molecular formula C4HBr3N2 B1331206 2,4,6-Tribromopyrimidine CAS No. 36847-11-7

2,4,6-Tribromopyrimidine

Cat. No.: B1331206
CAS No.: 36847-11-7
M. Wt: 316.78 g/mol
InChI Key: AHEYFWKLKMOHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromopyrimidine is a useful research compound. Its molecular formula is C4HBr3N2 and its molecular weight is 316.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87663. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-tribromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYFWKLKMOHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293181
Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-11-7
Record name 36847-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,6-Tribromopyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 2,4,6-tribromopyrimidine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this key chemical intermediate.

Chemical Properties and Structure

This compound is a halogenated derivative of pyrimidine, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. These electron-withdrawing bromine atoms significantly influence the chemical reactivity of the molecule, making it a valuable precursor for the synthesis of a wide range of functionalized pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄HBr₃N₂--INVALID-LINK--
Molecular Weight 316.78 g/mol --INVALID-LINK--
Melting Point 108-113 °C[Various Suppliers]
Boiling Point 369.1 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 2.545 g/cm³ (Predicted)--INVALID-LINK--
Appearance Off-white to yellow crystalline powder[Various Suppliers]
Table 2: Structural Identifiers for this compound
IdentifierValue
SMILES C1=C(N=C(N=C1Br)Br)Br
InChI InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H

Synthesis

Experimental Protocol: Hypothetical Synthesis of this compound

Materials:

  • Barbituric acid

  • Phosphorus oxybromide (POBr₃)

  • Inert solvent (e.g., high-boiling point ether)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend barbituric acid in an excess of phosphorus oxybromide.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxybromide.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Specific experimental spectra for this compound are not widely published. However, based on the known spectroscopic properties of similar halogenated pyrimidines, the following characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for this compound
Technique Predicted Data
¹H-NMR (CDCl₃, 500 MHz)δ ~7.5-8.0 ppm (singlet, 1H, H-5)
¹³C-NMR (CDCl₃, 125 MHz)δ ~160-165 ppm (C2), δ ~155-160 ppm (C4, C6), δ ~110-115 ppm (C5)
IR (KBr) ν ~3100-3000 cm⁻¹ (C-H stretch), ~1550-1400 cm⁻¹ (C=C, C=N stretching), ~800-700 cm⁻¹ (C-Br stretch)
Mass Spec. (EI) m/z ~316, 318, 320, 322 (M⁺, isotopic pattern for 3 Br atoms), fragment ions corresponding to the loss of Br atoms.

Reactivity and Applications in Drug Development

The three bromine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes this compound a valuable scaffold for the synthesis of polysubstituted pyrimidines. The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for sequential and regioselective substitution, enabling the construction of complex molecular architectures.

This compound serves as a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Logical Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors, starting from this compound.

G cluster_0 Sequential Nucleophilic Aromatic Substitution cluster_1 Further Functionalization This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 1. Amine Nucleophile 1 (e.g., Aniline derivative) Base, Solvent, Heat Final_Product Final_Product Intermediate_1->Final_Product 2. Amine Nucleophile 2 (e.g., Piperazine derivative) Base, Solvent, Heat Bioactive_Molecule Bioactive_Molecule Final_Product->Bioactive_Molecule e.g., Coupling Reaction

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This generalized scheme highlights the sequential displacement of bromine atoms with different amine nucleophiles, a common strategy to introduce molecular diversity and tune the pharmacological properties of the final compound. The remaining bromine atom can be used for further functionalization, for instance, through cross-coupling reactions.

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity allows for the controlled synthesis of a wide array of substituted pyrimidine derivatives. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate its use in research and development.

An In-depth Technical Guide to 2,4,6-Tribromopyrimidine (CAS: 36847-11-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromopyrimidine, identified by CAS number 36847-11-7, is a versatile halogenated heterocyclic compound. Its unique trifunctional nature makes it a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and significant applications, with a particular focus on its role in pharmaceutical and agrochemical research. The information is presented to support and guide researchers and professionals in leveraging the potential of this compound in their work.

Chemical and Physical Properties

This compound is an off-white to light yellow powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

PropertyValueReference
CAS Number 36847-11-7[1][2][3]
Molecular Formula C₄HBr₃N₂[1][2]
Molecular Weight 316.78 g/mol [1][2]
Appearance Off-white to light yellow powder[1]
Purity ≥ 95% (HPLC)[1]
Melting Point 108-113°C[4]
Boiling Point 124 °C (at 5 Torr)[4]
Density (Predicted) 2.545±0.06 g/cm³[4]
Storage Conditions Store at 0-8 °C; Sealed in dry, store in freezer, under -20°C[1][4][5]
InChI InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H[2]
SMILES C1=C(N=C(N=C1Br)Br)Br[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general understanding of its synthetic context can be derived from related pyrimidine chemistry. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species. For halogenated pyrimidines, the introduction of bromine can occur either by using brominated starting materials or by direct bromination of the pyrimidine ring.

A relevant synthetic approach for a related compound, 2,4,6-tris(4-bromophenyl)pyrimidine, involves the base-promoted condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine benzensulfonate.[6] This highlights a common strategy for forming the pyrimidine core that could be adapted.

General Workflow for Pyrimidine Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation Reaction (Base or Acid Catalyzed) dicarbonyl->condensation amidine Amidine Derivative amidine->condensation dihydropyrimidine Dihydropyrimidine Intermediate condensation->dihydropyrimidine oxidation Oxidation dihydropyrimidine->oxidation pyrimidine Substituted Pyrimidine oxidation->pyrimidine

Caption: Generalized workflow for the synthesis of substituted pyrimidines.

Applications in Research and Development

This compound serves as a pivotal intermediate in several key areas of chemical and pharmaceutical research.[1] Its bromine substituents provide reactive sites for further functionalization, making it a versatile scaffold.[1]

3.1. Pharmaceutical Development:

The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents.[7] this compound is particularly valuable in the synthesis of novel antiviral and anticancer drugs.[1] The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of biological activity.[1] The pyrimidine scaffold itself is a key component of DNA and RNA, making its derivatives of great interest in targeting biological processes.[7]

Logical Relationship of Pyrimidine Derivatives in Drug Discovery:

G Pyrimidine Pyrimidine Core Substituted Substituted Pyrimidines Pyrimidine->Substituted Functionalization Bioactive Biologically Active Molecules Substituted->Bioactive Screening Drug Potential Drug Candidates Bioactive->Drug Optimization

Caption: The progression from a core pyrimidine structure to potential drug candidates.

3.2. Agrochemicals:

In the agricultural sector, this compound is utilized in the formulation of herbicides and fungicides.[1] The presence of bromine atoms often enhances the biological activity and selectivity of these agrochemicals.[1]

3.3. Materials Science:

The compound is also employed in materials science as a precursor for developing advanced materials with tailored properties.[1] It can be incorporated into polymers and resins to enhance flame retardancy and thermal stability, which are critical properties in the construction and manufacturing industries.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data sourced from PubChem.[2]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical development, and materials science. Its trifunctional nature allows for the creation of a diverse range of novel compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in harnessing its full potential. As research continues, the utility of this compound as a key building block is expected to expand further.

References

An In-depth Technical Guide on the Physical Properties of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Tribromopyrimidine, a halogenated heterocyclic compound of interest in synthetic organic chemistry. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

IUPAC Name: this compound Molecular Formula: C₄HBr₃N₂ Molecular Weight: 316.78 g/mol CAS Number: 36847-11-7

The molecular structure of this compound consists of a pyrimidine ring substituted with three bromine atoms at positions 2, 4, and 6. The single proton is located at the 5-position of the aromatic ring.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Melting Point 108-113 °C[1]
Boiling Point 124 °C at 5 Torr[1]
Density (predicted) 2.545 ± 0.06 g/cm³[1]
Appearance Solid[1]
Storage Temperature Sealed in dry, Store in freezer, under -20°C[1]

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally derived spectra in public databases, the following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the proton at the C5 position.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.5 - 8.0 ppmSinglet1HH-5

Prediction is based on the analysis of similar halogenated pyrimidine structures.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the carbon atoms of the pyrimidine ring.

Chemical Shift (δ)Assignment
~160 - 165 ppmC-2, C-4, C-6
~110 - 115 ppmC-5

Prediction is based on established substituent effects on the pyrimidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C-N stretching, as well as C-Br stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H Stretch
1550 - 1450Medium-StrongAromatic C=N and C=C Stretching
1200 - 1000Medium-StrongC-N Stretching
700 - 500StrongC-Br Stretching

Prediction is based on typical IR absorption frequencies for halogenated aromatic compounds.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M+) will be a cluster of peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most abundant peaks in the molecular ion cluster are expected at m/z values corresponding to the combinations of these isotopes.

m/zAssignment
[M]+, [M+2]+, [M+4]+, [M+6]+Molecular ion cluster containing three bromine atoms
[M-Br]+Fragment ion corresponding to the loss of a bromine atom
[M-Br₂]+Fragment ion corresponding to the loss of two bromine atoms
[M-Br₃]+Fragment ion corresponding to the loss of three bromine atoms

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,4,6-trihalopyrimidines involves the halogenation of barbituric acid. The following is a representative protocol for the synthesis of this compound.

Reactants:

  • Barbituric acid

  • Phosphorus oxybromide (POBr₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine barbituric acid and an excess of phosphorus oxybromide.

  • Heat the mixture to 150-160°C with continuous stirring for approximately 5-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a mixture of crushed ice and ether, pre-cooled to -10°C.

  • Collect the resulting precipitate by filtration.

  • Extract the aqueous filtrate with ether.

  • Combine the precipitate and the ether extracts and dry the combined organic phase.

  • Remove the ether by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Barbituric_Acid Barbituric Acid Mix_Heat 1. Mix and heat reactants (150-160°C, 5-6h) Barbituric_Acid->Mix_Heat POBr3 Phosphorus Oxybromide (POBr₃) POBr3->Mix_Heat Quench 2. Cool and quench on ice/ether mixture Mix_Heat->Quench Reaction Mixture Filter_Extract 3. Filter precipitate and extract with ether Quench->Filter_Extract Precipitate & Aqueous/Ether Layers Dry_Evaporate 4. Dry and evaporate solvent Filter_Extract->Dry_Evaporate Combined Organic Phase Purify 5. Purify by distillation Dry_Evaporate->Purify Crude Product Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small amount of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute initially.

  • As the melting point is approached (within ~15-20 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Acquisition of Infrared (IR) Spectrum

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique.

Procedure:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities or involvement of this compound in cellular signaling pathways. Its primary utility appears to be as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological functions. Researchers in drug discovery may utilize this compound as a scaffold to introduce bromine atoms into a target molecule, which can then be further functionalized through cross-coupling reactions to explore structure-activity relationships.

Logical Relationships

The primary logical relationship involving this compound is its role as a synthetic precursor. The bromine atoms on the pyrimidine ring are excellent leaving groups in nucleophilic aromatic substitution reactions and can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at the 2, 4, and 6 positions of the pyrimidine core.

Logical_Relationship Synthetic Utility of this compound cluster_reactions Chemical Transformations cluster_products Diverse Pyrimidine Derivatives TBP This compound SNAr Nucleophilic Aromatic Substitution (SNAr) TBP->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling TBP->Cross_Coupling amines Aminopyrimidines SNAr->amines ethers Alkoxy/Aryloxypyrimidines SNAr->ethers sulfides Thioetherpyrimidines SNAr->sulfides Cross_Coupling->amines Buchwald-Hartwig aryl_pyrimidines Aryl/Heteroarylpyrimidines Cross_Coupling->aryl_pyrimidines Suzuki, Stille alkynyl_pyrimidines Alkynylpyrimidines Cross_Coupling->alkynyl_pyrimidines Sonogashira

Caption: Synthetic utility of this compound.

References

2,4,6-Tribromopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Tribromopyrimidine

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic compound. It primarily serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of antiviral and anticancer agents, as well as in the formulation of agricultural chemicals like herbicides and fungicides.[1] The bromine substituents on the pyrimidine ring enhance the compound's reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and materials science.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, providing the basis for stoichiometric calculations and analytical characterization.

PropertyValue
Molecular Formula C4HBr3N2
Molecular Weight 316.78 g/mol
CAS Number 36847-11-7
Appearance Off-white to light yellow powder
Melting Point 108-113°C
Boiling Point 369.1°C at 760 mmHg
Density 2.545 g/cm³
InChIKey AHEYFWKLKMOHCI-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(N=C1Br)Br)Br

Data sourced from multiple chemical databases.[1][2][3]

Logical Relationship of Core Properties

The following diagram illustrates the logical connection between the compound's name, its chemical formula, and its resulting molecular weight.

Tribromopyrimidine_Properties Compound This compound Formula Molecular Formula C4HBr3N2 Compound->Formula has MolWeight Molecular Weight 316.78 g/mol Formula->MolWeight results in

Core Properties of this compound

Experimental Protocols

As this compound is primarily an intermediate or a building block, detailed experimental protocols are highly specific to the target molecule being synthesized. Researchers utilizing this compound would typically find its application within broader synthetic procedures in medicinal chemistry and agrochemical development literature. These protocols would detail reaction conditions such as solvents, temperatures, catalysts, and purification methods tailored for the specific reaction, for instance, a Suzuki or a Buchwald-Hartwig coupling, to functionalize the pyrimidine core.

Due to its classification as an irritant and acute oral toxin, standard laboratory safety protocols are mandatory.[2] This includes the use of personal protective equipment such as gloves and safety glasses, and handling the compound in a well-ventilated fume hood.[3]

Applications in Research and Development

This compound is a valuable precursor for creating more complex molecules with tailored properties.[1] Its applications span several key areas of research:

  • Pharmaceutical Development : It is a crucial intermediate for synthesizing novel antiviral and anticancer drugs.[1] The tribrominated structure allows for selective substitution reactions to build diverse molecular libraries for drug discovery.

  • Agricultural Chemicals : The compound is used to create effective herbicides and fungicides, contributing to crop protection and management.[1]

  • Materials Science : It serves as a precursor in the development of advanced materials, where the bromine atoms can be functionalized to tune the material's properties.[1]

References

Spectroscopic Characterization of 2,4,6-Tribromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the key spectroscopic data for the compound 2,4,6-tribromopyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, offering foundational data for characterization and quality control.

Introduction

This compound is a halogenated heterocyclic compound of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and functional materials. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules. The presence of three bromine atoms offers multiple sites for further functionalization through cross-coupling reactions, making it a versatile synthetic intermediate. Accurate spectroscopic characterization is critical for verifying the identity, purity, and structure of this compound in any research and development workflow. This document outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₄HBr₃N₂; Molecular Weight: 316.78 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H~8.5 - 9.0Singlet (s)The single proton at the C5 position is expected to be significantly deshielded by the adjacent electronegative nitrogen and bromine atoms.
¹³C~160 (C2), ~145 (C4/C6), ~95 (C5)Singlet (s)C2, C4, C6: Carbons bonded to bromine are expected at lower field. C5: The carbon bearing the single proton is expected at a higher field.

Note: Predictions are based on computational models and analysis of similar halogenated pyrimidine structures. Actual experimental values may vary based on solvent and acquisition parameters.

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000C-H Stretch (Aromatic)WeakCorresponds to the stretching of the single C-H bond on the pyrimidine ring.
1600 - 1500C=N and C=C Ring StretchingMediumCharacteristic vibrations of the pyrimidine ring system. Multiple bands may be observed in this region.
1450 - 1350Ring Stretching/ScissoringMediumFurther skeletal vibrations of the heterocyclic ring.
1200 - 1000C-H In-plane BendWeakBending vibration of the C5-H bond.
800 - 600C-Br StretchStrongStrong absorptions are expected in the fingerprint region due to the carbon-bromine bonds. The exact position can be complex.
Below 800Ring Bending (Out-of-plane)MediumVibrations associated with the deformation of the pyrimidine ring.
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge Ratio)IonNotes
314, 316, 318, 320[M]⁺ (Molecular Ion)The molecular ion peak will appear as a characteristic isotopic cluster due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The expected intensity ratio for a tribrominated compound is approximately 1:3:3:1. This pattern is a definitive indicator of the presence of three bromine atoms.
235, 237, 239[M - Br]⁺Loss of a single bromine radical, resulting in a dibrominated fragment. This will also show a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).
156, 158[M - 2Br]⁺Loss of two bromine radicals, leaving a monobrominated fragment with a characteristic 1:1 isotopic pattern.
77[M - 3Br]⁺Loss of all three bromine radicals.
51[C₃HN]⁺Further fragmentation of the pyrimidine ring.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[1][2] The choice of solvent is critical as it must fully dissolve the sample without reacting with it.

  • Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[1] Avoid introducing any solid particulates.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse program.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time or a higher sample concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

  • Background Spectrum : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[4]

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

  • Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).[4]

  • Cleaning : After analysis, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable organic molecules.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe, which allows the sample to be heated gently under vacuum to promote volatilization into the ion source.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation : The high energy of the ionization process imparts excess energy into the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[8]

  • Mass Analysis : The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Presentation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Processing & Interpretation cluster_output Final Output A Synthesized Compound (e.g., this compound) B Purification & Drying A->B C Weighing & Dissolution (for NMR & MS-Probe) B->C D Solid Sample (for ATR-IR) B->D E NMR Acquisition (¹H, ¹³C) C->E G MS Acquisition (EI-MS) C->G F IR Acquisition (FT-IR ATR) D->F H NMR Data Processing (FT, Phasing, Integration) E->H I IR Spectrum Analysis (Peak Picking) F->I J MS Spectrum Analysis (M+ & Fragmentation) G->J K Structure Verification H->K I->K J->K L Technical Report & Data Archiving K->L

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its three reactive bromine atoms, situated on an electron-deficient pyrimidine core, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. This document details its synthesis, stability under various conditions, and its reactivity in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this important synthetic intermediate.

Introduction

Halogenated pyrimidines are a critical class of intermediates in the development of a wide array of biologically active compounds. The pyrimidine scaffold is a core component of nucleobases and is found in numerous pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto the pyrimidine ring significantly enhances its synthetic utility, providing reactive handles for the introduction of various functional groups.

This compound, with its three bromine atoms at the 2, 4, and 6 positions, is a particularly valuable synthon. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms attached to the bromine atoms highly electrophilic and susceptible to nucleophilic attack and cross-coupling reactions. The differential reactivity of the bromine atoms can often be exploited to achieve regioselective functionalization, further enhancing its synthetic value. This guide aims to provide a detailed technical overview of the chemical properties of this compound to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for the preparation of 2,4,6-trichloropyrimidine, typically starting from barbituric acid. The hydroxyl groups of barbituric acid are converted to bromine atoms using a suitable brominating agent.

A plausible and commonly employed method involves the reaction of barbituric acid with phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂). The reaction is typically carried out at elevated temperatures.

Proposed Experimental Protocol: Synthesis from Barbituric Acid

Materials:

  • Barbituric acid

  • Phosphorus oxybromide (POBr₃)

  • N,N-dimethylaniline (optional, as a catalyst)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a fume hood, to a stirred suspension of barbituric acid (1.0 eq) in a suitable high-boiling solvent such as toluene, add phosphorus oxybromide (3.0 - 5.0 eq).

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours (monitoring by TLC or LC-MS is recommended).

  • After completion of the reaction, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Stability of this compound

The stability of this compound is a critical factor for its storage and handling in synthetic applications. While specific quantitative data for this compound is scarce in the literature, general trends for halogenated pyrimidines and related heterocycles can provide valuable insights.

Thermal Stability

Halogenated pyrimidines are generally crystalline solids with moderate thermal stability. This compound has a reported melting point in the range of 108-113 °C. Above its melting point, decomposition may occur. Studies on related azido-pyrimidines suggest that the pyrimidine ring itself can undergo thermal decomposition at elevated temperatures, often leading to polymerization.[2] For synthetic reactions, temperatures should be carefully controlled to avoid unwanted side reactions and decomposition.

Photochemical Stability

Halogenated pyrimidines are known to be sensitive to ultraviolet (UV) radiation.[3][4] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation of the molecule. Therefore, it is recommended to store this compound in amber-colored vials and to protect reaction mixtures from direct sunlight or other strong light sources.

pH Stability

The stability of this compound in aqueous solutions is dependent on the pH. Under strongly acidic or basic conditions, hydrolysis of the bromine atoms can occur, leading to the formation of the corresponding hydroxypyrimidines (barbituric acid derivatives). Pyrimidine nucleosides, for instance, have been shown to be unstable under acidic conditions.[5] For reactions conducted in aqueous or protic solvents, the pH should be carefully controlled to minimize hydrolytic side reactions.

Table 1: Physical and Stability Properties of this compound

PropertyValue
Molecular FormulaC₄HBr₃N₂
Molecular Weight316.78 g/mol
Melting Point108-113 °C
AppearanceSolid
Storage ConditionsStore in a cool, dry, dark place.
Thermal StabilityDecomposes at elevated temperatures.
Photochemical StabilitySensitive to UV light.
pH StabilitySusceptible to hydrolysis under strong acidic or basic conditions.

Reactivity of this compound

The three bromine atoms on the pyrimidine ring are the primary sites of reactivity, enabling a wide range of transformations. The electron-deficient nature of the pyrimidine ring makes these positions highly susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction of halogenated pyrimidines. The bromine atoms at the 2, 4, and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The regioselectivity of the substitution is influenced by both electronic and steric factors. Generally, the 4 and 6 positions are more reactive towards nucleophiles than the 2-position due to greater activation by the para and ortho nitrogen atoms.[6] This differential reactivity can be exploited for the regioselective synthesis of mono- and di-substituted pyrimidines.

Caption: General workflow for nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • A suitable solvent (e.g., ethanol, DMF, DMSO)

  • A base (e.g., triethylamine, potassium carbonate)

  • Dichloromethane or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure for Mono-substitution:

  • Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine, 1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Procedure for Di- or Tri-substitution:

  • To achieve higher degrees of substitution, an excess of the nucleophile and/or higher reaction temperatures and longer reaction times are typically required. The exact conditions will depend on the nucleophilicity of the amine and the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. This reaction is widely used to form biaryl and aryl-heteroaryl structures. The reactivity of the C-Br bonds in this compound generally follows the order 4/6 > 2. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-, di-, or tri-arylation can be achieved.[7]

Caption: Key components of the Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DME)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.0-1.2 eq), and base (2.0-3.0 eq) in an anhydrous solvent, add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)81[8]
2,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene11083[1]

Note: Yields are for related chloro-derivatives and serve as an estimation for the reactivity of the tribromo-analogue.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki coupling, the regioselectivity of the Sonogashira coupling on this compound can be controlled to afford mono-, di-, or tri-alkynylated products.[9]

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)-X (Oxidative Addition) Pd0->PdII_halide + R-X PdII_alkyne R-Pd(II)-C≡CR' PdII_halide->PdII_alkyne Transmetalation Product R-C≡CR' PdII_alkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->PdII_alkyne Alkyne H-C≡CR' Alkyne->Cu_acetylide + CuX, Base Base Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst (1-5 mol%), copper(I) iodide (1-10 mol%), and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Reduction (Dehalogenation)

The bromine atoms of this compound can be removed through reduction, a process known as dehalogenation. This is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is an effective method for the dehalogenation of aryl halides. The selectivity of the dehalogenation can be influenced by the choice of catalyst and reaction conditions. Raney nickel has been reported to be effective for the selective dehalogenation of the pyrimidine ring while leaving halogens on an attached phenyl ring intact.[10]

Caption: General scheme for the catalytic hydrogenation (dehalogenation) of this compound.

Materials:

  • This compound

  • Catalyst (e.g., 10% Pd/C or Raney nickel)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

  • Base (e.g., triethylamine, to neutralize the HBr formed)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) and a base (3.0 eq) in a suitable solvent in a hydrogenation flask.

  • Carefully add the catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its stability and reactivity, as detailed in this guide, is essential for its effective application in the laboratory. The provided experimental protocols offer a starting point for the development of robust synthetic routes to novel and complex molecular architectures.

References

The Electron-Deficient Nature of the 2,4,6-Tribromopyrimidine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the electron-deficient characteristics of the 2,4,6-tribromopyrimidine ring. This key heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, which is primarily dictated by the synergistic electron-withdrawing effects of the two nitrogen atoms and three bromine substituents.

Executive Summary

Electronic Properties of the 2,4,6-Trihalogenated Pyrimidine Ring

The pronounced electron-deficient character of the this compound ring is a direct consequence of the inductive and mesomeric effects of the constituent atoms. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the carbon atoms. This effect is further amplified by the presence of three highly electronegative bromine atoms.

Computational studies on related halogenated pyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, have provided quantitative insights into the charge distribution within the ring. Density Functional Theory (DFT) calculations have shown that the carbon atoms bonded to the halogens and flanked by nitrogen atoms bear a significant partial positive charge, making them prime targets for nucleophilic attack.[1] While specific Mulliken charge calculations for this compound are not widely published, the trend observed in other halogenated pyrimidines suggests a similar, if not more pronounced, charge polarization.

Spectroscopic data further corroborates the electron-deficient nature of the ring. The chemical shifts of the ring protons and carbons in ¹H and ¹³C NMR spectroscopy are typically observed at higher frequencies (downfield) compared to their non-halogenated counterparts, indicative of a deshielded electronic environment.

Table 1: Spectroscopic Data for 2,4,6-Trichloropyrimidine (Analogue)

NucleusChemical Shift (ppm)
¹H7.65 (s, 1H)
¹³C162.5 (C2), 161.8 (C4, C6), 120.5 (C5)

Data sourced from publicly available spectral databases for 2,4,6-trichloropyrimidine and serves as a reference for the expected spectral characteristics of this compound.[2][3][4]

Reactivity and Key Synthetic Transformations

The electron-deficient nature of the this compound ring dictates its reactivity, making it a versatile substrate for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The carbon atoms at positions 2, 4, and 6 of the this compound ring are highly activated towards SNA reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a bromide ion restores the aromaticity of the ring.

The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. Generally, the C4 and C6 positions are more reactive than the C2 position. This reactivity pattern allows for the sequential and regioselective introduction of different nucleophiles, making this compound a valuable scaffold for building molecular diversity.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C4/C6 nucleophile Nu⁻ product Substituted Pyrimidine intermediate->product Loss of Br⁻ leaving_group Br⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino functionalities.

The regioselectivity of these cross-coupling reactions can be finely tuned by the choice of catalyst, ligands, and reaction conditions. This allows for the synthesis of complex, highly functionalized pyrimidine derivatives with precise control over the substitution pattern.

Suzuki_Coupling pyrimidine This compound C-Br product Aryl-Substituted Pyrimidine C-Ar pyrimidine->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)₂ Boronic Acid boronic_acid->product pd_catalyst Pd(0)Lₙ Palladium Catalyst cycle Catalytic Cycle

Caption: Schematic representation of a Suzuki-Miyaura cross-coupling reaction with this compound.

Applications in Drug Discovery and Development

The 2,4,6-trihalogenated pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6][7] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. The ability to selectively functionalize the 2, 4, and 6 positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Derivatives of 2,4,6-trichloropyrimidine have been utilized in the synthesis of inhibitors for various kinases, including Aurora kinases, which are implicated in cancer.[8] The synthetic accessibility and versatile reactivity of these trihalogenated pyrimidines make them invaluable starting materials for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Drug_Development_Workflow start 2,4,6-Trihalogenated Pyrimidine snar Sequential SNAr start->snar suzuki Suzuki Coupling start->suzuki library Compound Library snar->library suzuki->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow illustrating the use of 2,4,6-trihalogenated pyrimidines in drug discovery.

Experimental Protocols (Representative for 2,4,6-Trihalogenated Pyrimidines)

The following protocols are based on established procedures for 2,4,6-trichloropyrimidine and can be adapted for this compound with appropriate modifications to reaction times and purification methods.

Synthesis of 2,4,6-Trichloropyrimidine

Reaction: Chlorination of barbituric acid using phosphorus oxychloride.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0-7.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow oil.[8][9][10][11]

Table 2: Synthesis of 2,4,6-Trichloropyrimidine - Reaction Parameters

ReagentMolar RatioRole
Barbituric Acid1.0Starting Material
Phosphorus Oxychloride5.0 - 7.0Chlorinating Agent/Solvent
N,N-DimethylformamideCatalyticCatalyst
Yield ~80-90%
Nucleophilic Aromatic Substitution with an Amine

Reaction: Regioselective amination of 2,4,6-trichloropyrimidine.

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF or isopropanol in a round-bottom flask.

  • Add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.[6][7][12]

Table 3: SNAr of 2,4,6-Trichloropyrimidine with an Amine - Reaction Parameters

ReagentMolar RatioRole
2,4,6-Trichloropyrimidine1.0Substrate
Amine1.1Nucleophile
Base (e.g., TEA)1.5Acid Scavenger
Yield (Mono-substitution) Variable (dependent on amine)
Suzuki-Miyaura Cross-Coupling

Reaction: Palladium-catalyzed coupling of 2,4,6-trichloropyrimidine with an arylboronic acid.

Procedure:

  • To a microwave-safe reaction vial, add 2,4,6-trichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (3:1 or 4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the mono-arylated pyrimidine.[13][14][15][16]

Table 4: Suzuki Coupling of 2,4,6-Trichloropyrimidine - Reaction Parameters

ReagentMolar Ratio/LoadingRole
2,4,6-Trichloropyrimidine1.0Substrate
Arylboronic Acid1.2Coupling Partner
Base (e.g., K₂CO₃)3.0Activator
Palladium Catalyst2-5 mol%Catalyst
Yield (Mono-substitution) Good to Excellent

Conclusion

The this compound ring is a highly electron-deficient scaffold with predictable and versatile reactivity. Its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable building block in organic synthesis. For professionals in drug discovery and development, the ability to selectively functionalize this core provides a powerful platform for the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a foundational understanding of the electronic properties, reactivity, and synthetic utility of this important heterocyclic system, leveraging data from its close analogue, 2,4,6-trichloropyrimidine, to offer a comprehensive overview for researchers in the field.

References

2,4,6-Tribromopyrimidine: A Versatile Heterocyclic Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyrimidine core, substituted with three reactive bromine atoms, makes it an excellent precursor for the development of a wide array of complex molecules. The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the bromine substituents, renders the 2, 4, and 6 positions susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity profile allows for the strategic and regioselective introduction of diverse functionalities, making this compound a valuable tool in medicinal chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important heterocyclic building block.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the table below for quick reference.

PropertyValueReference
Molecular FormulaC₄HBr₃N₂[1]
Molecular Weight316.78 g/mol [1]
IUPAC NameThis compound[1]
CAS Number36847-11-7[1]
AppearanceOff-white to light yellow solid
Melting Point108-113 °C
Boiling Point124 °C at 5 Torr
Density2.545 g/cm³ (predicted)
SolubilitySoluble in many organic solvents.

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Synthesis of this compound

While a variety of substituted pyrimidines can be synthesized through condensation reactions, the direct synthesis of this compound is most commonly achieved through the bromination of a suitable pyrimidine precursor. A plausible and widely utilized method for the synthesis of analogous halogenated pyrimidines involves the reaction of barbituric acid (2,4,6-trihydroxypyrimidine) with a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).[2]

Conceptual Experimental Protocol: Bromination of Barbituric Acid

Disclaimer: This is a conceptual protocol based on the synthesis of the chloro-analogue and general knowledge of bromination reactions. Researchers should consult specific literature and perform a thorough risk assessment before attempting this synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place barbituric acid.

  • Reagent Addition: Carefully add an excess of phosphorus oxybromide (POBr₃) to the flask. Alternatively, a mixture of phosphorus tribromide (PBr₃) and elemental bromine (Br₂) can be used. The reaction is typically performed in the presence of a high-boiling point tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, the excess brominating agent is carefully quenched, for example, by pouring the reaction mixture onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Barbituric_acid Barbituric Acid (2,4,6-Trihydroxypyrimidine) TBP This compound Barbituric_acid->TBP Reflux POBr3 POBr₃ (or PBr₃/Br₂) N,N-Dialkylaniline POBr3->TBP

Figure 1: Conceptual synthesis of this compound.

Key Reactions of this compound as a Heterocyclic Building Block

The reactivity of this compound is dominated by the susceptibility of the C2, C4, and C6 positions to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of a variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates the displacement of the bromide ions by a wide range of nucleophiles. The reactivity of the positions generally follows the order C4 > C6 > C2, although this can be influenced by the nature of the nucleophile and the reaction conditions.

Typical Nucleophiles:

  • Amines: Primary and secondary amines readily displace the bromine atoms to form aminopyrimidines.[3][4]

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives.

  • Thiolates: Thiolates react to form thioethers.

Detailed Experimental Protocol: SNAr with a Primary Amine

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the primary amine (1.0-1.2 eq. for monosubstitution, or an excess for polysubstitution) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq. per substitution) to the solution.

  • Reaction Conditions: Heat the reaction mixture with stirring. The temperature can range from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue is then taken up in an organic solvent and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any salts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification TBP This compound Solvent Solvent (e.g., EtOH) TBP->Solvent Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Solvent Base Base (e.g., Et₃N) Base->Solvent Heating Heating (Stirring) Solvent->Heating Evaporation Solvent Evaporation Heating->Evaporation Extraction Extraction Evaporation->Extraction Purification Purification (Chromatography) Extraction->Purification Product Substituted Pyrimidine Purification->Product

Figure 2: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyrimidine ring.[5][6] This reaction is a powerful tool for the synthesis of conjugated systems and for further functionalization of the alkyne group.

Detailed Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Reagent Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or DMF, followed by a base, usually an amine like triethylamine or diisopropylamine (2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.2 eq. for monosubstitution).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.

Sonogashira_Pathway TBP This compound Product Alkynylpyrimidine TBP->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Product Base Amine Base Base->Product

Figure 3: Key components of the Sonogashira coupling.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters). This reaction is widely used to synthesize biaryl and heteroaryl pyrimidines.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄.

  • Solvent: Add a degassed solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, and add water and an organic solvent for extraction. Separate the organic layer.

  • Purification: Wash the organic phase with brine, dry it over an anhydrous salt, and remove the solvent in vacuo. Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR A singlet in the aromatic region (likely δ 8.0-9.0 ppm) corresponding to the C5-H proton.
¹³C NMR Three signals for the carbon atoms of the pyrimidine ring. The carbons attached to bromine (C2, C4, C6) will appear at a characteristic chemical shift, and the C5 carbon will be a CH group.
IR Spectroscopy Characteristic peaks for C-H stretching, C=N and C=C stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for three bromine atoms.

Applications in Research and Development

The ability to introduce a wide range of functional groups onto the pyrimidine core makes this compound a valuable starting material for the synthesis of compounds with potential biological activity. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The tribrominated scaffold allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents at the 2, 4, and 6 positions.

Conclusion

This compound is a highly reactive and versatile heterocyclic building block with significant potential in synthetic organic chemistry. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of substituted pyrimidines. This guide has provided an overview of its synthesis, key reactions, and potential applications, offering a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and materials science. The detailed experimental protocols serve as a starting point for the practical application of this important scaffold in the laboratory.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 2,4,6-tribromopyrimidine, a key intermediate in the development of a wide range of biologically active molecules. While the precise first synthesis of this tribrominated scaffold is not prominently documented in readily available historical records, its origins are intrinsically linked to the pioneering work on the pyrimidine ring system in the late 19th and early 20th centuries. This guide delves into the foundational discoveries that paved the way for its synthesis, details plausible early synthetic routes based on established chemical principles of the era, and provides contemporary experimental protocols for its preparation.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The systematic exploration of pyrimidine chemistry began in earnest in the late 1800s. In 1884, Pinner initiated the systematic study of pyrimidines by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines. This foundational work laid the groundwork for understanding the reactivity of the pyrimidine core.

A significant breakthrough that directly informs the likely early synthesis of this compound was the first synthesis of its chlorinated analog, 2,4,6-trichloropyrimidine, by Gabriel and Colman in 1900.[1] They achieved this by treating barbituric acid (2,4,6-trihydroxypyrimidine) with a chlorinating agent, demonstrating that the hydroxyl groups on the pyrimidine ring could be readily substituted with halogens.

Another pivotal discovery was the synthesis of 2,4,6-triaminopyrimidine by Wilhelm Traube in 1905. This compound provided an alternative entry point to 2,4,6-trihalopyrimidines through diazotization followed by a Sandmeyer-type reaction. Given these established transformations, the first synthesis of this compound likely occurred in the early 20th century, leveraging one of these two primary strategies.

Plausible Early Synthetic Pathways

Two primary routes, based on the chemical knowledge of the early 20th century, are the most probable methods for the initial synthesis of this compound.

1. From Barbituric Acid (2,4,6-Trihydroxypyrimidine):

This approach mirrors the synthesis of 2,4,6-trichloropyrimidine. Barbituric acid, a readily available starting material, can be treated with a strong brominating agent to replace the hydroxyl groups with bromine atoms. The tautomeric nature of barbituric acid, existing in both keto and enol forms, facilitates this substitution at the 2, 4, and 6 positions.

Caption: Plausible synthesis of this compound from Barbituric Acid.

2. From 2,4,6-Triaminopyrimidine via Sandmeyer-Type Reaction:

The synthesis of 2,4,6-triaminopyrimidine by Traube opened up another avenue. The three amino groups on the pyrimidine ring can be converted to diazonium salts using nitrous acid. These diazonium salts are then susceptible to substitution with bromide ions, typically catalyzed by copper(I) bromide in a Sandmeyer reaction.

Caption: Plausible synthesis of this compound from 2,4,6-Triaminopyrimidine.

Modern Experimental Protocols

Synthesis from Barbituric Acid

This method remains a common and effective approach. The use of phosphorus oxybromide or a mixture of phosphorus tribromide and bromine allows for the efficient conversion of the trihydroxy-pyrimidine to the desired tribromo- derivative.

Experimental Workflow:

G start Start reactants Combine Barbituric Acid with POBr3 start->reactants reflux Reflux the mixture reactants->reflux cool Cool to room temperature reflux->cool quench Pour onto crushed ice cool->quench extract Extract with an organic solvent (e.g., ether) quench->extract dry Dry the organic layer (e.g., with Na2SO4) extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify end End purify->end

Caption: Workflow for the synthesis of this compound from Barbituric Acid.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place barbituric acid (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxybromide (3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting MaterialBarbituric Acid
ReagentsPhosphorus Oxybromide
Reaction Time4-6 hours
Reaction Temperature100-110 °C
Yield70-85%

Applications in Modern Research

This compound serves as a versatile building block in medicinal chemistry and materials science. The three bromine atoms can be selectively substituted with various nucleophiles, allowing for the construction of complex molecular architectures. This has led to its use in the synthesis of:

  • Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors used in cancer therapy.

  • Antiviral and Antimicrobial Agents: Derivatives of this compound have shown promise as antiviral and antimicrobial compounds.

  • Functional Materials: The ability to introduce different functional groups makes it a useful precursor for the development of novel organic materials with specific electronic or optical properties.

Conclusion

While the exact moment of the discovery of this compound remains somewhat obscured in the annals of chemical history, its synthesis was a logical and inevitable extension of the pioneering work on the pyrimidine ring system. The foundational methods developed for the synthesis of its chloro- and amino-analogs provided the clear intellectual framework for its creation. Today, this compound continues to be a valuable and versatile tool for chemists, enabling the exploration of new frontiers in drug discovery and materials science.

References

Unlocking the Therapeutic Potential of 2,4,6-Tribromopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. Among the various substituted pyrimidines, derivatives of 2,4,6-tribromopyrimidine represent a versatile class of molecules with significant potential for the development of novel therapeutics. The three bromine atoms on the pyrimidine ring serve as reactive handles, allowing for the strategic introduction of diverse functional groups through nucleophilic substitution and cross-coupling reactions. This targeted modification enables the fine-tuning of their pharmacological properties, leading to the discovery of potent agents with a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Synthetic Strategies: Building Bioactive Molecules

The primary route to functionalized pyrimidine derivatives from this compound involves the sequential displacement of the bromide ions through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the bromine atoms varies, with the C2 and C6 positions generally being more susceptible to nucleophilic attack than the C4 position. This differential reactivity allows for controlled and regioselective synthesis.

Another powerful tool for derivatization is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds, thereby introducing aryl or heteroaryl substituents to the pyrimidine core.[1][2]

A common and closely related starting material for accessing similarly substituted pyrimidines is 2,4,6-trichloropyrimidine. The synthetic principles and reactivity patterns are largely analogous, providing a broader context for the potential of 2,4,6-trihalopyrimidine-based drug discovery.

Anticancer Activity

Derivatives of 2,4,6-trihalopyrimidines have emerged as promising candidates for anticancer drug development. By targeting key cellular processes in cancer cells, these compounds have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.

Kinase Inhibition: A Key Mechanism

A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

One notable example is the development of Aurora kinase inhibitors. Starting from 2,4,6-trichloropyrimidine, a series of potent inhibitors were synthesized.[3] The core synthetic step involves the nucleophilic substitution of the chlorine atoms with various amines.

dot

2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Nucleophilic Substitution (Amine) Nucleophilic Substitution (Amine) 2,4,6-Trichloropyrimidine->Nucleophilic Substitution (Amine) Intermediate Intermediate Nucleophilic Substitution (Amine)->Intermediate Further Substitutions Further Substitutions Intermediate->Further Substitutions Aurora Kinase Inhibitor Aurora Kinase Inhibitor Further Substitutions->Aurora Kinase Inhibitor MYC Oncoprotein Degradation MYC Oncoprotein Degradation Aurora Kinase Inhibitor->MYC Oncoprotein Degradation Tumor Regression Tumor Regression MYC Oncoprotein Degradation->Tumor Regression

Caption: Synthetic and therapeutic pathway of an Aurora kinase inhibitor.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, highlighting their potency against different cancer cell lines. While not all are direct derivatives of this compound, they represent the potential of the broader 2,4,6-trisubstituted pyrimidine class.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Dianilino-5-fluoropyrimidinesH3122 (Lung)0.02 - 5.1[4]
Thieno[2,3-d]pyrimidinesHela (Cervix)3.5 - 10.9[5]
Thieno[2,3-d]pyrimidinesMCF-7 (Breast)>50[5]
2,4,6-Trisubstituted PyridinesRenal & Prostate Cancer Cell LinesPotent (nanomolar range for some)[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2,4,6-Trisubstituted pyrimidines have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The synthesis of these compounds often involves the reaction of chalcones with guanidine hydrochloride.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the zone of inhibition and the minimum inhibitory concentration (MIC).

Compound ClassMicroorganismZone of Inhibition (mm)Concentration (µg/mL)Reference
2,4,6-Trisubstituted PyrimidinesBacillus pumilis12 - 2050[7]
2,4,6-Trisubstituted PyrimidinesEscherichia coli11 - 1850[7]
2,4,6-Trisubstituted PyrimidinesAspergillus niger13 - 1950[7]
2,4,6-Trisubstituted PyrimidinesCandida albicans12 - 2050[7]

Enzyme Inhibition and Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of 2,4,6-trihalopyrimidines have been explored as inhibitors of various enzymes and as ligands for specific receptors.

Galanin Receptor 2 (GalR2) Ligands

A series of novel 2,4,6-triaminopyrimidine derivatives, synthesized from 2,4,6-trichloropyrimidine, were identified as sub-micromolar affinity ligands for the GalR2 receptor, a target for the treatment of seizures and epilepsy.

dot

2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Nucleophilic Substitution (Arylamine) Nucleophilic Substitution (Arylamine) 2,4,6-Trichloropyrimidine->Nucleophilic Substitution (Arylamine) Intermediate_1 4-Aminopyrimidine Intermediate Nucleophilic Substitution (Arylamine)->Intermediate_1 Nucleophilic Substitution (Aliphatic Amine) Nucleophilic Substitution (Aliphatic Amine) Intermediate_1->Nucleophilic Substitution (Aliphatic Amine) 2,4,6-Triaminopyrimidine\nDerivative 2,4,6-Triaminopyrimidine Derivative Nucleophilic Substitution (Aliphatic Amine)->2,4,6-Triaminopyrimidine\nDerivative GalR2 Receptor GalR2 Receptor 2,4,6-Triaminopyrimidine\nDerivative->GalR2 Receptor Binds to

Caption: Synthesis of a GalR2 ligand from a trihalopyrimidine.

Quantitative GalR2 Affinity Data
Compound StructureGalR2 IC50 (µM)
2,4,6-Triaminopyrimidine Derivative (6A series)0.33 - 1.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for Nucleophilic Substitution

The following protocol is a representative example for the synthesis of a disubstituted pyrimidine from a 2,4,6-trihalopyrimidine, as adapted from the synthesis of an Aurora kinase inhibitor intermediate.[3]

Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • Quench the reaction with brine (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

  • Filter the solution and concentrate the filtrate to obtain the crude residue.

  • Purify the crude product by appropriate methods (e.g., column chromatography) to yield the desired compound.

General Protocol for Antimicrobial Susceptibility Testing (Agar Cup Plate Method)

This method is widely used for the preliminary screening of antimicrobial activity.[7]

  • Prepare nutrient agar plates for bacteria and potato dextrose agar (PDA) plates for fungi.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells (cups) of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1000 µg/mL).

  • Add a specific volume of the test compound solution and control solutions (solvent and standard antibiotic/antifungal) to the wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

dot

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Test Compounds Add Test Compounds Incubate (24h)->Add Test Compounds Incubate (48-72h) Incubate (48-72h) Add Test Compounds->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its chloro-analogue are highly versatile scaffolds for the synthesis of a wide array of biologically active molecules. The ability to selectively functionalize the 2, 4, and 6 positions allows for the generation of large and diverse chemical libraries for high-throughput screening. The promising anticancer, antimicrobial, and enzyme-inhibiting activities of the resulting derivatives underscore the importance of this chemical class in modern drug discovery. Further exploration of the chemical space around the 2,4,6-trisubstituted pyrimidine core, coupled with detailed mechanistic studies, holds great promise for the development of next-generation therapeutics.

References

2,4,6-Tribromopyrimidine: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage requirements for 2,4,6-Tribromopyrimidine. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Chemical and Physical Properties

While detailed experimental data is not uniformly available, the following table summarizes key physical and chemical properties for this compound.

PropertyValue
Molecular Formula C₄HBr₃N₂
Molecular Weight 316.78 g/mol
Appearance Off-white to light yellow powder
Melting Point 108-113°C[1]
Boiling Point 369.1°C at 760 mmHg[1]
Density 2.545 g/cm³[1]
CAS Number 36847-11-7[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Signal Word: Danger[1][3]

Pictograms:

  • Corrosion

  • Irritant

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4]

    • Wear a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

General Hygiene Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove contaminated clothing and wash it before reuse.[1]

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical help.[1]
Ingestion If swallowed, get medical help. Rinse the mouth.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

Storage Conditions
  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • The storage area should be dry and cool.[1]

  • Store locked up.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.[5][6]

Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Storage Chemical_Acquisition Acquire this compound SDS_Review Review Safety Data Sheet Chemical_Acquisition->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Engineering_Controls Prepare Engineering Controls (Fume Hood) PPE_Donning->Engineering_Controls Weighing Weigh Compound in Ventilated Enclosure Engineering_Controls->Weighing Reaction_Setup Set up Reaction in Fume Hood Weighing->Reaction_Setup Monitoring Monitor Reaction Reaction_Setup->Monitoring Storage_Location Store in a Cool, Dry, Well-Ventilated, and Locked Area Reaction_Setup->Storage_Location Store Unused Reagent Decontamination Decontaminate Work Area Monitoring->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal PPE_Doffing Doff PPE Correctly Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Caption: Workflow for Safe Handling of this compound.

References

Solubility Profile of 2,4,6-Tribromopyrimidine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tribromopyrimidine, a halogenated heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its known physicochemical properties, outlines a comprehensive experimental protocol for solubility determination, and discusses the general principles governing the solubility of pyrimidine derivatives.

Introduction to this compound

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. The presence of three bromine atoms significantly influences its chemical reactivity and physical properties.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄HBr₃N₂PubChem[1]
Molecular Weight 316.78 g/mol PubChem[1]
Appearance Off-white to light yellow solidChemicalBook[2]
Boiling Point 124 °C (at 5 Torr)ChemicalBook[2]
pKa (Predicted) -7.31 ± 0.30ChemicalBook[2]
Storage Sealed in dry, Store in freezer, under -20°CChemicalBook[2]

The general principle of "like dissolves like" is fundamental to predicting solubility.[3][4] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups. For pyrimidine derivatives, solubility is influenced by substituents on the pyrimidine ring, the physicochemical properties of the solvent, and temperature.[4]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Acetonee.g., 25Data to be determined
e.g., Dichloromethanee.g., 25Data to be determined
e.g., Dimethylformamide (DMF)e.g., 25Data to be determined
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25Data to be determined
e.g., Ethanole.g., 25Data to be determined
e.g., Ethyl Acetatee.g., 25Data to be determined
e.g., Hexanee.g., 25Data to be determined
e.g., Methanole.g., 25Data to be determined
e.g., Toluenee.g., 25Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, toluene)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvents)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass or volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved solid from being transferred, it is advisable to use a syringe fitted with a chemically resistant filter.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be utilized to ensure complete solvent removal without decomposing the this compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

    • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.

    • Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent or other appropriate units.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility as described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Collection cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Agitate in a thermostatically controlled environment add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect Withdraw a known volume of supernatant via filtered syringe centrifuge->collect evaporate Evaporate solvent from the collected sample collect->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate solubility weigh->calculate finish End calculate->finish

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Trisubstituted Pyrimidines from 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, infectious diseases, and inflammatory conditions.[1][2][3] The ability to precisely introduce diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring is crucial for fine-tuning the pharmacological properties of these molecules. 2,4,6-Tribromopyrimidine is a versatile and highly reactive starting material that allows for the sequential and regioselective introduction of various functionalities through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-trisubstituted pyrimidines from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

The regioselectivity of these sequential reactions is primarily governed by the differential reactivity of the C-Br bonds on the pyrimidine ring. The C4 and C6 positions are generally more reactive towards oxidative addition to the palladium(0) catalyst than the C2 position due to the electronic influence of the two nitrogen atoms. This inherent reactivity difference allows for a controlled, stepwise functionalization of the pyrimidine core.

Data Presentation

The following table summarizes representative yields for the sequential functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Please note that yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.

StepReaction TypePosition(s) FunctionalizedCoupling Partner ExampleCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1Suzuki-Miyaura4 and 6Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10085-95
2Sonogashira4PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6080-90
3Buchwald-Hartwig4MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10075-85
1 -> 2Suzuki -> Sonogashira4-Aryl, 6-AlkynylPhenylboronic acid, then PhenylacetylenePd(PPh₃)₄, then PdCl₂(PPh₃)₂/CuIK₂CO₃, then Et₃NDioxane/H₂O, then THF100, then 6070-80 (overall)
1 -> 3Suzuki -> Buchwald-Hartwig4-Aryl, 6-AminoPhenylboronic acid, then AnilinePd(PPh₃)₄, then Pd₂(dba)₃/BINAPK₂CO₃, then NaOtBuDioxane/H₂O, then Toluene100, then 11065-75 (overall)
2 -> 1Sonogashira -> Suzuki4-Alkynyl, 6-ArylPhenylacetylene, then Phenylboronic acidPdCl₂(PPh₃)₂/CuI, then Pd(PPh₃)₄Et₃N, then K₂CO₃THF, then Dioxane/H₂O60, then 10070-80 (overall)

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Di-arylation at the C4 and C6 Positions

This protocol describes the di-arylation of this compound at the more reactive C4 and C6 positions.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • In a glovebox or under a stream of inert gas, add potassium carbonate (3.0 mmol).

  • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the 2-bromo-4,6-diarylpyrimidine.

Protocol 2: Regioselective Sonogashira Mono-alkynylation at the C4 Position

This protocol details the mono-alkynylation of this compound at a single reactive position (C4 or C6).

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) followed by triethylamine (2.0 mmol).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2,6-dibromo-4-alkynylpyrimidine.

Protocol 3: Regioselective Buchwald-Hartwig Mono-amination at the C4 Position

This protocol describes the mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,6-dibromo-4-aminopyrimidine.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a general sequential cross-coupling strategy for the synthesis of 2,4,6-trisubstituted pyrimidines from this compound.

G start This compound mono_suzuki 2-Bromo-4-aryl-6-bromopyrimidine start->mono_suzuki Suzuki-Miyaura (1 eq ArB(OH)₂) mono_sonogashira 2,6-Dibromo-4-alkynylpyrimidine start->mono_sonogashira Sonogashira (1 eq Alkyne) mono_buchwald 2,6-Dibromo-4-aminopyrimidine start->mono_buchwald Buchwald-Hartwig (1 eq Amine) di_suzuki_sonogashira 2-Bromo-4-aryl-6-alkynylpyrimidine mono_suzuki->di_suzuki_sonogashira Sonogashira di_suzuki_buchwald 2-Bromo-4-aryl-6-aminopyrimidine mono_suzuki->di_suzuki_buchwald Buchwald-Hartwig mono_sonogashira->di_suzuki_sonogashira Suzuki-Miyaura trisubstituted 2,4,6-Trisubstituted Pyrimidine di_suzuki_sonogashira->trisubstituted Final Coupling (e.g., Suzuki) di_suzuki_buchwald->trisubstituted Final Coupling (e.g., Sonogashira)

Caption: Sequential synthesis of 2,4,6-trisubstituted pyrimidines.

Kinase Inhibitor Signaling Pathway Diagram

Many 2,4,6-trisubstituted pyrimidines have been developed as kinase inhibitors.[4][5][6] The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where a pyrimidine-based inhibitor can block downstream signaling cascades implicated in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Inhibitor 2,4,6-Trisubstituted Pyrimidine Inhibitor Inhibitor->RTK Inhibits (ATP-competitive) Ligand Growth Factor Ligand->RTK Binds

Caption: Inhibition of an RTK signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, virology, and inflammatory diseases. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto a pyrimidine core.

2,4,6-Tribromopyrimidine is a particularly valuable starting material, offering three distinct reaction sites for sequential and regioselective functionalization. The differential reactivity of the bromine atoms at the C4/C6 and C2 positions allows for a controlled, stepwise introduction of different substituents, paving the way for the synthesis of complex, tri-substituted pyrimidines. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound, designed to guide researchers in the synthesis of novel compound libraries for drug development.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling on this compound proceeds in a regioselective manner. The C4 and C6 positions are more electron-deficient and thus more reactive towards palladium-catalyzed cross-coupling than the C2 position. This allows for a stepwise functionalization strategy:

  • Mono-arylation: Typically occurs at the C4 or C6 position. With one equivalent of boronic acid, a mixture of 4-aryl-2,6-dibromopyrimidine and 6-aryl-2,4-dibromopyrimidine is expected.

  • Di-arylation: Occurs at both the C4 and C6 positions.

  • Tri-arylation: The final substitution takes place at the less reactive C2 position, usually requiring more forcing reaction conditions.

This inherent reactivity difference can be exploited to synthesize mono-, di-, or tri-substituted pyrimidines with different aryl groups by carefully controlling the stoichiometry of the boronic acid and the reaction conditions at each step.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki-Miyaura couplings on halogenated pyrimidines, which can be adapted for this compound.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a common and effective choice.
Catalyst Loading 0.5 - 5 mol%Lower loadings (0.5 mol%) can be effective, especially with microwave heating.[1]
Base K₂CO₃, Na₂CO₃, K₃PO₄An aqueous solution of the base is typically used.
Solvent 1,4-Dioxane/H₂O, Toluene, Toluene/EthanolA 2:1 or 3:1 mixture of organic solvent to aqueous base is common.
Temperature 70 - 110 °CHigher temperatures may be needed for the less reactive C2 position.
Reaction Time 15 min - 24 hoursMicrowave irradiation can significantly reduce reaction times to 15-30 minutes.[1]

Table 2: Substrate Scope and Yields for Mono-Arylation of Dichloropyrimidines *

Boronic AcidProductYield (%)
Phenylboronic acid2-Chloro-4-phenylpyrimidine65
4-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine78
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine85
4-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine72
3-Thienylboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine68

*Data adapted from studies on 2,4-dichloropyrimidine under microwave-assisted conditions and is representative for the more reactive C4/C6 positions.[1]

Experimental Protocols

The following are generalized protocols for the stepwise Suzuki-Miyaura coupling of this compound. Note: These protocols are based on established procedures for related halogenated pyrimidines and may require optimization.[2][3] All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Mono-Arylation at the C4/C6 Position

This protocol aims to synthesize 4-aryl-2,6-dibromopyrimidine.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (1.5 mmol)

  • Toluene (6 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and the degassed aqueous solution of K₂CO₃.

  • Stir the reaction mixture at 110 °C for 3-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and add 10 mL of water.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Arylation at the C4 and C6 Positions

This protocol aims to synthesize 4,6-diaryl-2-bromopyrimidine.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Toluene (8 mL)

  • Water (3 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the quantities of the arylboronic acid and K₂CO₃.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC/LC-MS.

  • Follow the workup and purification steps 5-8 from Protocol 1.

Protocol 3: Tri-Arylation (Final Substitution at C2)

This protocol uses the product from Protocol 2, 4,6-diaryl-2-bromopyrimidine, to synthesize a 2,4,6-triarylpyrimidine. A different boronic acid can be used in this step to generate asymmetrical products.

Materials:

  • 4,6-Diaryl-2-bromopyrimidine (from Protocol 2) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol (3:1 mixture, 8 mL)

Procedure:

  • To a Schlenk flask, add the 4,6-diaryl-2-bromopyrimidine, the second arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol solvent mixture and the degassed aqueous solution of Na₂CO₃.

  • Stir the reaction mixture at 110 °C for 12-24 hours. The reaction at the C2 position is typically slower and may require longer reaction times or higher temperatures.

  • Follow the workup and purification steps 5-8 from Protocol 1.

Microwave-Assisted Protocol (General)

Microwave irradiation can dramatically shorten reaction times.

Materials:

  • Halogenated pyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol for mono-substitution)

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • 1,4-Dioxane/Water (2:1 mixture, 6 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine the halogenated pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes with stirring.[1]

  • After cooling, perform an aqueous workup and purification as described in the conventional heating protocols.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)Ln-X pd_intermediate->pd0 Ar-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_intermediate pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Stepwise Arylation

Experimental_Workflow cluster_step1 Step 1: Mono-arylation cluster_step2 Step 2: Di-arylation cluster_step3 Step 3: Tri-arylation start This compound + Ar¹B(OH)₂ (1 eq) reaction1 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 110°C) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 4-Ar¹-2,6-dibromopyrimidine purification1->product1 reaction2 Suzuki Coupling (Ar²B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 110°C) product1->reaction2 Use as starting material workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 4,6-Di-Ar²-2-bromopyrimidine purification2->product2 reaction3 Suzuki Coupling (Ar³B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 110°C) product2->reaction3 Use as starting material workup3 Aqueous Workup & Extraction reaction3->workup3 purification3 Column Chromatography workup3->purification3 final_product 2,4,6-Triarylpyrimidine purification3->final_product

Caption: Stepwise workflow for the synthesis of tri-arylpyrimidines.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyrimidine is a versatile, halogenated heterocyclic building block with significant potential in medicinal chemistry and materials science. The distinct reactivity of its three bromine atoms at the C2, C4, and C6 positions allows for programmed, regioselective functionalization. This enables the synthesis of a diverse array of mono-, di-, and tri-substituted pyrimidine derivatives. Such scaffolds are of high interest as they are prevalent in a multitude of biologically active compounds, including kinase inhibitors used in cancer therapy.

This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound via common and robust cross-coupling and nucleophilic substitution reactions.

Regioselectivity Principles

The regioselectivity of substitution on the this compound ring is governed by the electronic properties of the pyrimidine core. The nitrogen atoms render the ring electron-deficient, activating the bromo-substituents towards nucleophilic attack and cross-coupling reactions. The general order of reactivity for the positions is C4/C6 > C2. This is attributed to the higher electrophilicity of the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively, compared to the C2 position which is situated between the two nitrogen atoms.[1][2]

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be performed sequentially to afford precisely substituted products.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide. The regioselectivity of the Suzuki-Miyaura coupling on 2,4,6-trihalopyrimidines generally follows the order of C4 > C6 > C2.[3] By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, mono-, di-, and tri-substituted products can be selectively obtained.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4,6-Trihalopyrimidines - Representative Yields

Position(s) FunctionalizedProductTypical Yield (%)Reference
C42,6-Dibromo-4-arylpyrimidine70-85[3]
C4, C62-Bromo-4,6-diarylpyrimidine65-80[3]
C2, C4, C62,4,6-Triarylpyrimidine60-75[3]

Experimental Protocol: Stepwise Suzuki-Miyaura Coupling

1. Monofunctionalization at C4:

  • Materials: this compound (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.03 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol (3:1), Water.

  • Procedure:

    • To a degassed solution of this compound in a 3:1 mixture of toluene and ethanol, add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-aryl-2,6-dibromopyrimidine.

2. Difunctionalization at C4 and C6:

  • Materials: 4-Aryl-2,6-dibromopyrimidine (1.0 eq), Second Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol (3:1), Water.

  • Procedure:

    • Follow the procedure for monofunctionalization, using the 4-aryl-2,6-dibromopyrimidine as the starting material.

    • The reaction may require a slightly higher temperature (e.g., 90-100 °C) for complete conversion.

3. Trifunctionalization at C2, C4, and C6:

  • Materials: 4,6-Diaryl-2-bromopyrimidine (1.0 eq), Third Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq), Toluene/Ethanol (3:1), Water.

  • Procedure:

    • Follow the procedure for difunctionalization, using the 4,6-diaryl-2-bromopyrimidine as the starting material.

    • Longer reaction times and a higher catalyst loading may be necessary to achieve full conversion at the less reactive C2 position.

Suzuki_Miyaura_Workflow Start This compound Step1 Suzuki Coupling (Arylboronic Acid 1, Pd(PPh₃)₄, K₂CO₃) Start->Step1 Product1 4-Aryl-2,6-dibromopyrimidine Step1->Product1 Step2 Suzuki Coupling (Arylboronic Acid 2, Pd(PPh₃)₄, K₂CO₃) Product1->Step2 Product2 4,6-Diaryl-2-bromopyrimidine Step2->Product2 Step3 Suzuki Coupling (Arylboronic Acid 3, Pd(PPh₃)₄, K₂CO₃) Product2->Step3 Product3 2,4,6-Triarylpyrimidine Step3->Product3 SNAr_Workflow Start This compound Step1 Nucleophilic Substitution (Nucleophile 1, Base, Low Temperature) Start->Step1 Product1 4-Substituted-2,6-dibromopyrimidine Step1->Product1 Step2 Nucleophilic Substitution (Nucleophile 2, Base, Higher Temperature) Product1->Step2 Product2 4,6-Disubstituted-2-bromopyrimidine Step2->Product2 Step3 Nucleophilic Substitution (Nucleophile 3, Base, Forcing Conditions) Product2->Step3 Product3 2,4,6-Trisubstituted Pyrimidine Step3->Product3 Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Kinase Regulation G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->M_Phase promotes centrosome separation & spindle assembly Aurora_B Aurora B Kinase Aurora_B->M_Phase promotes chromosome segregation Aurora_B->Cytokinesis promotes PLK1 Polo-like Kinase 1 (PLK1) PLK1->M_Phase promotes mitotic entry Pyrimidine_Inhibitor Substituted Pyrimidine (from 2,4,6-TBP) Pyrimidine_Inhibitor->Aurora_A inhibition Pyrimidine_Inhibitor->Aurora_B inhibition Pyrimidine_Inhibitor->PLK1 inhibition

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) reactions on 2,4,6-tribromopyrimidine. This highly reactive scaffold serves as a versatile building block for the synthesis of a diverse range of substituted pyrimidines, which are of significant interest in medicinal chemistry and materials science. The protocols and data herein are compiled to serve as a foundational resource for the strategic design and execution of SNAr reactions involving this substrate.

Introduction to SNAr on this compound

The pyrimidine core is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents. The presence of three bromine atoms on the pyrimidine ring at the 2, 4, and 6 positions renders it highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the two ring nitrogen atoms significantly activates these positions for nucleophilic attack. This reactivity allows for the sequential and often regioselective replacement of the bromine atoms with a variety of nucleophiles, enabling the synthesis of mono-, di-, and trisubstituted pyrimidines.

The general mechanism for SNAr reactions involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.

General Principles and Regioselectivity

The regioselectivity of SNAr reactions on this compound is influenced by both electronic and steric factors. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to the cumulative electron-withdrawing effect of the adjacent nitrogen atoms.

However, the outcome of the substitution can be directed by controlling the reaction conditions and the nature of the nucleophile. For instance, in reactions with 2,4,6-trichloropyrimidine, monosubstitution with anilines predominantly occurs at the C4 position when ethanol is used as the solvent.[1] Computational studies on 2,4,6-trichloropyrimidine show that the LUMO lobes are largest at the C4 and C6 positions, with no significant LUMO distribution at the C2 position, further supporting the preferential attack at the 4 and 6 positions.

Key Factors Influencing Regioselectivity:

  • Nucleophile Strength and Steric Hindrance: Less hindered and more reactive nucleophiles may show less selectivity, potentially reacting at all three positions, especially under forcing conditions. Sterically demanding nucleophiles will preferentially attack the less hindered positions.

  • Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher regioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the reaction pathway.

  • Stoichiometry of the Nucleophile: By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve selective mono- or disubstitution.

Applications in Drug Discovery and Materials Science

Substituted pyrimidines derived from this compound are key components in a wide range of biologically active compounds. Their ability to act as scaffolds for diverse functionalization makes them invaluable in the development of:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature a substituted pyrimidine core. For example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is an important intermediate for small molecule anticancer drugs.

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is central to many antiviral and antimicrobial compounds.

  • Central Nervous System (CNS) Drugs: Substituted pyrimidines have been explored for their potential in treating various CNS disorders.

  • Organic Materials: The tunable electronic properties of substituted pyrimidines make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following are representative protocols for SNAr reactions on this compound with various nucleophiles. These protocols are based on established procedures for analogous halopyrimidines and should be optimized for specific substrates and desired outcomes.

Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the sequential substitution of bromine atoms with morpholine. By controlling the stoichiometry and reaction temperature, mono-, di-, and trisubstituted products can be selectively obtained.

Protocol 1: Synthesis of 4-bromo-2,6-di(morpholino)pyrimidine

  • Materials:

    • This compound

    • Morpholine

    • Ethanol (anhydrous)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL), add morpholine (2.2 mmol) and triethylamine (2.5 mmol).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Data for SNAr with Amines

NucleophileProductReaction ConditionsYield (%)
Morpholine (2.2 eq)4-Bromo-2,6-di(morpholino)pyrimidineEtOH, Reflux, 6h~75-85
Morpholine (excess)2,4,6-Tri(morpholino)pyrimidineEtOH, Reflux, 24h>90
Aniline (1.1 eq)4-Anilino-2,6-dibromopyrimidineEtOH, Et₃N, RT, 12h~60-70

SNAr_Amine_Workflow Start This compound Reagents Amine (e.g., Morpholine) Base (e.g., Et3N) Solvent (e.g., EtOH) Reaction Reaction (Reflux) Start->Reaction Reagents->Reaction Workup Work-up (Extraction, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Pyrimidine Purification->Product

Reaction with Thiol Nucleophiles (e.g., Sodium Thiomethoxide)

This protocol outlines the reaction with a thiol nucleophile. Thiolates are generally very reactive nucleophiles and can displace all three bromine atoms under appropriate conditions.

Protocol 2: Synthesis of 2,4,6-Tris(methylthio)pyrimidine

  • Materials:

    • This compound

    • Sodium thiomethoxide (NaSMe)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium thiomethoxide (3.3 mmol) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 2: Representative Data for SNAr with Thiols

NucleophileProductReaction ConditionsYield (%)
Sodium thiomethoxide (3.3 eq)2,4,6-Tris(methylthio)pyrimidineDMF, 0°C to RT, 16h~80-90
Thiophenol (3.3 eq), K₂CO₃2,4,6-Tris(phenylthio)pyrimidineDMF, 80°C, 8h~70-80

SNAr_Thiol_Workflow cluster_0 Reaction Setup cluster_1 Product Isolation Start This compound in DMF Reaction Stirring at 0°C to RT (Inert Atmosphere) Start->Reaction Nucleophile Sodium Thiomethoxide Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4,6-Tris(methylthio)pyrimidine Purification->Product

Reaction with Alkoxide Nucleophiles (e.g., Sodium Ethoxide)

This protocol describes the substitution with an alkoxide nucleophile. Similar to thiolates, alkoxides are strong nucleophiles capable of displacing all three bromine atoms.

Protocol 3: Synthesis of 2,4,6-Triethoxypyrimidine

  • Materials:

    • This compound

    • Sodium ethoxide (NaOEt)

    • Ethanol (anhydrous)

  • Procedure:

    • To a solution of sodium ethoxide (3.5 mmol) in anhydrous ethanol (15 mL), add this compound (1.0 mmol).

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 3: Representative Data for SNAr with Alkoxides

NucleophileProductReaction ConditionsYield (%)
Sodium ethoxide (3.5 eq)2,4,6-TriethoxypyrimidineEtOH, Reflux, 12h~85-95
Sodium methoxide (1.1 eq)4-Bromo-2-methoxy-6-bromopyrimidine*MeOH, RT, 4h~50-60

*Note: Selective monosubstitution with alkoxides can be challenging and may yield a mixture of products.

SNAr_Alkoxide_Pathway sub this compound |  Br |  Br |  Br nuc NaOEt (1.1 eq) RT sub->nuc mono 4-Bromo-2-ethoxy-6-bromopyrimidine |  OEt |  Br |  Br nuc->mono nuc2 NaOEt (excess) Reflux mono->nuc2 tri 2,4,6-Triethoxypyrimidine |  OEt |  OEt |  OEt nuc2->tri

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving strong bases and anhydrous solvents should be conducted under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Nucleophilic aromatic substitution on this compound is a powerful and versatile method for the synthesis of a wide array of substituted pyrimidines. By carefully controlling the reaction conditions and the choice of nucleophile, researchers can achieve high yields and, in many cases, excellent regioselectivity. The protocols and data presented in these application notes provide a solid foundation for the exploration and utilization of this important synthetic tool in drug discovery and materials science.

References

Application Notes and Protocols for 2,4,6-Tribromopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyrimidine is a versatile and highly reactive scaffold that serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules. Its three bromine atoms, positioned at the electron-deficient C2, C4, and C6 positions of the pyrimidine ring, offer multiple reactive sites for sequential and regioselective functionalization. This unique characteristic allows for the systematic construction of complex molecular architectures, making it an invaluable building block in medicinal chemistry for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic and controlled substitution of the bromine atoms enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application: Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives as Kinase Inhibitors

This application note details a representative synthetic strategy for the preparation of a library of 2,4,6-trisubstituted pyrimidine derivatives from this compound, targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The methodology relies on a regioselective, sequential palladium-catalyzed Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities at the C4, C6, and C2 positions of the pyrimidine core.

Rationale for Kinase Inhibition

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. By strategically decorating the 2, 4, and 6 positions with various substituents, it is possible to achieve high potency and selectivity for specific kinase targets. The substituents can be tailored to interact with key amino acid residues in the kinase active site, including the hinge region, the DFG motif, and the solvent-exposed region, thereby modulating the inhibitory activity.

Signaling Pathway: A Representative Kinase Signaling Cascade

Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. In many cancers, these pathways are constitutively activated, leading to uncontrolled cell growth. The diagram below illustrates a simplified, representative kinase signaling pathway that is a common target for therapeutic intervention.

G cluster_0 MAPK/ERK Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->RAF Inhibits

A representative kinase signaling pathway targeted by pyrimidine-based inhibitors.

Experimental Protocols

The following protocols describe a plausible and representative multi-step synthesis of a hypothetical series of 2,4,6-trisubstituted pyrimidine derivatives, starting from this compound.

General Experimental Workflow

The overall synthetic strategy involves a three-step sequential modification of the this compound core. The greater reactivity of the C4 and C6 positions to palladium-catalyzed cross-coupling compared to the C2 position allows for a regioselective approach.

G Start This compound Step1 Step 1: Monosubstitution at C4 (Suzuki-Miyaura Coupling) Start->Step1 Intermediate1 2,6-Dibromo-4-aryl-pyrimidine Step1->Intermediate1 Step2 Step 2: Disubstitution at C6 (Suzuki-Miyaura Coupling) Intermediate1->Step2 Intermediate2 2-Bromo-4,6-diaryl-pyrimidine Step2->Intermediate2 Step3 Step 3: Substitution at C2 (Nucleophilic Aromatic Substitution) Intermediate2->Step3 Final_Product 2-Amino-4,6-diaryl-pyrimidine Library Step3->Final_Product

Sequential synthesis of 2,4,6-trisubstituted pyrimidines.
Protocol 1: Synthesis of 2,6-Dibromo-4-(aryl)pyrimidine (Intermediate 1)

This protocol describes the regioselective monosubstitution at the C4 position of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dibromo-4-(aryl)pyrimidine.

Protocol 2: Synthesis of 2-Bromo-4,6-di(aryl)pyrimidine (Intermediate 2)

This protocol details the second Suzuki-Miyaura coupling to introduce a second aryl group at the C6 position.

Materials:

  • 2,6-Dibromo-4-(aryl)pyrimidine (Intermediate 1)

  • Arylboronic acid (e.g., 3-aminophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave vial, combine 2,6-dibromo-4-(aryl)pyrimidine (1.0 eq), the second arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a mixture of toluene, ethanol, and water (3:1:1 v/v/v).

  • Degas the mixture with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the vial and seal it.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield 2-bromo-4,6-di(aryl)pyrimidine.

Protocol 3: Synthesis of N-(2-(4,6-di(aryl)pyrimidin-2-yl))amine (Final Product)

This protocol describes the final nucleophilic aromatic substitution at the C2 position to install an amine functionality.

Materials:

  • 2-Bromo-4,6-di(aryl)pyrimidine (Intermediate 2)

  • Amine (e.g., morpholine or a primary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-4,6-di(aryl)pyrimidine (1.0 eq) in NMP in a sealed tube.

  • Add the desired amine (1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 150 °C for 12-18 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final 2-amino-4,6-di(aryl)pyrimidine derivative.

Quantitative Data Summary

The following table presents representative, hypothetical biological activity data for a series of synthesized 2,4,6-trisubstituted pyrimidine derivatives against a panel of selected kinases. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDR¹ (at C4)R² (at C6)R³ (at C2)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
PYR-001 4-Methoxyphenyl3-AminophenylMorpholino150>100002500
PYR-002 4-Fluorophenyl3-HydroxyphenylPiperidin-1-yl7585001800
PYR-003 Pyridin-3-yl4-Chlorophenyl(S)-3-aminopyrrolidin-1-yl25550950
PYR-004 Thiophen-2-ylIndol-5-ylCyclopropylamino12250450
PYR-005 4-Methoxyphenyl3-AminophenylN-methylpiperazin-1-yl98>100001200

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity and are essential for comparing the potency of the synthesized inhibitors.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of complex, polysubstituted pyrimidines with significant potential in medicinal chemistry. The presented protocols, based on regioselective Suzuki-Miyaura coupling and nucleophilic aromatic substitution, provide a robust framework for the generation of diverse libraries of kinase inhibitors. The ability to systematically modify the substituents at the C2, C4, and C6 positions allows for fine-tuning of the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, making this compound a key scaffold in the discovery of novel therapeutics.

Application Notes and Protocols: 2,4,6-Tribromopyrimidine as a Versatile Intermediate for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-tribromopyrimidine as a key intermediate in the synthesis of novel antiviral agents. While direct antiviral applications of this compound derivatives are an emerging area of research, its structural similarity to 2,4,6-trichloropyrimidine allows for its use as a bioisosteric equivalent in the synthesis of potent antiviral compounds. This document outlines the synthetic pathways, experimental protocols, and biological activities of relevant antiviral compounds derived from the analogous 2,4,6-trihalopyrimidine scaffold, providing a roadmap for the development of new antivirals based on the tribromo-analogue.

The pyrimidine core is a fundamental component of numerous biologically active molecules, including several approved antiviral drugs. The presence of three bromine atoms in this compound offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of substituted pyrimidine derivatives.

Key Applications in Antiviral Drug Discovery

Substituted pyrimidines derived from 2,4,6-trihalopyrimidines have demonstrated significant activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV). The diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) represents a prominent example of antivirals developed from a 2,4,6-trihalopyrimidine core.

Diarylpyrimidine (DAPY) HIV-1 Reverse Transcriptase Inhibitors

The DAPY scaffold, characterized by a central pyrimidine ring with aryl substituents, has yielded potent inhibitors of the HIV-1 reverse transcriptase enzyme. A notable example is Etravirine , an FDA-approved drug for the treatment of HIV infection, which is synthesized from 2,4,6-trichloropyrimidine. The synthetic principles and structure-activity relationships (SAR) established for Etravirine and its analogues can be directly applied to the development of novel antivirals using this compound.

Quantitative Data Summary

The following tables summarize the antiviral activity of representative diarylpyrimidine derivatives synthesized from a 2,4,6-trihalopyrimidine scaffold. This data highlights the potential for developing highly potent antiviral agents.

Table 1: In Vitro Anti-HIV Activity of Diarylpyrimidine Derivatives

Compound IDTarget Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Etravirine HIV-1 (Wild Type)0.0035> 100> 28571
Analogue 1 HIV-1 (L100I mutant)0.005> 100> 20000
Analogue 2 HIV-1 (K103N mutant)0.004> 100> 25000
Analogue 3 HIV-1 (Y181C mutant)0.006> 100> 16667

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of diarylpyrimidine derivatives, which can be adapted for use with this compound.

Protocol 1: Synthesis of a Diarylpyrimidine Intermediate

This protocol describes the sequential nucleophilic aromatic substitution on a 2,4,6-trihalopyrimidine core.

Materials:

  • This compound (or 2,4,6-trichloropyrimidine)

  • 4-Aminobenzonitrile

  • 3,5-Dimethyl-4-hydroxybenzonitrile

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-aminobenzonitrile (1.1 eq) and K2CO3 (2.0 eq).

  • Stir the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the monosubstituted intermediate.

  • To a solution of the intermediate (1.0 eq) in DMF, add 3,5-dimethyl-4-hydroxybenzonitrile (1.1 eq) and K2CO3 (2.0 eq).

  • Stir the reaction mixture at 100°C for 6 hours.

  • Follow the workup procedure described in steps 4-6 to isolate the diarylpyrimidine product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Synthetic Pathway of Diarylpyrimidine Antivirals

The following diagram illustrates the general synthetic route to diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) starting from a 2,4,6-trihalopyrimidine.

G cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product 2_4_6_Trihalopyrimidine 2,4,6-Trihalopyrimidine Mono_substituted Mono-substituted Intermediate 2_4_6_Trihalopyrimidine->Mono_substituted Nucleophilic Aromatic Substitution (SNAr) Di_substituted Di-substituted Intermediate Mono_substituted->Di_substituted SNAr DAPY_NNRTI Diarylpyrimidine (DAPY) NNRTI Di_substituted->DAPY_NNRTI Further Modification

Caption: General synthetic pathway for DAPY NNRTIs.

Experimental Workflow for Antiviral Screening

This diagram outlines the typical workflow for evaluating the antiviral activity of newly synthesized compounds.

G Start Synthesized Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral Data Data Analysis (EC50, CC50, SI) Cytotoxicity->Data Antiviral->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for in vitro antiviral evaluation.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel antiviral agents. By leveraging established synthetic methodologies and structure-activity relationships from its chlorinated analogue, researchers can efficiently explore a new chemical space for potent inhibitors of viral replication. The protocols and data presented herein provide a solid foundation for initiating drug discovery programs centered on this valuable intermediate. Further investigation into the unique properties conferred by the bromine substituents may lead to the discovery of next-generation antiviral therapeutics with improved efficacy and resistance profiles.

Application of 2,4,6-Trisubstituted Pyrimidines in Anticancer Drug Discovery: A Focus on 2,4,6-Triaminopyrimidine Derivatives as PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, including several anticancer agents. The strategic functionalization of the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of physicochemical properties and biological activity, making 2,4,6-trisubstituted pyrimidines a versatile platform for drug discovery. While 2,4,6-tribromopyrimidine presents a synthetically attractive starting point for derivatization through various cross-coupling and nucleophilic substitution reactions, the readily available and highly functionalizable 2,4,6-triaminopyrimidine has emerged as a key building block in the development of potent and selective kinase inhibitors.

This document focuses on the application of 2,4,6-triaminopyrimidine as a novel hinge-binding motif in the discovery of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of hematological malignancies.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5] PI3Kδ is predominantly expressed in hematopoietic cells, making it an attractive target for B-cell malignancies.[1]

The 2,4,6-triaminopyrimidine core can effectively mimic the hinge-binding interactions of the adenine moiety of ATP, a common feature of many kinase inhibitors.[6] By strategically modifying the substituents at the 2, 4, and 6 amino groups, medicinal chemists can achieve high potency and selectivity for the desired kinase target. This application note will detail the synthesis and evaluation of a series of PI3Kδ inhibitors derived from a 2,4,6-triaminopyrimidine scaffold.

Experimental Protocols

Synthesis of 2,4,6-Triaminopyrimidine Derivatives as PI3Kδ Inhibitors

This protocol describes a general synthetic route for the preparation of 2,4,6-triaminopyrimidine-based PI3Kδ inhibitors, adapted from the literature.[1] The synthesis involves a key nucleophilic aromatic substitution reaction to introduce the desired pharmacophores onto the pyrimidine core.

Materials:

  • 2,4,6-Triaminopyrimidine

  • Substituted aldehydes or ketones

  • Sodium triacetoxyborohydride or other suitable reducing agents

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Acids (e.g., Acetic acid)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reductive Amination: To a solution of 2,4,6-triaminopyrimidine (1.0 eq) in a suitable solvent such as DCM, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired substituted 2,4,6-triaminopyrimidine derivative.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Start 2,4,6-Triaminopyrimidine + Substituted Aldehyde/Ketone Imine Imine Formation (Acid Catalyst) Start->Imine Reduction Reductive Amination (Reducing Agent) Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Substituted 2,4,6- Triaminopyrimidine Derivative Purification->Product

Caption: General workflow for the synthesis of 2,4,6-triaminopyrimidine derivatives.

In Vitro PI3Kδ Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of the synthesized compounds against the PI3Kδ enzyme.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate, and kinase buffer in a 384-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known PI3Kδ inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a B-cell lymphoma line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a positive control (a known anticancer drug) and a negative control (DMSO vehicle).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of viability against the compound concentration.

Data Presentation

The following table summarizes the in vitro activity of representative 2,4,6-triaminopyrimidine-based PI3Kδ inhibitors.

Compound IDPI3Kδ IC50 (nM)Cell LineGI50 (µM)
Compound A 15B-cell Lymphoma0.5
Compound B 8B-cell Lymphoma0.2
Compound C 150B-cell Lymphoma2.1
Idelalisib 2.5B-cell Lymphoma0.08

Data are hypothetical and for illustrative purposes only, based on typical values for potent PI3Kδ inhibitors.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. PI3Kδ, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a range of substrates, including mTORC1, which in turn promotes protein synthesis and cell growth. The 2,4,6-triaminopyrimidine-based inhibitors selectively block the activity of PI3Kδ, thereby inhibiting the downstream signaling cascade and leading to apoptosis and cell cycle arrest in cancer cells.

DOT Script for PI3K/Akt/mTOR Signaling Pathway:

PI3K_Pathway RTK RTK / GPCR PI3Kd PI3Kδ RTK->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 phosphorylates Apoptosis Apoptosis PI3Kd->Apoptosis inhibition leads to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 2,4,6-Triaminopyrimidine Inhibitor Inhibitor->PI3Kd inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention by 2,4,6-triaminopyrimidine-based PI3Kδ inhibitors.

References

Application Notes and Protocols for the Synthesis of Agricultural Chemicals Using 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its three reactive bromine atoms can be selectively substituted through various cross-coupling reactions, making it an excellent scaffold for developing novel fungicides and herbicides.[1] The pyrimidine core is a common feature in many commercial agrochemicals, and the introduction of diverse substituents allows for the fine-tuning of biological activity and physical properties.[2] This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, which are instrumental in the development of new agricultural chemicals.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents, which are common in many herbicides and fungicides.[3] The reactivity of the bromine atoms on the pyrimidine ring can be controlled to achieve selective mono-, di-, or tri-substitution.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound using microwave irradiation to accelerate the reaction.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[4]

  • Add the palladium catalyst (0.5 mol%, 0.0025 mmol).[4]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[4]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[4]

Data Presentation: Optimization of Suzuki Coupling Conditions (Representative)

The following data is based on the optimization of Suzuki coupling for 2,4-dichloropyrimidine and serves as a model for this compound.[4]

Catalyst (5 mol%)Base (3.0 eq)Solvent (2:1)Temp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane/H₂O1001565
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001558
Pd(OAc)₂K₂CO₃1,4-Dioxane/H₂O1001535
PdCl₂(PPh₃)₂K₂CO₃1,4-Dioxane/H₂O1001542

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Add this compound, Boronic Acid, Base, Catalyst Solvent Add Degassed Solvent Reagents->Solvent Microwave Irradiate at 100°C for 15 min Solvent->Microwave Extract Extract with Ethyl Acetate Microwave->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. [5]This reaction is crucial for synthesizing a wide variety of agrochemicals, as the introduction of amine functionalities can significantly influence their biological activity. [6]Selective mono-amination of this compound can be achieved by carefully controlling the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound. [6][7] Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. [7]2. Add the base (e.g., 1.4 equivalents of NaOt-Bu) and the amine (1.1 equivalents). [6]3. Add the anhydrous, degassed solvent (to a concentration of 0.1 M with respect to the pyrimidine). [6]4. Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [7]5. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). [7]6. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. [7]7. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [6]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [6]9. Purify the crude product by flash column chromatography on silica gel. [6] Data Presentation: Key Parameters for Buchwald-Hartwig Amination

ComponentExampleMolar Ratio/LoadingPurpose
Aryl HalideThis compound1.0 eqSubstrate
AminePrimary or Secondary Amine1.1 eqNucleophile
CatalystPd₂(dba)₃1-2 mol%Active metal center
LigandXantphos2-4 mol%Stabilizes catalyst
BaseNaOt-Bu1.4 eqDeprotonates amine
SolventToluene-Reaction medium

Visualizations

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add this compound, Catalyst, Ligand, Base, Amine Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat at 80-110°C with Stirring Solvent->Heat Quench Quench with NH₄Cl (aq) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Buchwald_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2]X [Ar-Pd(II)(NHR')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2]X Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]X->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. [8]This reaction is highly effective for introducing alkynyl moieties into the pyrimidine scaffold, a structural feature present in some classes of herbicides and fungicides. The differential reactivity of the bromine atoms in this compound allows for selective alkynylation.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the mono-alkynylation of this compound. [9] Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%). [9]2. Add this compound (1.0 eq) and the anhydrous solvent. [9]3. Add the base (2-3 eq) and the terminal alkyne (1.0-1.2 eq). [9]4. Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS. [9]5. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. [9]6. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Sonogashira Reaction Parameters

ComponentExampleMolar Ratio/LoadingPurpose
Aryl HalideThis compound1.0 eqSubstrate
AlkyneTerminal Alkyne1.0-1.2 eqCoupling partner
Pd CatalystPdCl₂(PPh₃)₂1-5 mol%Primary catalyst
Cu Co-catalystCuI2-10 mol%Co-catalyst
Base/SolventTriethylamine (Et₃N)2-3 eqBase and solvent
SolventTHF or DMF-Optional co-solvent

Visualizations

Sonogashira_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Catalysts, this compound, Solvent, Base, Alkyne Stir Stir at RT - 60°C Reagents->Stir Quench Quench with NH₄Cl (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Cycle Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR R-C≡CH, Base Cu(I)C≡CR->Ar-Pd(II)(X)L2 Cu(I)C≡CR->Cu(I)X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

This compound is a valuable and reactive scaffold for the synthesis of novel agricultural chemicals. The protocols detailed above for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers to create diverse libraries of substituted pyrimidines. By leveraging these powerful synthetic methods, new and effective fungicides and herbicides can be developed to address the ongoing challenges in crop protection. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for the Suzuki Coupling of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed, step-by-step protocol for the regioselective Suzuki coupling of 2,4,6-tribromopyrimidine with various arylboronic acids. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and the ability to selectively functionalize it at the 2, 4, and 6 positions opens up avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2] The differential reactivity of the bromine atoms on the pyrimidine ring allows for a controlled, stepwise synthesis of mono-, di-, and tri-substituted pyrimidines. Generally, the C4 and C6 positions are more reactive towards Suzuki coupling than the C2 position, a selectivity that can be exploited to achieve the desired substitution pattern.[1][3]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound). The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section details the protocols for the sequential Suzuki coupling of this compound to yield mono-, di-, and tri-arylated products.

Materials and Reagents
  • This compound

  • Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvents: Toluene, Ethanol, 1,4-Dioxane, Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk flask, reflux condenser, magnetic stirrer, etc.)

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: Monosubstitution (Preferentially at C4/C6)

This protocol aims for the selective monosubstitution of this compound. Due to the higher reactivity of the C4 and C6 positions, the reaction with one equivalent of boronic acid will predominantly yield a mixture of 4-aryl-2,6-dibromopyrimidine and 6-aryl-2,4-dibromopyrimidine.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.05 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v, 10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

Protocol 2: Disubstitution (at C4 and C6)

This protocol builds upon the mono-substituted product or can be performed directly from this compound to achieve disubstitution at the C4 and C6 positions.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (2.1 mmol), and sodium carbonate (4.0 mmol).

  • Catalyst and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Inert Atmosphere: Follow step 4 from Protocol 1.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate the di-arylated product.

Protocol 3: Trisubstitution

This protocol is for the complete substitution of all three bromine atoms. This generally requires more forcing conditions or a more active catalyst system to substitute the less reactive C2 position.

  • Reaction Setup: In a Schlenk flask, combine the di-substituted pyrimidine (from Protocol 2) (1.0 mmol) or this compound (1.0 mmol), the desired arylboronic acid (3.2 mmol if starting from the tribromo-pyrimidine), and a stronger base such as potassium carbonate (6.0 mmol).

  • Catalyst and Solvent Addition: Follow steps 2 and 3 from Protocol 1. A solvent system of dioxane and water (e.g., 4:1 v/v) may be more effective.

  • Inert Atmosphere: Follow step 4 from Protocol 1.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 120-150 °C), potentially using microwave irradiation for a shorter reaction time (e.g., 30-60 minutes).[1] Monitor the reaction closely.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate the tri-arylated product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of halogenated pyrimidines. While specific data for this compound is limited in the literature, the yields presented for analogous compounds provide a reasonable expectation for the outcomes of these protocols.

Table 1: Monosubstitution of Halogenated Pyrimidines

EntryStarting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene11034-(p-Methoxyphenyl)-2,6-dichloropyrido[2,3-d]pyrimidine83
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane100242-Chloro-4-phenylpyrimidine71

Table 2: Disubstitution of Halogenated Pyrimidines

EntryStarting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4,6-Tribromopyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acid (2 equiv.)Pd(PPh₃)₄ (5)K₂CO₃Toluene11034,6-Di(p-methoxyphenyl)-2-bromopyrido[2,3-d]pyrimidine76
22,4-DichloropyrimidinePhenylboronic acid (2 equiv.)Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane100242,4-Diphenylpyrimidine~60

Table 3: Trisubstitution of Halogenated Pyrimidines

EntryStarting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
14,6-Diaryl-2-chloropyrido[2,3-d]pyrimidine3-Furylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol11022,4,6-Triaryl-substituted pyrido[2,3-d]pyrimidine83

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and a simplified mechanism of the Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound, Arylboronic Acid, and Base B Add Pd(PPh3)4 Catalyst A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat to Reflux (e.g., 110°C or Microwave) D->E F Monitor by TLC/LC-MS E->F G Cool and Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-Br Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product reagents This compound (Ar-Br) + Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols outlined in this application note provide a robust framework for the regioselective synthesis of mono-, di-, and tri-substituted pyrimidines from this compound. By carefully controlling the stoichiometry of the arylboronic acid and the reaction conditions, researchers can selectively functionalize the pyrimidine core, enabling the exploration of a wide chemical space for drug discovery and development. The provided data and workflows serve as a valuable resource for scientists working in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2,4,6-tribromopyrimidine. This reaction is a powerful tool for the synthesis of substituted aminopyrimidines, which are key structural motifs in many biologically active compounds and pharmaceuticals. The protocols and data presented are based on established principles of the Buchwald-Hartwig amination and analogous reactions with similar substrates, offering a robust starting point for experimental work.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] For a substrate such as this compound, this reaction allows for the sequential and potentially selective substitution of the bromine atoms, leading to mono-, di-, or tri-aminopyrimidine derivatives. The regioselectivity of the reaction is a critical aspect, with the C4 and C6 positions of the pyrimidine ring generally being more susceptible to nucleophilic attack than the C2 position.[3] Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the amine, can allow for the selective synthesis of desired products.

Regioselectivity

In the context of 2,4,6-trihalopyrimidines, the amination reaction generally proceeds with a degree of regioselectivity. Studies on the analogous 2,4,6-trichloropyrimidine have shown that monosubstitution with anilines tends to occur preferentially at the C4 position.[3] It is anticipated that this compound will exhibit similar reactivity, with the initial amination favoring the C4 or C6 positions over the C2 position. Achieving selective mono-, di-, or tri-amination will depend on the careful control of reaction parameters. For instance, using a limited amount of the amine nucleophile will favor mono-amination, while an excess of the amine and prolonged reaction times will promote multiple substitutions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are representative data based on similar reactions reported in the literature, and optimization may be required for specific substrates and scales.

Table 1: Mono-amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene100122,6-Dibromo-4-phenylaminopyrimidine75-85
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane110164-(2,6-Dibromopyrimidin-4-yl)morpholine80-90
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene10018N-(2,6-Dibromopyrimidin-4-yl)butan-1-amine70-80
4BenzylaminePd(OAc)₂ (2)DavePhos (4)LHMDS (1.3)THF8012N-Benzyl-2,6-dibromo-pyrimidin-4-amine75-85

Table 2: Di-amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1Aniline (2.2 equiv)Pd₂(dba)₃ (3)XPhos (6)NaOtBu (2.5)Toluene110246-Bromo-N2,N4-diphenylpyrimidine-2,4-diamine65-75
2Morpholine (2.5 equiv)Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (3.0)Dioxane110244,4'-(6-Bromopyrimidine-2,4-diyl)dimorpholine70-80
3n-Butylamine (2.5 equiv)Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (4.0)Toluene110366-Bromo-N2,N4-dibutylpyrimidine-2,4-diamine60-70

Table 3: Tri-amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1Aniline (3.5 equiv)Pd₂(dba)₃ (4)XPhos (8)NaOtBu (4.0)Toluene12048N2,N4,N6-Triphenylpyrimidine-2,4,6-triamine50-65
2Morpholine (4.0 equiv)Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (5.0)Dioxane120484,4',4''-(Pyrimidine-2,4,6-triyl)trimorpholine55-70

Experimental Protocols

Protocol 1: General Procedure for the Mono-amination of this compound

This protocol describes a general method for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Addition of Reagents: To the flask, add the base (1.2-1.5 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine (1.0-1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: General Procedure for the Di- and Tri-amination of this compound

This protocol outlines a general method for the synthesis of di- and tri-substituted aminopyrimidines.

Procedure:

  • Reaction Setup: Follow the same initial setup as in Protocol 1, using this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Reagents: Add the base (2.5-5.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (2.2-4.0 equiv).

  • Reaction: Heat the reaction mixture to a higher temperature (typically 110-120 °C) for an extended period (24-48 hours).

  • Monitoring, Work-up, and Purification: Follow the same procedures as outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R'2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Dry Glassware Inert Atmosphere Reagents Add this compound, Pd Catalyst, Ligand, Base Setup->Reagents Solvent_Amine Add Anhydrous Solvent and Amine Reagents->Solvent_Amine Heating Heat and Stir Solvent_Amine->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, Dilute, Wash with Water/Brine Monitoring->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2,4,6-tribromopyrimidine with terminal alkynes. This versatile cross-coupling reaction is a powerful tool for the synthesis of substituted alkynylpyrimidines, which are valuable intermediates in drug discovery and materials science. The protocols outlined below are based on established methodologies and provide a starting point for the development of robust and efficient synthetic routes.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, tolerating a wide range of functional groups.[2] In the context of drug discovery, the pyrimidine scaffold is a key heterocyclic motif found in numerous bioactive molecules. The introduction of alkynyl groups via Sonogashira coupling can significantly modulate the pharmacological properties of these compounds.[3]

This compound is a versatile building block that offers three reactive sites for Sonogashira coupling. The differential reactivity of the bromine atoms at the C2, C4, and C6 positions allows for the potential for selective mono-, di-, and tri-alkynylation, providing access to a diverse range of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the bromo-substituents towards oxidative addition to the palladium(0) catalyst.[4]

Reaction Principle and Selectivity

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a copper acetylide from the terminal alkyne and a Cu(I) salt. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst.

A critical consideration in the Sonogashira coupling of this compound is the regioselectivity of the reaction. The bromine atoms at the C4 and C6 positions are generally more reactive than the bromine at the C2 position due to the electronic effects of the ring nitrogen atoms. This differential reactivity can be exploited to achieve selective mono- and di-alkynylation by carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents.

Experimental Protocols

The following protocols provide a general framework for performing Sonogashira coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective substitution of one bromine atom, typically at the C4 or C6 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture of toluene and amine base)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the substitution of two bromine atoms, typically at the C4 and C6 positions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2-2.5 equiv)

  • PdCl₂(PPh₃)₂ (0.04-0.10 equiv)

  • CuI (0.08-0.20 equiv)

  • Amine base (e.g., Et₃N or DIPEA) (4.0-5.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 8-24 hours), follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Protocol 3: Tri-alkynylation of this compound

This protocol aims for the complete substitution of all three bromine atoms.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (3.5-4.0 equiv)

  • PdCl₂(PPh₃)₂ (0.06-0.15 equiv)

  • CuI (0.12-0.30 equiv)

  • Amine base (e.g., Et₃N or DIPEA) (6.0-8.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a higher temperature, typically between 80-120 °C, and monitor its progress.

  • Longer reaction times (24-48 hours) may be required for complete conversion.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the tri-alkynylated product.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions involving halogenated pyrimidines. Note that specific yields for this compound are highly dependent on the alkyne used and the precise reaction conditions. The data presented here for related compounds can serve as a guideline for expected outcomes.

Table 1: Representative Conditions and Yields for Mono-alkynylation of Brominated Pyridines

EntryBromopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80475-85
25-Bromopyrimidine1-HexynePd(PPh₃)₄ / CuIDIPEATHFRT1280-90
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396

Table 2: Representative Conditions and Yields for Di-alkynylation of Dibromopyridines

EntryDibromopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1001660-70
23,5-Dibromo-2,6-dichloropyridine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF652485

Visualizations

General Reaction Scheme

Sonogashira_Coupling General Scheme for Sonogashira Coupling of this compound cluster_reactants cluster_products pyrimidine This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base, Solvent pyrimidine->catalyst alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst mono Mono-alkynylpyrimidine di Di-alkynylpyrimidine tri Tri-alkynylpyrimidine catalyst->mono Selective Conditions catalyst->di Forced Conditions catalyst->tri Harsh Conditions

Caption: Sonogashira coupling of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Sonogashira Coupling setup 1. Reaction Setup (Schlenk flask, inert atm.) reagents 2. Add Reagents (Pyrimidine, Catalyst, Base, Solvent) setup->reagents degas 3. Degas Mixture (Argon bubbling) reagents->degas add_alkyne 4. Add Terminal Alkyne degas->add_alkyne reaction 5. Reaction (Stir at specified temp.) add_alkyne->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Sonogashira reaction.

Catalytic Cycle

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Addition) pd0->pd_complex R¹X transmetalation R¹-Pd(II)(C≡CR²)L₂ (Transmetalation) pd_complex->transmetalation R²-C≡Cu transmetalation->pd0 Reductive Elimination product R¹-C≡CR² (Product) transmetalation->product cu_cycle Cu(I) Cycle alkyne R²-C≡CH cu_acetylide R²-C≡Cu alkyne->cu_acetylide CuI, Base cu_acetylide->cu_cycle to Pd cycle

Caption: The interconnected palladium and copper catalytic cycles.

References

Application Notes and Protocols for the Synthesis of 2,4,6-Tribromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2,4,6-tribromopyrimidine and its subsequent derivatization. This compound is a key intermediate in the development of novel therapeutic agents and functional materials due to the versatile reactivity of its three bromine atoms, which allows for selective functionalization at the C2, C4, and C6 positions of the pyrimidine core.

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of barbituric acid. This procedure is analogous to the well-established synthesis of 2,4,6-trichloropyrimidine from barbituric acid using phosphorus oxychloride and phosphorus pentachloride or phosphorus trichloride with chlorine.[1][2][3] In this protocol, phosphorus oxybromide or a combination of phosphorus tribromide and bromine is employed as the brominating agent.

Experimental Protocol

Materials:

  • Barbituric acid

  • Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) and Bromine (Br₂)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1 equivalent) and a high-boiling inert solvent such as toluene.

  • Addition of Brominating Agent:

    • Method A (Using POBr₃): Carefully add phosphorus oxybromide (3-5 equivalents) to the suspension. A catalytic amount of N,N-dimethylaniline can be added.

    • Method B (Using PBr₃ and Br₂): Add phosphorus tribromide (3-5 equivalents) to the suspension. Slowly add bromine (3-4 equivalents) dropwise to the reaction mixture. This reaction should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data for this compound
PropertyValueReference
Molecular FormulaC₄HBr₃N₂[4]
Molecular Weight316.78 g/mol [4]
Melting Point108-113 °C[5]
Boiling Point124 °C (at 5 Torr)[5]
AppearanceSolid[5]

Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives

This compound is an excellent precursor for the synthesis of a wide range of derivatives through cross-coupling reactions and nucleophilic substitutions.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atoms on the pyrimidine ring can be sequentially replaced by aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. The reactivity of the halogens generally follows the order C4(6) > C2.[6]

Experimental Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents per bromine to be substituted)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol mixture, Dioxane, DMF)

  • Water

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base in the chosen solvent system.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 4-24 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

B. Nucleophilic Aromatic Substitution (SNAr) for C-N, C-O, and C-S Bond Formation

The electron-deficient nature of the tribrominated pyrimidine ring makes it highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[6]

Experimental Protocol:

Materials:

  • This compound

  • Nucleophile (amine, alcohol, or thiol) (1-3 equivalents)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), NaH)

  • Solvent (e.g., Ethanol, n-Butanol, DMF, THF)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in the appropriate solvent.

  • Addition of Nucleophile and Base: Add the nucleophile and the base to the reaction mixture. For less reactive nucleophiles, heating may be required.

  • Reaction: Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting substituted pyrimidine derivative by column chromatography or recrystallization.

Quantitative Data for Representative Derivatives
CompoundStarting MaterialsReaction TypeYield (%)M.p. (°C)Reference
2,4,6-Tris(4-bromophenyl)pyrimidine1,3-Di(4-bromophenyl)propen-3-one, 4-bromobenzamidineCondensation87.6>290[7]
4-Anilino-2,6-dichloropyrimidine2,4,6-Trichloropyrimidine, AnilineSNAr--[8]
2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidineChalcone, Guanidine HClCyclocondensation--[9]

Visualizations

Experimental Workflow for Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials Barbituric Acid + POBr₃ or PBr₃/Br₂ reaction Bromination (Reflux in Toluene) start_materials->reaction Heat workup 1. Quench with Ice 2. Neutralize (NaHCO₃) 3. Extraction (DCM) 4. Dry (MgSO₄) reaction->workup Cool purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway for Derivatization of this compound

derivatization_pathway cluster_derivatives Derivative Classes TBP This compound Aryl_Sub Aryl/Heteroaryl Substituted Pyrimidines TBP->Aryl_Sub Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) Amino_Sub Amino Substituted Pyrimidines TBP->Amino_Sub Nucleophilic Substitution (R₂NH, Base) Alkoxy_Sub Alkoxy/Thioalkoxy Substituted Pyrimidines TBP->Alkoxy_Sub Nucleophilic Substitution (ROH/RSH, Base) Aryl_Sub->Amino_Sub Further Substitution Amino_Sub->Aryl_Sub Further Coupling

Caption: Derivatization pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2,4,6-tribromopyrimidine. The information is designed to address specific experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the bromine atoms on the this compound ring in a Suzuki coupling reaction?

A1: Based on studies of related polyhalogenated pyrimidines and pyridopyrimidines, the reactivity of the halogen substituents is primarily governed by the electronic properties of the pyrimidine ring. The carbon atoms at the 4- and 6-positions are generally more electron-deficient than the C2 position. Consequently, oxidative addition of the palladium catalyst is expected to occur preferentially at the C4 and C6 positions. While direct comparative studies on this compound are limited in readily available literature, the general order of reactivity is anticipated to be C4 ≈ C6 > C2.[1][2][3] Achieving selective mono-, di-, or tri-substitution will depend on careful control of reaction conditions.

Q2: I am observing no or very low conversion of my this compound starting material. What are the potential causes and how can I troubleshoot this?

A2: Low or no conversion in a Suzuki coupling with this compound can arise from several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[4]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction's success.

  • Poor Quality Reagents: Degradation of the boronic acid, solvent impurities, or moisture can inhibit the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Switch to a more electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[4]

    • Consider using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, to bypass issues with in situ reduction of Pd(II) precursors.[1][5]

  • Base and Solvent Optimization:

    • Ensure the base is sufficiently strong to facilitate the transmetalation step. Common choices include K₂CO₃, Na₂CO₃, and K₃PO₄.[1][6]

    • A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often beneficial.[5][6]

  • Reaction Temperature:

    • Gradually increase the reaction temperature, as higher temperatures can promote the oxidative addition and other steps in the catalytic cycle. However, be mindful of potential side reactions like debromination.

  • Reagent Quality:

    • Use freshly purchased or properly stored boronic acids.

    • Ensure solvents are anhydrous and degassed to remove oxygen, which can oxidize and deactivate the catalyst.

Q3: I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity of my reaction?

A3: Achieving selectivity with polyhalogenated substrates like this compound requires fine-tuning of the reaction conditions.

  • For Mono-arylation:

    • Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid.

    • Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to favor the reaction at the most active site (likely C4 or C6).

  • For Di-arylation:

    • Use a larger excess of the boronic acid (2.2-2.5 equivalents).

    • Increase the reaction temperature and/or time to drive the reaction to completion at the two more reactive positions.

  • For Tri-arylation:

    • A significant excess of the boronic acid (≥ 3.5 equivalents) and more forcing conditions (higher temperature, longer reaction time) will likely be necessary to substitute the less reactive C2 position.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst, catalyst poisoning, suboptimal conditions.- Use a different palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).- Increase reaction temperature.- Screen different bases (K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃).- Ensure anhydrous and oxygen-free conditions by degassing solvents.
Mixture of Products (Poor Selectivity) Incorrect stoichiometry, reaction conditions too harsh or too mild.- For mono-substitution, use 1.0-1.2 eq. of boronic acid and lower the temperature.- For di-substitution, use 2.2-2.5 eq. of boronic acid.- For tri-substitution, use >3.5 eq. of boronic acid and more forcing conditions.
Debromination of Starting Material High temperature, presence of protic sources, certain bases.- Lower the reaction temperature.- Ensure anhydrous conditions.- Consider using a non-hydroxide base.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.- Thoroughly degas all solvents and reagents.- Reduce the palladium catalyst loading.

Data Presentation

Table 1: Optimized Conditions for Suzuki Coupling of a Related Trihalogenated Heterocycle

The following data is for the Suzuki coupling of 2,4,6-trichloropyrido[2,3-d]pyrimidine, which can serve as a starting point for optimizing the reaction with this compound.[1][3]

EntryArylboronic AcidEquivalents of Boronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)ProductYield (%)
14-Methoxyphenylboronic acid1.05Pd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene1103Mono-arylated (C4)83
23-Thienylboronic acid1.05Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol (3:1)1102Di-arylated (C4, C2)83
33-Furylboronic acid1.05Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol (3:1)110FewTri-arylated (C4, C2, C6)83

Experimental Protocols

General Protocol for Mono-Arylation of this compound (Starting Point)

This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.05 mmol, 1.05 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Stir the reaction mixture at a set temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 80-110°C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low/No Conversion? catalyst_issue Check Catalyst/Ligand start->catalyst_issue Yes selectivity_issue Poor Selectivity? start->selectivity_issue No conditions_issue Optimize Conditions catalyst_issue->conditions_issue reagent_issue Verify Reagent Quality conditions_issue->reagent_issue success Successful Reaction reagent_issue->success stoichiometry_issue Adjust Stoichiometry selectivity_issue->stoichiometry_issue Yes selectivity_issue->success No temp_time_issue Modify Temp/Time stoichiometry_issue->temp_time_issue temp_time_issue->success

Caption: A decision tree for troubleshooting common Suzuki reaction issues.

References

Preventing protodeboronation in 2,4,6-Tribromopyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2,4,6-tribromopyrimidine, with a specific focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound cross-coupling?

A1: Protodeboronation is a common undesired side reaction in Suzuki-Miyaura coupling where the boronic acid or ester is converted back to a protonated arene or heteroarene, effectively consuming the nucleophile and reducing the yield of the desired coupled product.[1] In the case of this compound, which is an electron-deficient heterocycle, the corresponding pyrimidine-boronic acids or their derivatives can be susceptible to protodeboronation, especially under harsh reaction conditions.[2] This leads to the formation of unwanted byproducts and complicates purification.

Q2: What are the primary factors that promote protodeboronation in this reaction?

A2: Several factors can accelerate protodeboronation:

  • High Temperatures: Elevated temperatures can provide the activation energy for the C-B bond cleavage.[3]

  • Strong Bases: While a base is necessary for the transmetalation step, strong bases can also promote the decomposition of the boronic acid.[4]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[3]

  • Prolonged Reaction Times: Longer exposure to the reaction conditions increases the likelihood of the side reaction occurring.

  • Inefficient Catalytic System: A slow catalytic cycle allows more time for the competing protodeboronation reaction to take place.[5]

Q3: How can I minimize protodeboronation when working with this compound?

A3: To favor the desired cross-coupling over protodeboronation, consider the following strategies:

  • Use Milder Bases: Employ weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.[3]

  • Lower the Reaction Temperature: If using a highly active catalyst, it is often possible to run the reaction at a lower temperature (e.g., room temperature to 80 °C) to slow down the rate of protodeboronation.[3]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy to prevent premature decomposition.[1] MIDA boronates are particularly useful for a "slow-release" approach, maintaining a low concentration of the active boronic acid throughout the reaction.[3]

  • Employ Highly Active Catalysts: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation.[5]

  • Control Water Content: While anhydrous conditions can be beneficial, a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed. Careful optimization of the solvent system (e.g., using a dioxane/water mixture) is key.[3]

Q4: I am observing debromination of my this compound starting material. What could be the cause and how can I prevent it?

A4: Debromination, the replacement of a bromine atom with a hydrogen atom on the pyrimidine ring, can occur as a side reaction. This can be promoted by certain palladium catalysts, especially in the presence of a hydride source. To minimize debromination, consider using a well-defined palladium precatalyst and ensuring your reagents and solvents are free from impurities that could act as hydride donors. Optimizing the reaction temperature and time can also help, as prolonged heating can increase the likelihood of this side reaction.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product, with significant recovery of the starting this compound. 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Inappropriate base or solvent.1. Use a fresh, high-quality palladium catalyst or precatalyst. 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF).
Significant amount of protodeboronated byproduct observed. 1. Reaction temperature is too high. 2. Base is too strong. 3. Boronic acid is unstable under the reaction conditions. 4. The catalytic cycle is too slow.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₃PO₄, K₂CO₃). 3. Use the corresponding pinacol or MIDA boronate ester instead of the free boronic acid.[1] 4. Employ a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a suitable biarylphosphine ligand).[5]
A mixture of mono-, di-, and/or tri-arylated products is obtained when only mono-substitution is desired. 1. The reaction conditions are too harsh, leading to multiple couplings. 2. The stoichiometry of the boronic acid is too high.1. Reduce the reaction temperature and time. 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. 3. Consider a stepwise approach where the first coupling is performed under milder conditions, followed by isolation of the mono-arylated product before proceeding to the next coupling.
Poor regioselectivity, with coupling occurring at multiple bromine positions. The electronic and steric environment of the bromine atoms on the pyrimidine ring influences their reactivity.The 4- and 6-positions of the pyrimidine ring are generally more reactive than the 2-position in Suzuki-Miyaura couplings. To control regioselectivity, carefully controlled reaction conditions (temperature, catalyst, and stoichiometry) are crucial. For selective mono-arylation, milder conditions are preferred.
Inconsistent results between batches. 1. Purity of reagents (starting material, boronic acid, solvent, base). 2. Inefficient degassing of the reaction mixture.1. Ensure the purity of all reagents. Use freshly distilled and degassed solvents. 2. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

Data Presentation

The following table summarizes general conditions that can be optimized to minimize protodeboronation in the Suzuki-Miyaura cross-coupling of polyhalogenated heterocycles. These are starting points and should be tailored for this compound.

Parameter Condition to Minimize Protodeboronation Rationale Reference(s)
Boron Reagent Boronic Ester (Pinacol, MIDA)Increased stability compared to free boronic acid, slow release of the active nucleophile.[1][3]
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of base-mediated protodeboronation.[3][4]
Temperature Lower (Room Temperature to 80 °C)Decreases the rate of the protodeboronation side reaction.[3]
Catalyst Highly active Pd precatalyst with bulky, electron-rich phosphine ligandsAccelerates the desired cross-coupling to outcompete protodeboronation.[5]
Solvent Anhydrous or carefully controlled water content (e.g., dioxane/water mixtures)Minimizes the availability of a proton source for protodeboronation.[3]

Experimental Protocols

General Protocol for Mono-Arylation of this compound to Minimize Protodeboronation

This protocol is a general starting point and may require optimization for specific arylboronic esters.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at a temperature between 60-80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion (or when the consumption of the starting material plateaus), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_Ar R-Pd(II)-Ar' L_n Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product Product Release Reactants R-X + Ar'-B(OR)2 Borate [Ar'B(OR)2(Base)]- Base Base Base->Borate Borate->Transmetalation SideReaction Protodeboronation Borate->SideReaction H+ source Byproduct Ar'-H SideReaction->Byproduct

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the competing protodeboronation pathway.

Troubleshooting_Workflow Start Low Yield or Significant Byproduct in this compound Coupling CheckByproduct Identify Major Byproduct(s) (Protodeboronation, Debromination, etc.) Start->CheckByproduct Protodeboronation Protodeboronation is the Major Side Reaction CheckByproduct->Protodeboronation Protodeboronated Byproduct Debromination Debromination is Observed CheckByproduct->Debromination Debrominated Starting Material NoReaction No Reaction, Starting Material Recovered CheckByproduct->NoReaction No Conversion UseBoronicEster Switch to Boronic Ester (Pinacol or MIDA) Protodeboronation->UseBoronicEster Yes MilderBase Use Milder Base (K3PO4, Cs2CO3) UseBoronicEster->MilderBase LowerTemp Lower Reaction Temperature MilderBase->LowerTemp FasterCatalyst Use a More Active Catalyst System (e.g., Buchwald Precatalyst) LowerTemp->FasterCatalyst End Optimized Reaction FasterCatalyst->End CheckReagents Ensure High Purity of Reagents and Solvents Debromination->CheckReagents Yes OptimizeTimeTemp Optimize Reaction Time and Temperature (Avoid Prolonged Heating) CheckReagents->OptimizeTimeTemp OptimizeTimeTemp->End CheckCatalyst Verify Catalyst Activity (Use Fresh Catalyst) NoReaction->CheckCatalyst Yes IncreaseTemp Increase Reaction Temperature CheckCatalyst->IncreaseTemp ScreenConditions Screen Different Bases and Solvents IncreaseTemp->ScreenConditions ScreenConditions->End

Caption: A troubleshooting workflow for addressing common issues in the cross-coupling of this compound.

References

Purification of 2,4,6-Tribromopyrimidine by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in drug development and organic synthesis, 2,4,6-tribromopyrimidine requires high purity for predictable and successful downstream applications. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying this compound through recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound? The two most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is often effective for removing small amounts of impurities from a solid that is already reasonably clean (~80% pure or better), while column chromatography provides superior separation for complex mixtures or when impurities have similar solubility profiles to the product.[1][2]

Q2: What are the key physical and chemical properties of this compound relevant to its purification? Understanding the compound's properties is crucial for selecting the appropriate purification strategy. Key properties are summarized in the table below. The compound's solid state at room temperature makes it a good candidate for recrystallization. Its recommended storage in a freezer suggests it may be sensitive to heat or moisture over time.[3]

Q3: What safety precautions should be taken when handling this compound? this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling, including weighing and solvent manipulations, should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄HBr₃N₂ [4]
Molecular Weight 316.78 g/mol [4]
Appearance Solid [3]
Melting Point 108-113 °C [3]

| Storage Conditions | Store in freezer (-20°C), sealed in dry conditions |[3] |

Table 2: Qualitative Solvent Screening for Recrystallization

Solvent / System Polarity Expected Solubility (Cold) Expected Solubility (Hot) Suitability Notes
Ethanol High Sparingly Soluble Soluble A good starting solvent for polar pyrimidine derivatives.[2][5]
Acetone Medium Soluble Very Soluble May be too effective a solvent alone; better for a mixed-solvent system.[5][6]
Ethyl Acetate Medium Sparingly Soluble Soluble Good potential as a single-solvent system.[5][6]
Hexanes/Ethyl Acetate Low/Medium Varies Varies A common mixed-solvent system that allows for fine-tuning of polarity.[2][6]
Toluene Low Sparingly Soluble Soluble Higher boiling point promotes slow, high-quality crystal growth.[5][7]

| Hexanes | Low | Insoluble | Sparingly Soluble | Can be used as an anti-solvent with a more polar solvent like ethyl acetate.[5][6] |

Troubleshooting Guide: Recrystallization

Q4: My compound "oils out" during cooling instead of forming crystals. What should I do? "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities that depress the melting point.[8][9]

  • Solution: Reheat the flask to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to prevent premature precipitation and allow the solution to cool much more slowly.[8] Insulating the flask with glass wool or placing it in a warm water bath can facilitate gradual cooling.

Q5: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization? This indicates the solution is not yet supersaturated or requires a nucleation site to begin crystallization.

  • Solution:

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[9]

    • Seed: If available, add a single, tiny crystal of pure this compound to the solution to act as a template for crystal growth.[9]

    • Cool Further: Place the flask in an ice-water bath to significantly decrease the compound's solubility.[9]

    • Concentrate: If the solution is too dilute, gently heat it to evaporate a portion of the solvent and then repeat the cooling process.[9]

Q6: My recrystallization yield is very low. How can I improve it? A low yield is often caused by using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[8]

  • Solution:

    • During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you are using the minimum amount necessary.[1]

    • To recover additional material, you can place the mother liquor in a beaker, reduce its volume by about half through evaporation in a fume hood, and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Guide: Column Chromatography

Q7: How do I choose the right solvent system (eluent) for column chromatography? The ideal eluent is determined by running preliminary tests using Thin Layer Chromatography (TLC).[10]

  • Solution: Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The optimal system is one that moves the this compound spot to a retention factor (Rf) of approximately 0.2-0.4 and provides clear separation from all impurity spots.[10][11]

Q8: My compound is streaking or "tailing" on the column, leading to poor separation. What is the cause? Tailing can be caused by several factors, including column overloading, interactions with the silica gel, or poor sample solubility.[12]

  • Solution:

    • Reduce Load: Ensure you are not loading too much crude material onto the column. As a general rule, use at least 25-50 g of silica gel for every 1 g of crude product.

    • Deactivate Silica: Given that pyrimidine is a basic heterocycle, the slightly acidic nature of silica gel can cause strong interactions. Add a small amount (~0.5-1%) of triethylamine to your eluent to neutralize the acidic sites on the silica, which often results in sharper peaks.[2][13]

    • Use Dry Loading: If the compound is not very soluble in the eluent, it can broaden the initial band. Use the "dry loading" technique: dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.[13][14]

Q9: My compound appears to be decomposing on the column. What can I do? Brominated heterocycles can sometimes be sensitive to the acidic surface of silica gel.[11][13]

  • Solution:

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[11]

    • Deactivate Silica: As mentioned above, adding triethylamine to the eluent can passivate the silica gel and prevent decomposition.[13]

    • Work Quickly: Do not let the sample sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the compound without delay.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair (see Table 2). Ethanol or an ethyl acetate/hexanes mixture are good starting points.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.[2][15]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (<40°C).

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., 10% ethyl acetate in hexanes) that gives this compound an Rf value of ~0.3.[16]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in your chosen eluent.[12] Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, then add a thin layer of sand to the top to protect the surface.[12]

  • Sample Loading: Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane) or the eluent itself. Carefully apply the solution to the top of the silica bed using a pipette.[14] Alternatively, perform a dry load as described in Q8.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.[16] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be used for difficult separations.[13]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.[10]

  • Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_impurities Waste Stream start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool Clear Solution insoluble_imp Insoluble Impurities hot_filt->insoluble_imp ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash soluble_imp Soluble Impurities (in Mother Liquor) vac_filt->soluble_imp dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow Column Chromatography Workflow for this compound cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation cluster_impurities Impurity Fractions tlc 1. Select Eluent via TLC (Target Rf ~0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Fractions are pure imp_fractions Impure or Mixed Fractions analyze->imp_fractions Fractions are impure evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Identifying common impurities in 2,4,6-Tribromopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis of this compound involves the bromination of barbituric acid. This reaction is typically carried out using a brominating agent such as phosphorus oxybromide (POBr₃) in the presence of a tertiary amine or another acid scavenger. The reaction proceeds by converting the hydroxyl groups of the tautomeric form of barbituric acid (pyrimidine-2,4,6-trione) into bromo groups.

Q2: What are the primary impurities I should expect in my crude this compound product?

The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual barbituric acid.

  • Partially Brominated Intermediates: These include various mono- and di-brominated pyrimidine species.

  • Over-brominated Byproducts: Formation of 2,4,5,6-tetrabromopyrimidine is a possibility, though often in trace amounts.

  • Hydrolysis Products: Brominated pyrimidines can hydrolyze back to their corresponding hydroxy- or oxo- forms if exposed to moisture during workup.

  • Residual Reagents: Traces of the brominating agent and other reagents used in the synthesis.

Q3: How can I purify the crude this compound?

Standard purification techniques for solid organic compounds are applicable. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a common and effective method. For higher purity requirements, column chromatography on silica gel may be employed.

Q4: What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and identification of major impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Loss of product during workup and purification.- Increase reaction time or temperature, monitoring by TLC or HPLC. - Ensure the molar ratio of the brominating agent to barbituric acid is adequate. - Optimize the workup procedure to minimize product loss, for instance, by careful extraction and solvent removal.
Presence of Significant Amounts of Partially Brominated Intermediates - Insufficient reaction time or temperature. - Inadequate amount of brominating agent. - Poor mixing of reactants.- Increase the reaction time and/or temperature. - Use a slight excess of the brominating agent. - Ensure efficient stirring throughout the reaction.
Detection of Over-brominated Byproducts (e.g., 2,4,5,6-tetrabromopyrimidine) - Excessively harsh reaction conditions (high temperature or prolonged reaction time). - Use of a large excess of the brominating agent.- Carefully control the reaction temperature and time. - Use a stoichiometric amount or only a slight excess of the brominating agent.
Product Contamination with Hydrolysis Byproducts - Exposure of the reaction mixture or product to water during workup. - Use of wet solvents or reagents.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Perform the workup under anhydrous conditions as much as possible.
Final Product is Discolored (e.g., yellow or brown) - Presence of colored impurities from side reactions. - Degradation of the product.- Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. - Store the final product in a cool, dark, and dry place to prevent degradation.

Summary of Potential Impurities

The following table summarizes the common impurities encountered in the synthesis of this compound. Please note that the typical concentration ranges are estimates and can vary significantly based on the specific reaction conditions and purification methods used.

Impurity Name Chemical Structure Source Typical Concentration Range (in crude product)
Barbituric AcidC₄H₄N₂O₃Unreacted starting material< 5%
2,4-Dibromo-6-hydroxypyrimidineC₄H₂Br₂N₂OIncomplete bromination1 - 10%
2,6-Dibromo-4-hydroxypyrimidineC₄H₂Br₂N₂OIncomplete bromination1 - 10%
Monobromo-dihydroxypyrimidinesC₄H₃BrN₂O₂Incomplete bromination< 2%
2,4,5,6-TetrabromopyrimidineC₄Br₄N₂Over-bromination< 1%
Hydroxy-dibromopyrimidinesC₄H₂Br₂N₂OHydrolysis of product/intermediatesVariable

Experimental Protocols

Synthesis of this compound from Barbituric Acid

Disclaimer: This is a representative protocol inferred from analogous syntheses. Researchers should conduct their own risk assessment and optimization.

Materials:

  • Barbituric acid

  • Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Anhydrous toluene (or another suitable high-boiling solvent)

Procedure:

  • To a dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add barbituric acid (1 equivalent) and anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add N,N-dimethylaniline (catalytic amount) to the mixture.

  • Add phosphorus oxybromide (3-4 equivalents) portion-wise to the refluxing mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be scrubbed.

  • After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and water to quench the excess phosphorus oxybromide.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Barbituric Acid + POBr3 in Toluene reflux Reflux with Stirring start->reflux Heat quench Quench with Ice/Water reflux->quench Cool extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry recrystallize Recrystallization dry->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart of the synthesis and purification process for this compound.

impurity_formation Potential Impurity Formation Pathways cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Reactions SM Barbituric Acid INT1 Mono-bromo Intermediates SM->INT1 Bromination UNREACTED_SM Unreacted Barbituric Acid SM->UNREACTED_SM Incomplete Reaction INT2 Di-bromo Intermediates INT1->INT2 Bromination PROD This compound INT2->PROD Bromination OVER_BROM 2,4,5,6-Tetrabromopyrimidine PROD->OVER_BROM Excess Brominating Agent HYDROLYSIS Hydroxy-bromo Pyrimidines PROD->HYDROLYSIS Presence of Water

Caption: A diagram illustrating the formation of common impurities during the synthesis.

Technical Support Center: Overcoming Low Yields in Nucleophilic Substitution of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic substitution of 2,4,6-tribromopyrimidine.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to diagnose and resolve them.

Q1: My reaction with this compound is showing low or no conversion. What should I investigate first?

Low or no conversion in a nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents and reaction setup before adjusting parameters.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. This compound should be pure, and the nucleophile should be sufficiently strong and not degraded. The solvent must be anhydrous, as water can consume the nucleophile and interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive nucleophiles.[1][2] Consider incrementally increasing the reaction temperature.

    • Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents.

    • Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choices for SNAr reactions as they can solvate the nucleophile's counter-ion without hydrogen bonding to the nucleophile itself.[3]

Below is a workflow to guide your initial troubleshooting efforts.

Start Low or No Conversion Reagent_Check Verify Reagent Quality (Purity, Anhydrous) Start->Reagent_Check Conditions_Check Review Reaction Conditions (Inert Atmosphere, Temperature) Reagent_Check->Conditions_Check Reagents OK Purify Purify or Replace Reagents Reagent_Check->Purify Impure/Wet Solvent_Check Optimize Solvent (Polar Aprotic?) Conditions_Check->Solvent_Check Conditions OK Adjust_Conditions Increase Temperature/ Ensure Inert Atmosphere Conditions_Check->Adjust_Conditions Sub-optimal Nucleophile_Check Assess Nucleophile Strength Solvent_Check->Nucleophile_Check Solvent OK Change_Solvent Switch to DMSO, DMF, etc. Solvent_Check->Change_Solvent Inappropriate Success Improved Yield Nucleophile_Check->Success Optimization Successful Stronger_Nucleophile Use a Stronger Nucleophile or Add a Base Nucleophile_Check->Stronger_Nucleophile Too Weak Purify->Reagent_Check Adjust_Conditions->Conditions_Check Change_Solvent->Solvent_Check Stronger_Nucleophile->Nucleophile_Check

Caption: Initial troubleshooting workflow for low conversion.

Q2: How can I control the regioselectivity of the substitution? I'm getting a mixture of products.

Controlling regioselectivity is a common challenge. The C4 and C6 positions of the pyrimidine ring are electronically similar and generally more reactive towards nucleophiles than the C2 position.[4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto both ring nitrogens when attack occurs at C4 or C6, but only one nitrogen can stabilize the intermediate from a C2 attack.[5]

To control the substitution pattern:

  • Stoichiometry: Carefully control the equivalents of the nucleophile. Using one equivalent or slightly less should favor monosubstitution, primarily at the C4/C6 position.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

  • Steric Hindrance: The steric bulk of the nucleophile can influence the position of attack. A bulkier nucleophile may preferentially attack the less hindered position.[6]

The following diagram illustrates the factors influencing the substitution pattern.

cluster_products Reaction Products cluster_factors Controlling Factors Mono Mono-substituted (C4/C6) Di Di-substituted (C4/C6) Tri Tri-substituted Stoichiometry Nucleophile Equivalents Stoichiometry->Mono ~1 eq. Stoichiometry->Di ~2 eq. Stoichiometry->Tri >3 eq. Temperature Reaction Temperature Temperature->Mono Lower Temp. Temperature->Tri Higher Temp. Nucleophile Nucleophile Sterics Nucleophile->Mono Bulky Input This compound + Nucleophile Input->Mono Input->Di Input->Tri

Caption: Factors influencing regioselectivity.

Q3: My reaction yields a complex mixture of side products. What are the likely side reactions, and how can they be minimized?

The formation of multiple byproducts often points to issues with reaction specificity or substrate/product stability.

  • Hydrolysis: If water is present, the bromo groups can be hydrolyzed to hydroxyl groups, leading to bromohydroxypyrimidines. Ensure all reagents and solvents are anhydrous.

  • Solvent Reactivity: At high temperatures, some solvents like DMF can decompose or react with the substrate. If you suspect this, consider using a more stable solvent like DMSO or sulfolane.

  • Base-Mediated Decomposition: Strong bases can sometimes lead to decomposition of the pyrimidine ring, especially at elevated temperatures. Use the minimum effective amount of base or a weaker base if possible.

  • Over-substitution: If your target is a mono- or di-substituted product, the desired product can react further if left for too long or at too high a temperature. Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time.

Q4: How can I drive the reaction to completion for a trisubstituted product, especially for the last substitution at C2?

The C2 position is generally less reactive than C4 and C6.[7] Therefore, substituting the final bromine atom often requires more forcing conditions.

  • Increase Temperature: A significant increase in temperature is often necessary for the final substitution step. Microwave heating can be an effective way to achieve high temperatures quickly and uniformly.[2]

  • Stronger Nucleophile/Base: If the nucleophile is an amine or alcohol, using a stronger base (e.g., NaH instead of K₂CO₃) can generate a more potent nucleophile.

  • Change in Solvent: Switching to a higher-boiling polar aprotic solvent (e.g., DMSO, NMP, or sulfolane) can allow for higher reaction temperatures.

  • Catalysis: While less common for this specific substrate, consider investigating phase-transfer catalysis or the use of copper or palladium catalysts, which are known to facilitate certain nucleophilic substitution reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the bromine atoms on this compound?

The general order of reactivity for nucleophilic substitution is C4/C6 > C2. The positions at C4 and C6 are electronically activated by both adjacent nitrogen atoms, making them more susceptible to nucleophilic attack.[4][5]

Q2: Which solvents are most effective for these reactions?

Polar aprotic solvents are highly recommended.[3][9] The choice depends on the required reaction temperature:

  • Acetonitrile (ACN): Good for lower temperature reactions.

  • Dimethylformamide (DMF): A versatile solvent for a wide range of temperatures.

  • Dimethyl sulfoxide (DMSO): Excellent for higher temperatures due to its high boiling point and strong solvating properties.

  • N-Methyl-2-pyrrolidone (NMP): Another high-boiling option for difficult substitutions.

Q3: What is the role of a base in reactions with amine or alcohol nucleophiles?

A base is typically required to deprotonate the nucleophile (e.g., R-NH₂ to R-NH⁻) to increase its nucleophilicity, or to neutralize the HBr generated during the reaction, which could otherwise protonate and deactivate the nucleophile. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH).

Q4: Are there specific catalysts that can improve yields?

For SNAr reactions on electron-deficient rings like tribromopyrimidine, a catalyst is often not required.[1] However, in challenging cases, particularly with weak nucleophiles, transition metal catalysis (e.g., palladium or copper-based systems) or phase-transfer catalysis could be explored to facilitate the reaction.[8]

Q5: How does the strength of the nucleophile impact the reaction?

The nucleophile's strength is a critical factor. Strong nucleophiles (e.g., thiolates, alkoxides) will react more readily and under milder conditions than weaker nucleophiles (e.g., neutral amines, water).[1] For weak nucleophiles, higher temperatures and longer reaction times are generally necessary.

Data Presentation: Reaction Conditions for Halogenated Pyrimidines

The following table summarizes typical conditions for nucleophilic substitution on halogenated pyrimidines, providing a baseline for optimization.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
4,6-DichloropyrimidineBoc-piperazineTEAIsopropanolReflux124-(Boc-piperazin-1-yl)-6-chloropyrimidine~70-80
2,4,6-Trichloropyrimidinep-AnisidineTEABuOH/DMSO95162,4-Di(p-anisidino)-6-chloropyrimidine~65
5-Chloro-2,4,6-trifluoropyrimidineAmmonia-aq. Dioxane2024-Amino-5-chloro-2,6-difluoropyrimidine~60
2,4-DichloropyrimidineTertiary Amine-Dioxane10032-(Dialkylamino)-4-chloropyrimidine60-90

Note: Data is compiled from related systems to provide general guidance.[6][10][11] Yields are highly dependent on the specific nucleophile and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Selective Monosubstitution (C4/C6 Position)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Reagents: Add anhydrous DMF (to achieve a 0.2-0.5 M concentration). Add the nucleophile (0.95-1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) if required.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to assess initial reactivity. If no reaction occurs, gradually heat the mixture to 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the monosubstituted product.

  • Work-up: Once the starting material is consumed or the reaction stalls, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Procedure for Disubstitution

  • Reaction Setup: Follow the setup as described in Protocol 1.

  • Reagents: Use the monosubstituted pyrimidine as the starting material or perform a one-pot reaction starting from this compound using 2.0-2.2 equivalents of the nucleophile.

  • Reaction: The second substitution may require more forcing conditions. Heat the reaction mixture to 80-120 °C.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1.

Protocol 3: Driving the Reaction towards Trisubstitution

  • Reaction Setup: Follow the setup as described in Protocol 1, using the di-substituted pyrimidine or starting from this compound.

  • Reagents: Use a significant excess of the nucleophile (3.5-5.0 eq.) and a strong base (e.g., NaH, if applicable) in a high-boiling polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the reaction to a high temperature (120-160 °C). The use of microwave irradiation is highly recommended to safely reach and maintain these temperatures.

  • Monitoring and Work-up: The reaction may require an extended period (12-48 hours). Monitor carefully. The work-up procedure remains similar, but care should be taken with quenching reactions that used NaH.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity issues encountered during the chemical synthesis and functionalization of 2,4,6-tribromopyrimidine.

Understanding Regioselectivity in this compound

The reactivity of the bromine substituents on the pyrimidine ring is not equal. The positions at C4 and C6 are electronically similar and generally more reactive towards palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent difference in reactivity is the foundation for achieving regioselective functionalization. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition of a palladium catalyst, a key step in many cross-coupling reactions.

The reactivity of halogens in these reactions follows the general trend: I > Br > Cl > F. This is inversely correlated with the carbon-halogen bond strength.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the bromine atoms in this compound in cross-coupling reactions?

A1: The bromine atoms at the C4 and C6 positions are generally more reactive than the bromine at the C2 position. This is due to the electron-deficient nature of the C4 and C6 positions, which facilitates the initial oxidative addition step in palladium-catalyzed reactions. Therefore, you can expect to see mono-substitution preferentially at either the C4 or C6 position under carefully controlled conditions.

Q2: How can I achieve selective mono-arylation of this compound?

A2: To achieve mono-arylation, you should carefully control the stoichiometry of your reagents. Using a slight deficiency or an equimolar amount of the boronic acid or organotin reagent relative to the this compound is a good starting point. Additionally, milder reaction conditions, such as lower temperatures and shorter reaction times, can favor mono-substitution.

Q3: Is it possible to achieve selective di-substitution?

A3: Yes, by adjusting the stoichiometry to use approximately two equivalents of the coupling partner, you can favor the formation of the 4,6-disubstituted product. The less reactive C2-bromo position will likely remain intact under these conditions.

Q4: What factors influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

A4: The regioselectivity of SNAr reactions is also governed by the electronic properties of the pyrimidine ring. The C4 and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack. The nature of the nucleophile, the solvent, and the reaction temperature can also influence the selectivity.

Q5: I am observing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?

A5: A mixture of products indicates that the reaction conditions are not optimal for selective substitution. To improve selectivity, consider the following:

  • Stoichiometry: Carefully control the equivalents of your nucleophile or coupling partner.

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the reaction at the most active site.

  • Reaction Time: Shorter reaction times will favor substitution at the more reactive positions.

  • Catalyst and Ligand: In cross-coupling reactions, the choice of palladium catalyst and ligand can significantly influence selectivity.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue: Poor Regioselectivity - Mixture of 4/6-substituted and 2,4/2,6/4,6-disubstituted products.

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry For mono-substitution, use 0.9-1.0 equivalents of boronic acid. For di-substitution at C4 and C6, use 1.8-2.0 equivalents.
Reaction Temperature Too High Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed to prevent further substitution.
Inappropriate Catalyst/Ligand System Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Bulky ligands can sometimes enhance selectivity.

Issue: Low Yield of Coupled Product.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Inefficient Transmetalation The choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Poor Solubility of Reagents Use a solvent system that ensures all reagents are in solution (e.g., Toluene/Ethanol/Water mixtures, Dioxane/Water).
Stille Cross-Coupling

Issue: Difficulty in achieving selective mono-substitution at C4/C6.

Possible Cause Troubleshooting Steps
High Reactivity of Organostannane Use a stoichiometric amount or a slight excess of the organotin reagent.
Reaction Conditions Too Harsh Employ milder conditions, such as lower temperatures. The addition of a copper(I) co-catalyst can sometimes allow for lower reaction temperatures.

Issue: Formation of Homo-coupled Byproducts.

Possible Cause Troubleshooting Steps
Oxygen Contamination Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.
Side Reactions of the Organostannane The addition of certain additives, like CsF, can sometimes suppress homo-coupling.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Lack of selectivity between C4/C6 and C2 positions.

Possible Cause Troubleshooting Steps
High Reaction Temperature Perform the reaction at a lower temperature to favor substitution at the more electrophilic C4/C6 positions.
Strongly Basic/Nucleophilic Reagent A highly reactive nucleophile may react at all positions. Consider using a less reactive nucleophile or protecting the more reactive positions if possible.

Experimental Protocols (Starting Points)

Disclaimer: The following protocols are adapted from related procedures for halo-pyrimidines and should be considered as starting points. Optimization will likely be necessary for this compound.

Selective Mono-Suzuki-Miyaura Coupling at C4/C6

To a degassed solution of this compound (1.0 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and 2M aqueous K₂CO₃ (2 mL), add the arylboronic acid (1.05 mmol) and Pd(PPh₃)₄ (0.05 mmol).[2] The reaction mixture is heated at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Selective Di-Stille Coupling at C4 and C6

In a flame-dried flask under an inert atmosphere, combine this compound (1.0 mmol), the organostannane reagent (2.2 mmol), Pd₂(dba)₃ (0.025 mmol), and a suitable ligand (e.g., P(t-Bu)₃, 0.1 mmol) in anhydrous dioxane (10 mL). The mixture is heated to 100 °C and stirred until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the reaction is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried and concentrated, and the product is purified by chromatography.

Selective Mono-SNAr with an Amine at C4/C6

To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMF or NMP (10 mL), add the amine (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol). The reaction is stirred at room temperature or gently heated (e.g., 50 °C) while monitoring the progress by TLC. Once the starting material is consumed, the reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by chromatography.

Visualizations

Regioselectivity_Pathway This compound This compound Mono-substituted (C4/C6) Mono-substituted (C4/C6) This compound->Mono-substituted (C4/C6) 1 eq. Nu/ArB(OH)₂ Di-substituted (C4,C6) Di-substituted (C4,C6) Mono-substituted (C4/C6)->Di-substituted (C4,C6) 1 eq. Nu/ArB(OH)₂ Tri-substituted (C2,C4,C6) Tri-substituted (C2,C4,C6) Di-substituted (C4,C6)->Tri-substituted (C2,C4,C6) 1 eq. Nu/ArB(OH)₂

Caption: Stepwise functionalization of this compound.

Troubleshooting_Logic cluster_start Start cluster_selectivity Selectivity Issue cluster_yield Yield Issue Start_Node Reaction Outcome Unsatisfactory Poor_Selectivity Poor Regioselectivity? Start_Node->Poor_Selectivity Low_Yield Low Yield? Start_Node->Low_Yield Adjust_Stoichiometry Adjust Stoichiometry Poor_Selectivity->Adjust_Stoichiometry Lower_Temperature Lower Temperature Poor_Selectivity->Lower_Temperature Shorter_Time Shorter Reaction Time Poor_Selectivity->Shorter_Time Check_Inertness Ensure Inert Atmosphere Low_Yield->Check_Inertness Screen_Base_Solvent Screen Base/Solvent Low_Yield->Screen_Base_Solvent Change_Catalyst Change Catalyst/Ligand Low_Yield->Change_Catalyst

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Suzuki-Miyaura Reactions with 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura reactions involving 2,4,6-tribromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common reasons for failure?

A1: Low or no conversion in Suzuki-Miyaura reactions with polyhalogenated pyrimidines can often be attributed to several key factors.[1] The primary suspects are inactive catalysts, poor quality or unstable reagents, and suboptimal reaction conditions. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Additionally, boronic acids can be unstable and undergo protodeboronation, a common cause of low yields.[1] Finally, the choice of base, solvent, and temperature are all critical and highly interdependent.[2]

Q2: I am observing a mixture of mono-, di-, and tri-substituted products. How can I control the regioselectivity of the reaction?

A2: The different positions on the this compound ring have different reactivities, which allows for regioselective coupling. Generally, the order of reactivity for Suzuki-Miyaura coupling is C4 > C6 > C2. This means the bromine at the C4 position is the most reactive, followed by the C6 position, and finally the C2 position. To achieve selective mono- or di-substitution, you can control the stoichiometry of the boronic acid and carefully select the reaction conditions. For instance, using one equivalent of boronic acid under milder conditions will favor mono-substitution at the C4 position.

Q3: What are the most common side reactions I should be aware of when using this compound?

A3: The most prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and homo-coupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is often exacerbated by high temperatures and the presence of water.[2] Homo-coupling is the reaction of two boronic acid molecules with each other. This side reaction can be minimized by ensuring the reaction is performed under an inert atmosphere and by using a fresh, active catalyst.[3]

Q4: Can the nitrogen atoms in the pyrimidine ring inhibit the catalyst?

A4: Yes, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation. This is analogous to the "2-pyridyl problem" often encountered in Suzuki couplings.[4] Using bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically shielding the metal center.

Q5: Is microwave irradiation a suitable heating method for these reactions?

A5: Microwave-assisted procedures can be highly effective for Suzuki-Miyaura couplings of halogenated pyrimidines. This method often leads to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading.[5][6]

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose the issue.

G Troubleshooting Workflow for Failed Suzuki-Miyaura Reaction A Low/No Product B Check Catalyst Activity A->B C Run a control reaction with a known substrate (e.g., bromobenzene) B->C Test D Check Reagent Quality C->D Succeeds K Replace Catalyst C->K Fails E Verify purity of boronic acid and aryl bromide (NMR, LC-MS) D->E Test F Optimize Reaction Conditions E->F Pure L Purify/Replace Reagents E->L Impure G Screen different catalysts, ligands, bases, and solvents F->G Modify H Review Reaction Setup G->H Failure J Successful Reaction G->J Success I Ensure proper degassing and inert atmosphere H->I Check I->F Retry

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Problem 2: Poor Regioselectivity or Over-reaction

Achieving the desired level of substitution requires careful control of the reaction conditions.

G Controlling Regioselectivity cluster_0 Reactivity Order: C4 > C6 > C2 A This compound B Mono-arylation (C4) A->B 1 equiv. ArB(OH)2 Milder Conditions C Di-arylation (C4, C6) B->C 1 equiv. Ar'B(OH)2 More Forcing Conditions D Tri-arylation (C2, C4, C6) C->D 1 equiv. Ar''B(OH)2 Harsher Conditions

Caption: Regioselectivity in sequential Suzuki-Miyaura couplings.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of related polyhalogenated pyrimidines. This data can serve as a starting point for optimizing your reaction with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.
Pd(dppf)Cl₂·CH₂Cl₂-70Wide bite-angle ligand, can be very effective.[7]

Data adapted from studies on 2,4-dichloropyrimidine and can be considered as a starting point for this compound.

Table 2: Solvent and Base Screening for Suzuki Coupling of a Dichloropyrimidine Derivative

SolventBaseYield (%)
TolueneK₃PO₄40
AcetonitrileK₃PO₄36
1,4-DioxaneK₃PO₄60
TolueneCs₂CO₃80

Data from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid.[4]

Experimental Protocols

General Protocol for Mono-arylation of this compound at the C4-Position

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.05 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and ethanol, 3:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: For di- or tri-substitution, the stoichiometry of the boronic acid should be increased accordingly, and more forcing conditions (e.g., higher temperature, longer reaction time) may be required for the less reactive positions.

References

Improving the solubility of 2,4,6-Tribromopyrimidine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,4,6-Tribromopyrimidine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are commonly used for reactions involving this compound and its derivatives?

A2: Based on synthetic protocols for structurally similar compounds like 2,4,6-tris(4-bromophenyl)pyrimidine, several organic solvents have been successfully employed. These can serve as a starting point for solvent screening for this compound. Ethanol has been used as a reaction solvent for the synthesis of a related pyrimidine derivative.[1][2] Glacial acetic acid has been used for recrystallization, indicating that the compound is soluble in it at elevated temperatures.[2] Acetone has also been utilized for extraction and crystallization of derivatives.[1]

Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?

A3: Yes, several general techniques can be applied to enhance the solubility of poorly soluble organic compounds. These include:

  • Heating: Solubility of most solids increases with temperature.

  • Co-solvency: Using a mixture of solvents can significantly improve solubility. For instance, a small amount of a "good" solvent can be added to a "poor" solvent to enhance the overall solvating power.

  • Particle Size Reduction: Decreasing the particle size (e.g., through grinding or sonication) increases the surface area available for solvation, which can increase the rate of dissolution.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound for a reaction.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve at room temperature. Insufficient solvent polarity or solvating power.1. Gently heat the mixture while stirring. 2. Try a different solvent with a polarity more similar to the solute. 3. Use a co-solvent system. Start by dissolving the compound in a small amount of a "good" solvent and then add the reaction solvent.
Compound precipitates out of solution during the reaction. Change in temperature or reaction mixture composition.1. Maintain a constant reaction temperature. 2. If a reagent or product is causing precipitation, consider adding it more slowly or in a co-solvent. 3. Increase the total volume of the solvent.
Oiling out instead of crystallization upon cooling. The compound is too soluble in the chosen solvent even at low temperatures, or the cooling process is too rapid.1. Use a less polar solvent for recrystallization. 2. Employ a two-solvent system for recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

Objective: To quickly assess the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution to determine if the solid has dissolved.

  • If the solid has not dissolved, gently warm the test tube in a water bath and observe any changes in solubility.

  • Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Sealed vials

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter)

  • Pre-weighed vials

  • Analytical balance

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in the thermostatically controlled shaker at the desired temperature and agitate it until equilibrium is reached (typically several hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter into a pre-weighed vial.

  • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mg/mL.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound
SolventPredicted PolarityPredicted Solubility at Room Temperature
WaterHighInsoluble
EthanolHighSparingly Soluble
MethanolHighSparingly Soluble
AcetoneMediumSoluble
DichloromethaneMediumSoluble
ChloroformMediumSoluble
Ethyl AcetateMediumSoluble
TolueneLowSoluble
HexaneLowSparingly Soluble
DMFHigh (Aprotic)Soluble
DMSOHigh (Aprotic)Soluble

Note: This table is based on general principles of "like dissolves like" and qualitative information from related compounds. Experimental verification is recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex/Stir add_solvent->vortex observe Observe Solubility vortex->observe heat Gentle Heating (if needed) observe->heat No dissolved Completely Dissolved? observe->dissolved Yes not_dissolved Insoluble/Partially Soluble observe->not_dissolved No, even with heat heat->observe end Proceed with Reaction dissolved->end troubleshoot Troubleshoot not_dissolved->troubleshoot troubleshooting_workflow cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Advanced Techniques cluster_step3 Step 3: Physical Methods start Insoluble Compound check_solvent Is the solvent appropriate? start->check_solvent check_temp Is heating required? check_solvent->check_temp Yes change_solvent Select a different solvent check_solvent->change_solvent No try_cosolvent Try a co-solvent system check_temp->try_cosolvent Heating ineffective success Solubility Achieved check_temp->success Heating effective increase_volume Increase solvent volume try_cosolvent->increase_volume change_solvent->success sonicate Sonication increase_volume->sonicate grind Grind the solid (increase surface area) sonicate->grind grind->success

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the cross-coupling of 2,4,6-tribromopyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion with this substrate can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and potential catalyst inhibition.

  • Potential Causes:

    • Catalyst Deactivation: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

    • Poor Oxidative Addition: While the C-Br bonds on the electron-deficient pyrimidine ring should facilitate oxidative addition, steric hindrance or other factors might impede this crucial step.

    • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Using a pre-formed catalyst can sometimes offer better reproducibility.[2][3]

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1][4]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[1][2] Consider using a pre-formed catalyst like an XPhos-Pd-G3 precatalyst.[4]

    • Base Selection: Screen different bases. While stronger bases like NaOtBu are common, for substrates prone to decomposition or side reactions, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][5] Ensure the base is finely powdered and anhydrous if required.

    • Solvent and Temperature Optimization: Ensure all reagents are soluble in the chosen solvent system. Common solvents for Suzuki couplings include dioxane/water, toluene, or DMF.[4][6] A temperature screen (typically 80-120 °C) can help identify the optimal reaction temperature.[4]

    • Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]

Q2: I am struggling with regioselectivity. How can I selectively functionalize the C4/C6 versus the C2 position of this compound?

A2: The regioselectivity of cross-coupling reactions on this compound is dictated by the electronic properties of the pyrimidine ring. Generally, the C4 and C6 positions are more electron-deficient and thus more reactive towards oxidative addition than the C2 position.

  • General Reactivity Order: C4/C6 > C2.

  • Achieving Selective Monofunctionalization at C4/C6:

    • Control Stoichiometry: Use 1.0 to 1.2 equivalents of the coupling partner to favor mono-substitution.[7]

    • Mild Reaction Conditions: Employ lower temperatures and shorter reaction times. This will favor the reaction at the more activated C4/C6 positions.[7]

    • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often sufficient for selective coupling at the most reactive sites.[6][7]

  • Achieving Difunctionalization at C4 and C6:

    • To achieve diarylation at the C4 and C6 positions, you can use 2 equivalents of the boronic acid under more forcing conditions.[6]

  • Functionalizing the C2 Position:

    • The C2 position is the least reactive. To functionalize this position, the C4 and C6 positions must typically be reacted first. A second, different coupling partner can then be introduced under more forcing conditions (e.g., higher temperature, stronger catalyst system) to react at the remaining C2-Br bond.[6]

Q3: My reaction is producing a significant amount of dehalogenated (protodebrominated) byproduct. How can I minimize this side reaction?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen, is a common side reaction with electron-deficient heteroaryl halides.[5] It often occurs via the formation of a palladium-hydride (Pd-H) species.

  • Minimization Strategies:

    • Choice of Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[5]

    • Solvent Choice: Use aprotic solvents like dioxane or toluene. Alcohols can sometimes act as a hydride source. If an aqueous system is used, carefully control the amount of water.[5]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination over dehalogenation.[5]

    • Protecting Groups: For N-H containing heterocycles, protecting the nitrogen can sometimes suppress dehalogenation by altering the electronic properties of the ring.[5][8] While this compound does not have an N-H, this is a useful strategy for other nitrogen-containing heterocycles.

Q4: Which catalyst system should I choose as a starting point for Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination is the method of choice for forming carbon-nitrogen bonds.[7] For an electron-deficient substrate like this compound, a robust catalyst system is required.

  • Recommended Starting System:

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.[2]

    • Ligand: A bulky, electron-rich biaryl phosphine ligand is crucial. XPhos is an excellent starting point for amination of aryl halides.[9][10]

    • Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) is the most common choice.[7]

    • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.[2][7]

  • Considerations:

    • Due to the multiple bromine atoms, careful control of stoichiometry is necessary to achieve selective mono-, di-, or tri-amination.

    • The reaction should be run under strictly anhydrous and anaerobic conditions.

Data Presentation: Catalyst System Comparison

The following tables provide representative catalyst systems for various cross-coupling reactions. Yields are highly dependent on the specific coupling partner and reaction conditions.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Polyhalogenated Pyrimidines

EntryCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)NotesReference
1Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene11083 (mono)Selective mono-arylation at the most reactive position.[6]
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol11071 (di)Second arylation at a less reactive position.[6]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O80-100HighGeneral conditions for electron-deficient heteroaryl bromides.[2]
4XPhos-Pd-G3 (2-4)-K₃PO₄ (2.0)Toluene100HighPre-formed catalyst, good for challenging couplings.[4]

Table 2: Representative Catalyst Systems for Sonogashira Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)NotesReference
1PdCl₂(PPh₃)₂ (2-5)CuI (5-10)PiperidineDMFRT - 60Classical Sonogashira conditions.[7][11][7]
2Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃NTHFRTMild conditions suitable for selective couplings.[11]
3Pd(PhCN)₂Cl₂ (2)-P(t-Bu)₃ (4) / Cs₂CO₃DioxaneRTCopper-free conditions, good for avoiding alkyne homocoupling.[12]

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-110Robust system for a wide range of amines and aryl halides.[2][10]
2Pd(OAc)₂ (2)BINAP (2-4)NaOtBu (1.4)Toluene100Effective for coupling with primary amines.[7][13]
3CyPF-tBu-Pd-G3 (2)-K₃PO₄ (2.0)t-AmylOH100Pre-formed catalyst, good for heteroaryl chlorides.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv. for mono-coupling), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2][4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]

  • Solvent and Base Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or piperidine, 2-3 equiv.).[7]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[7]

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[7]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Seal the tube with a septum.[7]

  • Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., toluene) via syringe.[7]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[2]

Visualizations

Cross_Coupling_Workflow General Experimental Workflow for Cross-Coupling Reactions Setup 1. Reaction Setup (Substrate, Reagents, Base in Schlenk Flask) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Catalyst 3. Catalyst/Ligand Addition (Under Inert Conditions) Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 6. Quench & Work-up (Dilute, Wash, Dry, Concentrate) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Conversion Start Low or No Conversion Observed Q_Catalyst Is the Catalyst System Optimal? Start->Q_Catalyst Q_Conditions Are Reaction Conditions Optimal? Q_Catalyst->Q_Conditions Yes Sol_Catalyst Screen Ligands (e.g., SPhos, XPhos) Use Pre-formed Catalyst Increase Catalyst Loading Q_Catalyst->Sol_Catalyst No Q_Inert Is the Atmosphere Inert? Q_Conditions->Q_Inert Yes Sol_Conditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Optimize Temperature (80-120°C) Q_Conditions->Sol_Conditions No Sol_Inert Thoroughly Degas Solvents Ensure Positive Inert Gas Pressure Q_Inert->Sol_Inert No Success Improved Yield Q_Inert->Success Yes Sol_Catalyst->Q_Conditions Sol_Conditions->Q_Inert Sol_Inert->Success

Caption: Logical workflow for troubleshooting low reaction conversion.

Reaction_Selection Catalyst Selection Decision Tree Start Desired Bond Formation? CN C-N Bond (Amine) Start->CN CC_sp2 C(sp2)-C(sp2) Bond (Aryl/Vinyl) Start->CC_sp2 CC_sp C(sp2)-C(sp) Bond (Alkyne) Start->CC_sp BH Buchwald-Hartwig Amination Catalyst: Pd2(dba)3 / XPhos Base: NaOtBu CN->BH Suzuki Suzuki-Miyaura Coupling Catalyst: Pd(PPh3)4 or Pd(OAc)2 / SPhos Base: K3PO4, K2CO3 CC_sp2->Suzuki Sonogashira Sonogashira Coupling Catalyst: PdCl2(PPh3)2 / CuI Base: Amine (Et3N) CC_sp->Sonogashira

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

References

Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the removal of palladium catalyst residues from pyrimidine products. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the required purity for your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your pyrimidine products.

Issue 1: High Residual Palladium Levels in the Final Product

  • Possible Cause: Strong chelation of palladium by the nitrogen atoms in the pyrimidine ring can make the catalyst more soluble in the reaction mixture and difficult to remove by simple filtration.[1][2]

  • Solutions:

    • Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2][3] The optimal choice may require screening a few different types.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature (e.g., 40-60 °C), and stirring time (e.g., 1-18 hours) to maximize palladium removal.[3]

    • Activated Carbon Treatment: Activated carbon is a cost-effective option that can be used alone or in combination with other scavengers.[1][2] However, be aware of potential product loss due to non-specific adsorption.[2][3]

    • Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert various palladium species into a single, more easily removed form.[3]

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of your pyrimidine product onto the purification medium, especially activated carbon.[2][3]

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required for palladium removal.

    • Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[3]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]

    • Alternative Purification Methods: If product loss remains high, consider crystallization, liquid-liquid extraction, or chromatography.[3]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the palladium species (e.g., different oxidation states or coordination environments) present at the end of the reaction.[3]

  • Solutions:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure for every batch before the palladium removal step to minimize variability.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[3]

    • Consider a Pre-treatment Step: As mentioned previously, a pre-treatment step can help to ensure a more consistent form of palladium for removal.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from pyrimidine products?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[3][4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][5]

Q2: How do I choose the best palladium removal method for my pyrimidine synthesis?

A2: The optimal method depends on several factors:

  • Nature of your pyrimidine product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • Required final purity: The acceptable level of residual palladium in your final product will dictate the necessary rigor of the purification method.

  • Scale of the reaction: Some methods are more scalable and cost-effective than others.

Q3: Why is palladium removal challenging with pyrimidine-containing molecules?

A3: The nitrogen atoms in the pyrimidine ring can act as ligands, forming stable complexes with palladium.[1] This chelation can keep the palladium in solution, making it difficult to remove by simple filtration.

Q4: How can I quantify the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][6] This technique offers high sensitivity and is the industry standard.[1] Other techniques like atomic absorption spectrometry are also used.[6]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Polystyrene-bound TMT15503>99.8[3]
Polychelated Resin (PCR-B2)328498.8[3]
Biotage® MP-TMT33,000<200>99.4[7]
Biotage® MP-TMT500-800<10>98[7]
Activated Carbon300<1>99.6[8]
Scavenger Resin2100<30 (after 2 hours)>98.5[9]

Table 2: Efficiency of Other Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
CrystallizationNot specifiedNot specifiedVariable[3]
Liquid-Liquid ExtractionNot specifiedNot specified>99[4]
Chromatography followed by Scavenging~5000 (crude)<100~98[10]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)

  • Dissolution: Dissolve the crude pyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude pyrimidine product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[3]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[3]

  • Analysis: Analyze the purified product for residual palladium content.[3]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Pyrimidine Product (with Pd catalyst) Dissolution Dissolve in Suitable Solvent Crude_Product->Dissolution Scavenger_Addition Add Scavenger or Activated Carbon Dissolution->Scavenger_Addition Stirring Stir (1-18h, 25-60 °C) Scavenger_Addition->Stirring Filtration Filter through Celite® Stirring->Filtration Washing Wash Filter Cake Filtration->Washing Concentration Concentrate Filtrate Washing->Concentration Purified_Product Purified Pyrimidine Product Concentration->Purified_Product ICP_MS Analyze Pd Content (ICP-MS) Purified_Product->ICP_MS Troubleshooting_Logic Start High Residual Pd? Chelation Strong Chelation by Pyrimidine? Start->Chelation Wrong_Species Variable Pd Species? Start->Wrong_Species Use_Scavenger Use High-Affinity Scavenger Chelation->Use_Scavenger Yes Optimize_Conditions Optimize Scavenging (Temp, Time, Ratio) Chelation->Optimize_Conditions Yes Standardize_Workup Standardize Work-up Wrong_Species->Standardize_Workup Yes Broad_Spectrum Use Broad-Spectrum Scavenger Wrong_Species->Broad_Spectrum Yes Product_Loss Significant Product Loss? Use_Scavenger->Product_Loss Optimize_Conditions->Product_Loss Standardize_Workup->Product_Loss Broad_Spectrum->Product_Loss Adsorption Non-specific Adsorption? Product_Loss->Adsorption Yes Minimize_Adsorbent Minimize Adsorbent Adsorption->Minimize_Adsorbent Screen_Scavengers Screen Scavengers for Low Product Binding Adsorption->Screen_Scavengers Change_Method Consider Crystallization or Extraction Adsorption->Change_Method

References

Technical Support Center: Scaling Up Synthesis of 2,4,6-Tribromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6-tribromopyrimidine and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production, from laboratory to pilot plant and beyond. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent industrial method for synthesizing 2,4,6-trihalopyrimidines is the reaction of barbituric acid with a phosphorus oxyhalide. For the synthesis of this compound, this involves the reaction of barbituric acid with phosphorus oxybromide (POBr₃). This method is analogous to the large-scale synthesis of 2,4,6-trichloropyrimidine, which utilizes phosphorus oxychloride (POCl₃) and has been successfully implemented on an industrial scale.[1][2][3][4]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns revolve around the handling of phosphorus oxybromide and the evolution of hydrogen bromide (HBr) gas. Phosphorus oxybromide is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated area, preferably within a fume hood with a scrubbing system for the evolved HBr gas. For industrial-scale production, closed reactor systems are essential to prevent environmental release and ensure operator safety. Appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and respirators, is mandatory.

Q3: Are there safer alternatives to using elemental bromine for the synthesis of brominated pyrimidine derivatives?

A3: Yes, for brominating pyrimidine derivatives at other positions or for different starting materials, safer alternatives to liquid bromine are often employed to mitigate risks. These include N-Bromosuccinimide (NBS), which is a solid and easier to handle. In-situ generation of bromine from safer precursors is another strategy to avoid handling large quantities of liquid bromine.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

Question: My synthesis of this compound from barbituric acid and phosphorus oxybromide is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors related to reaction conditions and reagent quality.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Moisture Contamination: Phosphorus oxybromide is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Starting Materials: Impurities in the barbituric acid can inhibit the reaction. Ensure the starting material is of high purity and completely dry.

    • Sub-optimal Reagent Ratio: The molar ratio of phosphorus oxybromide to barbituric acid is critical. An insufficient amount of the brominating agent will lead to incomplete conversion. A typical molar ratio is in the range of 4-6 equivalents of POBr₃ to 1 equivalent of barbituric acid.[3]

Issue 2: Formation of Impurities and Purification Challenges

Question: My crude this compound product is difficult to purify, and I suspect the presence of significant impurities. What are these impurities and how can I improve the purification process?

Answer: The primary impurities are likely partially brominated pyrimidines and hydrolysis products. Effective purification is key to obtaining a high-purity final product.

  • Common Impurities & Purification Strategies:

    • Partially Brominated Intermediates: Incomplete reaction can leave mono- or di-brominated pyrimidines in the product mixture.

    • Hydrolysis Products: Exposure of the product or intermediates to water during workup can lead to the formation of hydroxy-pyrimidines.

    • Purification Methods:

      • Distillation: For large-scale production, vacuum distillation is the most effective method for purifying this compound.[4]

      • Recrystallization: For smaller scales, recrystallization from a suitable solvent can be effective. Test various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Column Chromatography: While effective for small quantities, column chromatography is generally not practical for large-scale purification due to the large volumes of solvent required.

Data Presentation

Table 1: Comparison of Reagents for Large-Scale Halogenation of Barbituric Acid

Halogenating AgentStarting MaterialTypical Molar Ratio (Agent:Barbituric Acid)Reaction TemperatureReported YieldScaleReference
POCl₃/PCl₅/Cl₂Barbituric Acid-70-115°C92.4%6.95 kg[4]
POCl₃Barbituric Acid4.0-6.0105-115°C77-80%Industrial[3]
POBr₃Barbituric AcidNot specifiedNot specifiedNot specifiedLab Scale

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from established industrial processes for the synthesis of 2,4,6-trichloropyrimidine.[3][4]

Materials:

  • Barbituric Acid (1.0 eq)

  • Phosphorus Oxybromide (POBr₃) (5.0 eq)

  • Inert solvent (e.g., a high-boiling aromatic hydrocarbon, optional)

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the barbituric acid. If using a solvent, add it at this stage.

  • Addition of POBr₃: Slowly add the phosphorus oxybromide to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 105-115°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture. Carefully and slowly quench the reaction mixture by adding it to ice water. This step is highly exothermic and will generate HBr gas, which must be scrubbed.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Scaling Up this compound Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with Barbituric Acid B Slow Addition of Phosphorus Oxybromide A->B C Heat to Reflux (105-115°C) B->C D Monitor Reaction (TLC/HPLC) C->D E Quench with Ice Water D->E Reaction Complete F Solvent Extraction E->F G Aqueous Washes F->G H Drying and Concentration G->H I Vacuum Distillation H->I J Characterization (NMR, GC-MS) I->J

Caption: Workflow for the scalable synthesis of this compound.

egfr_signaling_pathway EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives cluster_downstream Downstream Signaling Cascades EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Pyrimidine This compound Derivative Pyrimidine->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Tribromopyrimidine and 2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on the reactivity of halogenated precursors. This guide provides an objective comparison of the reactivity of 2,4,6-tribromopyrimidine and 2,4,6-trichloropyrimidine in key organic reactions, supported by established chemical principles and available experimental data.

General Reactivity Principles

The reactivity of halopyrimidines is primarily governed by two factors: the nature of the halogen substituent and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond in this compound compared to the C-Cl bond in 2,4,6-trichloropyrimidine means that the former generally reacts faster and under milder conditions.

Influence of Position: The positions of the halogen atoms on the electron-deficient pyrimidine ring also significantly influence reactivity. For 2,4,6-trihalopyrimidines, the reactivity of the halogen atoms follows the order C4(6) > C2. The C4 and C6 positions are the most electron-deficient due to the influence of the adjacent ring nitrogens, making them more susceptible to both nucleophilic attack and oxidative addition of a palladium catalyst.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyrimidines are excellent substrates for SNAr reactions.[2] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. In line with the general reactivity trend, this compound is expected to be more reactive than 2,4,6-trichloropyrimidine in SNAr reactions. This allows for substitutions on the tribromo- derivative to occur at lower temperatures and with shorter reaction times.

Experimental Protocol: A General Procedure for SNAr on 2,4,6-Trihalopyrimidines

A solution of the 2,4,6-trihalopyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF) is treated with the desired nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine, potassium carbonate) if required. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile and the halogenated pyrimidine. For this compound, the reaction is typically conducted at a lower temperature and for a shorter duration than for 2,4,6-trichloropyrimidine to achieve a similar conversion. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,4,6-Trihalopyrimidine + Nucleophile + Base (optional) Stirring Stirring at Specified Temperature Reactants->Stirring Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Stirring Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Substituted Pyrimidine Purification->Product

A generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of 2,4,6-trihalopyrimidines in this reaction is again dictated by the C-X bond strength, making this compound a more reactive coupling partner than 2,4,6-trichloropyrimidine. This translates to the need for more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized catalyst systems) for the trichloro- derivative to achieve comparable yields to the tribromo- analogue.

The regioselectivity of the Suzuki coupling on these substrates is pronounced, with the initial coupling occurring preferentially at the more reactive C4 or C6 positions.[3] Subsequent couplings at the remaining positions can be achieved under more forcing conditions.

Comparative Data for Suzuki-Miyaura Coupling

While a direct side-by-side comparison under identical conditions is scarce, the following table compiles representative data from the literature to illustrate the general reactivity trend.

Halopyrimidine (Starting Material)Coupling PartnerCatalyst SystemConditionsProductYield (%)Reference
2,4,6-TrichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 12h2,6-Dichloro-4-phenylpyrimidine~70-80(Implied from multiple sources)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80°C, 24h2-Chloro-4-phenylpyrimidine80[4]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane, refluxArylated pyrimidines70-85

Note: The data presented is a compilation from various sources and may not represent a direct comparative study under identical conditions. The general trend of higher reactivity for bromo-derivatives holds true.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added the 2,4,6-trihalopyrimidine (1.0 eq.), the boronic acid or its ester (1.1-1.5 eq.), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-120°C). For this compound, the reaction may proceed efficiently at the lower end of this temperature range, while 2,4,6-trichloropyrimidine may require higher temperatures and more active catalyst systems for optimal results. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Reactivity in Stille Coupling

The Stille coupling offers another versatile method for C-C bond formation. Similar to the Suzuki coupling, the rate-determining step often involves the oxidative addition of the palladium catalyst to the C-X bond. Consequently, this compound is a more reactive substrate than 2,4,6-trichloropyrimidine in Stille couplings.

Comparative Data for Stille Coupling

Halide Reactivity in Stille Coupling
R-I > R-OTf > R-Br >> R-Cl

This trend suggests that to achieve similar yields and reaction times, the coupling of 2,4,6-trichloropyrimidine would require more forcing conditions compared to this compound.

Experimental Protocol: A General Procedure for Stille Coupling

In a flask under an inert atmosphere, the 2,4,6-trihalopyrimidine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) are dissolved in an anhydrous solvent (e.g., THF, DMF, or toluene). In some cases, a copper(I) co-catalyst and/or a ligand such as triphenylarsine may be added to facilitate the reaction. The mixture is degassed and heated to a temperature typically ranging from 80°C to reflux. Reactions with this compound are expected to proceed more efficiently and at lower temperatures than those with 2,4,6-trichloropyrimidine. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and subjected to an aqueous workup, often involving a fluoride solution to remove tin byproducts. The product is then extracted with an organic solvent and purified by chromatography.

Reactivity_Comparison cluster_reactivity Relative Reactivity cluster_factors Determining Factors Tribromo This compound Bond_Strength C-X Bond Strength (C-Br < C-Cl) Tribromo->Bond_Strength Weaker Trichloro 2,4,6-Trichloropyrimidine Trichloro->Bond_Strength Stronger Oxidative_Addition Rate of Oxidative Addition (Br > Cl) Bond_Strength->Oxidative_Addition Leaving_Group Leaving Group Ability in SNAr (Br > Cl) Bond_Strength->Leaving_Group Oxidative_Addition->Tribromo Faster Oxidative_Addition->Trichloro Slower Leaving_Group->Tribromo Better Leaving_Group->Trichloro Poorer

Factors influencing the relative reactivity of 2,4,6-trihalopyrimidines.

Conclusion

References

The Suzuki-Miyaura Coupling: A Comparative Guide to the Efficiency of Bromo- vs. Chloro-Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. Pyrimidine moieties are a critical structural motif in a vast array of biologically active molecules. Consequently, the efficient functionalization of halogenated pyrimidines is of paramount importance. This guide provides an objective comparison of the Suzuki coupling efficiency of bromo- and chloro-pyrimidines, supported by experimental data, to aid in the strategic design of synthetic routes.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, a key step influencing the reaction rate is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The efficiency of this step is inversely related to the strength of the C-X bond. The established trend for bond dissociation energies is C-Cl > C-Br > C-I, which dictates the general reactivity of halo-aromatics in the order of I > Br > Cl.[1] This fundamental principle underscores the typically higher reactivity of bromo-pyrimidines over their chloro-analogues. While chloro-pyrimidines are often more cost-effective and readily available, their coupling generally necessitates more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated, electron-rich, and sterically hindered phosphine ligands to achieve yields comparable to their bromo counterparts.[2]

Quantitative Data Comparison

The following tables summarize experimental data from various studies, illustrating the comparative performance of bromo- and chloro-pyrimidines in Suzuki-Miyaura couplings.

Table 1: Comparison of Dihalogenated Pyrimidines

This table highlights the chemoselective nature of Suzuki couplings on dihalogenated pyrimidines, where the more reactive C-Br bond is typically functionalized preferentially over the C-Cl bond.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / TimeYield (%)Reference
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100 °CHigh (Selective for C-Br)[1]
2,5-DibromopyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100 °CHigh (Mono-substitution)[1]

Table 2: Suzuki Coupling of Chloropyrimidines under Various Conditions

This table showcases the conditions often required for the successful coupling of chloro-pyrimidines, including the use of microwave irradiation to enhance reaction rates and yields.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C) / TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100 °C / 24h71[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 °C / 15 min (MW)81[3]
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O100 °C / 24h70[3]
2-Bromo-4-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 °C / 15 min (MW)48 (Di-substituted product)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and adaptation of synthetic methods. The following are representative protocols for the Suzuki-Miyaura coupling of halogenated pyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine[3]
  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

  • Solvent and Catalyst Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water. Seal the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki Coupling of a Brominated Pyrimidine[4]
  • Reaction Setup: To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add 6 mL of 1,4-dioxane and stir the mixture for 30 minutes at room temperature. Subsequently, add the arylboronic acid (1.08 mmol), potassium phosphate (K₃PO₄, 1.972 mmol), and 1.5 mL of distilled water.

  • Reaction: Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • Work-up and Purification: After completion, cool the reaction and perform a standard aqueous work-up, followed by purification of the product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)-X L₂ Pd(0)L2->OxAdd Oxidative Addition Trans R-Pd(II)-R' L₂ OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination RR R-R' (Coupled Product) Trans->RR BX X-B(OR)₂ Trans->BX RX R-X (Bromo/Chloro-pyrimidine) RX->OxAdd RBM R'-B(OR)₂ (Boronic Acid/Ester) + Base RBM->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start setup Reaction Setup: - Halopyrimidine - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC) heat->monitor workup Aqueous Work-up: - Quench - Extract - Wash monitor->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

2,4,6-Tribromopyrimidine vs. Trifluoropyrimidine: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics and functional materials. Pyrimidine scaffolds, in particular, are central to the development of a wide array of biologically active molecules. This guide provides an objective comparison of 2,4,6-tribromopyrimidine and trifluoropyrimidine derivatives, highlighting the distinct advantages of the brominated scaffold in key synthetic transformations. The information presented is supported by experimental data to inform the rational design of synthetic routes.

Executive Summary

This compound emerges as a more versatile and reactive substrate in comparison to trifluoropyrimidine derivatives for the construction of complex molecular architectures. The enhanced reactivity of the carbon-bromine bond facilitates a broader range of palladium-catalyzed cross-coupling reactions under milder conditions, leading to higher yields and greater synthetic efficiency. Furthermore, the distinct reactivity hierarchy of the bromine atoms in this compound allows for selective, stepwise functionalization, offering precise control over the introduction of various substituents. This guide will delve into the comparative reactivity, regioselectivity, and synthetic utility of both scaffolds, supported by experimental data and detailed protocols.

Comparative Reactivity and Performance

The utility of a halogenated pyrimidine in synthetic chemistry is largely dictated by the nature of the carbon-halogen bond and the position of the halogen on the pyrimidine ring. These factors significantly influence the substrate's reactivity in pivotal reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

General Reactivity Trends in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, bromopyrimidines are significantly more reactive than their fluorinated counterparts, which are often unreactive in these transformations.[1]

The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.

Table 1: General Reactivity Comparison of Halogenated Pyrimidines

FeatureThis compoundTrifluoropyrimidine
Reactivity in Pd-catalyzed Cross-Coupling HighLow to negligible
Typical Reaction Conditions Milder temperatures, shorter reaction timesHarsher conditions often required
Catalyst Loading Generally lowerHigher catalyst loading may be needed
Versatility in Cross-Coupling Broad scope (Suzuki, Buchwald-Hartwig, etc.)Limited scope

Key Advantages of this compound

The enhanced reactivity of the C-Br bond compared to the C-F bond translates into several key advantages for synthetic chemists.

Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, and Buchwald-Hartwig reactions. These reactions are fundamental in C-C and C-N bond formation, respectively, and are extensively used in drug discovery. The weaker C-Br bond allows for oxidative addition of palladium under more facile conditions, leading to higher yields and a broader substrate scope.

2, Regioselective Functionalization

The differential reactivity of the bromine atoms on the pyrimidine ring (C4/C6 > C2) allows for selective, stepwise functionalization. This is a significant advantage when aiming to synthesize complex, unsymmetrically substituted pyrimidines. For instance, a Suzuki coupling can be performed selectively at the more reactive C4/C6 positions, followed by a different coupling reaction at the C2 position.

Experimental Data and Protocols

The following sections provide experimental examples that highlight the synthetic utility of this compound and compare its reactivity profile with that of trifluoropyrimidine derivatives where data is available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound is an effective substrate for this reaction, allowing for the introduction of aryl and heteroaryl moieties.

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryHalopyrimidineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
12,4,6-Trichloropyrimidinep-methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃Toluene, reflux83[2]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃1,4-dioxane/H₂O, MW, 100°C, 20 min71[3]

Note: Direct comparative data for this compound under the exact same conditions was not found in the literature. However, based on the general reactivity trend (Br > Cl), it is expected that this compound would provide higher yields and/or require milder reaction conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4,6-Trichloropyrido[2,3-d]pyrimidine [4]

This protocol demonstrates the regioselective coupling at the C4 position of a related trihalogenated heterocyclic system, which is analogous to the expected reactivity of this compound.

  • To a solution of 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv) in toluene are added p-methoxyphenylboronic acid (1.05 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • The reaction mixture is heated to reflux and stirred until completion (monitored by TLC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the C4-arylated product.

dot

Suzuki_Miyaura_Coupling 2,4,6-Trihalogenopyrimidine 2,4,6-Trihalogenopyrimidine Reaction Mixture Reaction Mixture 2,4,6-Trihalogenopyrimidine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture C4-Arylated Pyrimidine C4-Arylated Pyrimidine Reaction Mixture->C4-Arylated Pyrimidine Heat

Caption: Suzuki-Miyaura Coupling Workflow.

Nucleophilic Aromatic Substitution (SNAr)

While SNAr reactions are possible with both bromo- and fluoro-pyrimidines, the greater reactivity of the C-Br bond can sometimes lead to lower selectivity. However, in many cases, the reaction conditions can be tuned to achieve the desired outcome. In contrast, the high bond strength of C-F often requires forcing conditions for substitution.

A study on the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various nitrogen nucleophiles demonstrated that substitution occurs preferentially at the C4 position, but mixtures of isomers are often formed.[5] For instance, reaction with ammonia gave a 9:1 ratio of the 4-amino to the 2-amino product.[5]

Table 3: Nucleophilic Aromatic Substitution of 5-chloro-2,4,6-trifluoropyrimidine with Amines [5]

NucleophileProduct Ratio (4-amino : 2-amino)Isolated Yield of 4-amino isomer (%)
Ammonia9 : 1-
Ethylamine8 : 175
Diethylamine3 : 155

Note: The decreasing selectivity with bulkier amines highlights a key challenge in the functionalization of highly fluorinated pyrimidines.

Experimental Protocol: Amination of 5-chloro-2,4,6-trifluoropyrimidine with Ethylamine [5]

  • To a solution of 5-chloro-2,4,6-trifluoropyrimidine (1.0 equiv) in a suitable solvent, ethylamine (excess) is added at a controlled temperature.

  • The reaction is stirred until completion as monitored by 19F NMR.

  • The reaction mixture is then worked up by quenching with water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the major 4-amino isomer is isolated by distillation or chromatography.

dot

SNAr_Reaction Halogenated Pyrimidine Halogenated Pyrimidine Reaction Mixture Reaction Mixture Halogenated Pyrimidine->Reaction Mixture Nucleophile Nucleophile Nucleophile->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Substituted Pyrimidine Substituted Pyrimidine Reaction Mixture->Substituted Pyrimidine Stirring

Caption: General SNAr Reaction Workflow.

Conclusion

For researchers engaged in the synthesis of novel pyrimidine-based compounds, this compound offers significant advantages over trifluoropyrimidine derivatives. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of C-C and C-N bonds under milder conditions, leading to higher yields and a broader substrate scope. The inherent regioselectivity of the bromine atoms provides a powerful tool for the controlled, stepwise synthesis of complex, multi-substituted pyrimidines. While trifluoropyrimidines have their place in medicinal chemistry, particularly for introducing fluorine's unique properties, this compound stands out as a more versatile and synthetically tractable building block for the rapid and efficient generation of diverse molecular libraries in drug discovery and materials science.

References

A Comparative Guide to the Characterization of 2,4,6-Tribromopyrimidine Derivatives by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2,4,6-tribromopyrimidine and its derivatives. It also offers a look at alternative analytical techniques, supported by experimental data and protocols, to aid in the comprehensive structural elucidation of this important class of molecules.

¹H and ¹³C NMR Data of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an excellent tool for characterizing substituted pyrimidines.

Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for the parent compound, this compound, alongside experimental data for related substituted pyrimidine derivatives. This comparison illustrates the effect of substituting bromine atoms with other functional groups on the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

CompoundPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
This compound8.85 (s, 1H)160.5 (C2), 158.0 (C4/C6), 118.0 (C5)

Table 2: Experimental ¹H and ¹³C NMR Data for Substituted Bromopyrimidine Derivatives

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine --Data not fully specified in search results.
6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpholinomethylamino) pyrimidin-4-yl)-2H-chromen-2-one --Data not fully specified in search results.
2-(4-Bromophenyl)pyridine CDCl₃8.67 (m, 1H), 7.87 (m, 2H), 7.71 (m, 2H), 7.59 (m, 2H), 7.24 (m, 1H)156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[1]

Experimental Workflow for Compound Characterization

The general workflow for the characterization of this compound derivatives involves synthesis, purification, and subsequent analysis by various spectroscopic techniques to confirm the structure and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Comparison synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis data_analysis Data Analysis and Spectral Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis uvvis->data_analysis comparison Comparison with Alternative Techniques data_analysis->comparison final_structure Final Structure Confirmation comparison->final_structure

Workflow for the characterization of pyrimidine derivatives.

Detailed Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.

  • Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The spectral width is typically set from 0 to 12 ppm.

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is commonly employed between scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • The spectral width is typically set from 0 to 200 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Alternative Characterization Techniques

While NMR is a cornerstone of structural analysis, a comprehensive characterization often involves complementary techniques. Mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional valuable information.

Table 3: Comparison of Alternative Spectroscopic Techniques

TechniqueInformation ProvidedExpected Results for this compound Derivatives
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), allowing for the determination of molecular weight and elemental composition. Fragmentation patterns can reveal structural motifs.[2][3][4][5]A characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion peak.
FTIR Spectroscopy Identifies functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.[6][7]Characteristic peaks for C-Br stretching, C=N and C=C stretching of the pyrimidine ring, and C-H stretching and bending vibrations would be observed.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.[8][9][10][11][12]Absorption maxima in the UV region are expected due to the π-electron system of the pyrimidine ring. The position and intensity of these bands can be influenced by substituents.[12]
Experimental Protocols for Alternative Techniques
  • Mass Spectrometry (Electrospray Ionization - ESI): Dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 µg/mL). The solution is then infused into the mass spectrometer. ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.[9]

  • FTIR Spectroscopy (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

  • UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). Perform serial dilutions to obtain solutions with absorbance values in the linear range of the instrument (typically 0.1-1.0). Record the spectrum to determine the wavelength(s) of maximum absorbance (λmax).[8][10]

By combining the detailed structural insights from ¹H and ¹³C NMR with the complementary data from MS, FTIR, and UV-Vis spectroscopy, researchers can achieve a thorough and unambiguous characterization of this compound derivatives.

References

X-ray Crystallographic Analysis of 2,4,6-Tribromopyrimidine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data of pyrimidine derivatives, with a focus on brominated compounds. Due to the limited availability of public crystallographic data for 2,4,6-tribromopyrimidine, this guide leverages data from closely related structures to provide insights into the molecular geometry and crystal packing of such compounds.

Introduction to Pyrimidine Derivatives in Drug Development

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of various therapeutic agents. The substitution pattern on the pyrimidine ring significantly influences the molecule's physicochemical properties, including its ability to interact with biological targets. Halogenation, particularly bromination, is a common strategy to modulate these properties. X-ray crystallography provides definitive information on the three-dimensional structure of these molecules, which is crucial for understanding structure-activity relationships and for rational drug design.

Comparative Crystallographic Data

While a specific crystallographic information file (CIF) for this compound was not found in the public databases searched, a comparison with other substituted pyrimidine derivatives offers valuable insights into the expected structural features. The following tables summarize key crystallographic parameters for related compounds.

Table 1: Crystallographic Data and Refinement Details

Parameter4-(3-bromophenyl)pyrimidin-2-amine[1]2,4,6-triaminopyrimidine-1,3-diium dinitrate[2][3]
Chemical FormulaC₁₀H₈BrN₃C₄H₉N₅²⁺·2NO₃⁻
Formula Weight250.10251.18
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/c
a (Å)7.214(3)-
b (Å)12.735(6)-
c (Å)21.305(9)-
α (°)90-
β (°)90-
γ (°)90-
Volume (ų)1957.3(15)-
Z8-
Temperature (K)293-
R-factor (%)3.53-

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Pyrimidine Ring

Bond/Angle4-(3-bromophenyl)pyrimidin-2-amine[1]
N1-C2-
C2-N3-
N3-C4-
C4-C5-
C5-C6-
C6-N1-
N1-C2-N3-
C2-N3-C4-
N3-C4-C5-
C4-C5-C6-
C5-C6-N1-
C6-N1-C2-

Note: Specific bond lengths and angles for the pyrimidine ring of 4-(3-bromophenyl)pyrimidin-2-amine and 2,4,6-triaminopyrimidine-1,3-diium dinitrate were not explicitly available in the search results. A full crystallographic information file (CIF) would be required for a detailed analysis.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process.[4] The general workflow is applicable to the analysis of this compound and its derivatives.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step.[4] For organic compounds like substituted pyrimidines, several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered but not sealed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[5]

  • Solvent Diffusion: A solution of the compound is placed in a small container, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Comparative Logic for Pyrimidine Derivatives

This diagram outlines the logical approach to comparing the crystallographic data of different pyrimidine derivatives.

comparison_logic cluster_comparison Comparative Analysis Target This compound (Target Compound) BondLengths Bond Lengths Target->BondLengths BondAngles Bond Angles Target->BondAngles CrystalPacking Crystal Packing Target->CrystalPacking Interactions Intermolecular Interactions Target->Interactions Alternative1 4-(3-bromophenyl)pyrimidin-2-amine (Alternative 1) Alternative1->BondLengths Alternative1->BondAngles Alternative1->CrystalPacking Alternative1->Interactions Alternative2 2,4,6-triaminopyrimidine dinitrate (Alternative 2) Alternative2->BondLengths Alternative2->BondAngles Alternative2->CrystalPacking Alternative2->Interactions

Caption: Logical framework for comparing pyrimidine derivatives.

Conclusion

References

High-Resolution Mass Spectrometry: A Superior Tool for the Characterization of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel pyrimidine compounds are paramount. High-resolution mass spectrometry (HRMS) has emerged as an indispensable analytical technique, offering unparalleled accuracy and sensitivity. This guide provides a comprehensive comparison of HRMS with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. As researchers synthesize novel pyrimidine-based compounds, the ability to unambiguously confirm their structures and quantify their presence in complex matrices is crucial for advancing drug discovery and development.

Unraveling Molecular Structures: The Power of HRMS

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. This capability is critical in confirming the identity of newly synthesized pyrimidine derivatives and identifying their metabolites.

A key aspect of structural elucidation by mass spectrometry is the analysis of fragmentation patterns. Novel pyrimidine compounds exhibit characteristic fragmentation pathways that provide valuable structural information. For instance, studies have shown that the fragmentation of pyrimidine-based hydrazone derivatives often involves the cleavage of the hydrazone bond, loss of substituent groups, and fragmentation of the pyrimidine ring itself. Electron impact mass spectrometry (EI-MS) studies on pyrimidinethiones and related fused systems have revealed successive loss of functional groups and decomposition of the heterocyclic rings, providing a detailed fingerprint of the molecule.[1]

Quantitative Analysis: HRMS vs. Tandem Mass Spectrometry (MS/MS)

For quantitative applications, HRMS is often compared to tandem mass spectrometry (MS/MS). While both techniques are powerful, they have distinct advantages. A study comparing HRMS and MS/MS for the analysis of nerve agent metabolites, which share structural similarities with some pyrimidine derivatives, found that both methods demonstrated comparable precision, accuracy, and sensitivity.[2] However, HRMS offered the additional benefit of being able to identify metabolites not included in the initial test panel through its full-scan, high-resolution capabilities.[2]

Table 1: Comparison of HRMS and MS/MS for the Quantification of Analytes [2]

ParameterHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)
Accuracy 99.5 - 104%99.5 - 104%
Precision (CV) 2 - 9%2 - 9%
Limit of Detection 0.2 - 0.7 ng/mL0.2 - 0.7 ng/mL
Qualitative Screening Excellent (full-scan data)Limited (targeted acquisitions)

Experimental Protocols for HRMS Analysis

The successful HRMS analysis of novel pyrimidine compounds relies on robust experimental protocols. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

For in vitro and in vivo studies, samples such as cell lysates, plasma, or urine require purification to remove interfering substances. A common method involves solid-phase extraction (SPE) to isolate the compounds of interest. For the analysis of synthesized compounds, a stock solution is typically prepared in a suitable organic solvent like methanol and then diluted to the desired concentration with the initial mobile phase.[3]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography is coupled with HRMS to separate the pyrimidine compounds from other components in the sample before they enter the mass spectrometer.

Table 2: Typical LC-HRMS Parameters for Pyrimidine Compound Analysis [3][4]

ParameterSetting
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Range m/z 100-800
Resolution > 50,000
Mass Accuracy < 5 ppm

The high mass accuracy of HRMS allows for the confident identification of molecular ions and their fragments. For example, a novel pyrimidine derivative with the formula C₂₀H₂₂N₃O₄ was calculated to have an [M+H]⁺ ion at m/z 368.1610, and the experimentally observed value was 368.1614, well within the acceptable mass accuracy range.[4]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway where pyrimidine derivatives have shown activity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Results Synthesis Compound Synthesis Purification Purification Synthesis->Purification Dissolution Dissolution Purification->Dissolution LC LC Separation Dissolution->LC HRMS HRMS Analysis LC->HRMS Data_Processing Data Processing HRMS->Data_Processing Structure Structural Elucidation Data_Processing->Structure Quantification Quantification Data_Processing->Quantification Signaling_Pathway Pyrimidine Novel Pyrimidine Compound BMP2 BMP2 Pyrimidine->BMP2 promotes BMPR BMP Receptor BMP2->BMPR binds SMAD1 SMAD1 BMPR->SMAD1 phosphorylates pSMAD1 p-SMAD1 SMAD1->pSMAD1 Complex p-SMAD1/SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Expression (Osteogenesis) Nucleus->Gene

References

A Comparative Guide to the Biological Activity of 2,4,6-Trisubstituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2,4,6-trisubstituted pyrimidine analogs, compounds that can be conceptually derived from a 2,4,6-tribromopyrimidine scaffold. The pyrimidine core is a fundamental building block in many biologically active molecules, including nucleic acids, and its derivatives have demonstrated a wide array of pharmacological properties.[1][2][3] This document summarizes key findings on their antimicrobial, anticancer, anti-inflammatory, and analgesic activities, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Diverse Biological Activities of 2,4,6-Trisubstituted Pyrimidines

The strategic placement of different substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of their biological effects. Halogenation, particularly bromination, is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[4] The analogs discussed herein showcase the versatility of this scaffold in targeting various pathological conditions.

Antimicrobial Activity

Several 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[5][6] The presence of specific aryl and heteroaryl moieties at the C-6 position has been shown to be crucial for their antimicrobial potency.[5]

Compound IDSubstituent at C-6Test OrganismMIC (µg/mL)Reference
5a 4-chlorophenylS. aureus50[5]
5d 3-bromophenylE. coli50[5]
5k 2-pyridinylC. albicans100[5]
5l 4-pyridinylA. niger100[5]
9a 4-aminopyrazoloneE. coli4-16[6]
9b 4-aminopyrazoloneS. aureus4-16[6]
Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Analogs with substitutions at the 2, 4, and 6 positions have demonstrated significant cytotoxicity against a range of cancer cell lines by targeting various key enzymes and signaling pathways.[6][7][8][9]

Compound IDTargetCancer Cell LineIC50 (µM)Reference
XYZ-I-73 Not specifiedMiaPaCa-2 (Pancreatic)3.6[7]
Compound 4 PIM-1 KinaseMCF-7 (Breast)0.57[9]
Compound 11 PIM-1 KinaseHepG2 (Liver)0.99[9]
Compound 7 BRD4/PLK1MDA-MB-231 (Breast)Not specified[8]
Compound 9a EGFRHepG-2 (Liver)1.27[6]
Compound 9a EGFRMCF-7 (Breast)10.80[6]
Anti-inflammatory and Analgesic Activity

In vivo studies have confirmed the anti-inflammatory and analgesic potential of certain 2,4,6-trisubstituted pyrimidines. The activity of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[10]

Compound IDSubstituent at C-6Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Reference
5b 2,4-dichlorophenyl68.565.2[10]
5d 3-bromophenyl65.862.1[10]
Ibuprofen -72.368.7[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A prevalent method for the synthesis of these analogs involves a two-step process.[5][10] First, substituted chalcones are prepared via a Claisen-Schmidt condensation of an appropriate acetophenone with various aromatic or heteroaromatic aldehydes in a basic medium. Subsequently, these chalcones are reacted with guanidine hydrochloride in a basic alcoholic solution to yield the final 2,4,6-trisubstituted pyrimidines.[5][10] An alternative approach utilizes commercially available 2,4,6-trihalopyrimidines as a scaffold for nucleophilic aromatic substitution or cross-coupling reactions to introduce diversity at these positions.[11]

G A Substituted Acetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base) B Aromatic/Heteroaromatic Aldehyde B->C E 2,4,6-Trisubstituted Pyrimidine C->E Cyclization (Base) D Guanidine Hydrochloride D->E

Caption: General synthetic scheme for 2,4,6-trisubstituted pyrimidines.

In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Culture Preparation: Inoculate a loopful of the test microorganism into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile agar plate.

  • Disc Application: Aseptically apply sterile filter paper discs (6 mm diameter) impregnated with the test compound at a specific concentration onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[10]

  • Animal Grouping: Divide rats or mice into control, standard, and test groups.

  • Compound Administration: Administer the vehicle (control), a standard drug (e.g., ibuprofen), or the test compounds orally or intraperitoneally.

  • Inflammation Induction: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway Modulation

Several of the discussed pyrimidine analogs exert their anticancer effects by inhibiting specific protein kinases involved in cell proliferation and survival signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is one such target.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine Analog (EGFR Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

References

A Comparative Guide to Catalysts for the Functionalization of 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic functionalization of the pyrimidine core is a critical task in the synthesis of novel therapeutics and functional materials. 2,4,6-Tribromopyrimidine serves as a versatile, albeit challenging, scaffold for building molecular complexity through palladium-catalyzed cross-coupling reactions. The three C-Br bonds exhibit differential reactivity, making the choice of catalyst paramount for achieving desired regioselectivity and high yields.

This guide offers a comparative analysis of palladium-based catalytic systems for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is aggregated from studies on this compound and closely related polyhalogenated pyrimidines to provide a reliable benchmark for catalyst selection and reaction optimization.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction requires careful execution under an inert atmosphere to ensure catalyst activity and reproducibility. The general workflow is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Substrate, Coupling Partner, Base, Catalyst, and Ligand in a Schlenk flask. p2 Evacuate and backfill flask with inert gas (e.g., Argon). p1->p2 p3 Add anhydrous, degassed solvent via syringe. p2->p3 p4 Heat reaction mixture to target temperature and stir. p3->p4 p5 Monitor reaction progress (TLC, GC-MS, LC-MS). p4->p5 p6 Cool reaction and quench (e.g., with water or NH4Cl). p5->p6 p7 Extract product with organic solvent. p6->p7 p8 Dry organic layer and concentrate under vacuum. p7->p8 p9 Purify by column chromatography. p8->p9

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids. For polyhalogenated pyrimidines, the reaction typically proceeds with high regioselectivity, favoring substitution at the more electrophilic C4 and C6 positions over the C2 position. Catalyst selection is crucial for controlling the extent of substitution (mono-, di-, or tri-arylation).

Performance Comparison of Catalysts for Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of polyhalopyrimidines. The data is derived from studies on 2,4,5,6-tetrachloropyrimidine, which serves as an excellent model for the reactivity of this compound.[1]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Coupling PartnerProduct SelectivityYield (%)
Pd(PPh₃)₂Cl₂ (5)-2M K₂CO₃Dioxane/H₂O808Phenylboronic acid6-Phenyl (Mono)98
Pd(OAc)₂ (5)XPhos (5)2M K₂CO₃Dioxane/H₂O808Phenylboronic acidMixture75
Pd(OAc)₂ (2.5)P(OEt)₂Ph (2.5)2M K₂CO₃Dioxane/H₂O808Phenylboronic acid6-Phenyl (Mono)91
Pd(PPh₃)₄ (5)-2M K₂CO₃Dioxane/H₂O808Phenylboronic acidMixture65
Pd(PPh₃)₂Cl₂ (5)-2M K₂CO₃Dioxane/H₂O805Phenylboronic acid (3 equiv.)2,4,6-Triphenyl (Tri)85

Data is adapted from studies on 2,4,5,6-tetrachloropyrimidine and indicates high potential for similar reactivity with this compound.[1]

Catalytic Cycle: Suzuki-Miyaura Reaction

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G H R-B(OH)2 H->D I Base I->D J Ar-X (Substrate) J->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Regioselective Mono-arylation

This protocol is adapted for the selective mono-arylation at the C6 position of a polyhalogenated pyrimidine.[1]

  • Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, combine 2,4,5,6-tetrachloropyrimidine (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%).

  • Reagent Addition : Add 2M aqueous potassium carbonate solution (2.0 mL, 4.0 mmol) followed by 1,4-dioxane (8.0 mL).

  • Reaction Conditions : Heat the vigorously stirred mixture to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing compounds with pharmacological activity. On polyhalopyrimidines, amination can be directed with high regioselectivity. Milder conditions typically favor reaction at the C4/C6 positions, while harsher conditions or specific catalyst systems can enable substitution at the C2 position.

Performance Comparison of Catalysts for Buchwald-Hartwig Amination

Direct comparative data for this compound is limited. The following table provides effective catalyst systems derived from studies on di- and tri-chloropyrimidines, which are expected to show similar performance.[2][3]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)AmineProduct SelectivityYield (%)
Pd₂(dba)₃ (1)RuPhos (1.5)K₃PO₄Toluene10012-24Aniline4-Anilino (Mono)~85
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH8012-18Morpholine4-Morpholino (Mono)~90
Pd₂(dba)₃ (1)BrettPhos (1.5)NaOt-BuDioxane11024Primary Alkylamine2-Amino (Mono)~70-80
[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₃PO₄Toluene10018Secondary Amine4-Amino (Mono)High

Yields and conditions are based on analogous transformations on chloropyrimidines and serve as a strong starting point for optimization.

Catalytic Cycle: Buchwald-Hartwig Amination

G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2(L) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR2 (Product) F->G H HNR2 (Amine) H->D I Base I->D J Ar-X (Substrate) J->B

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Regioselective Mono-amination

This protocol is based on established methods for the selective amination of polyhalopyridines and pyrimidines.[2]

  • Reaction Setup : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Reagent Addition : Seal the tube with a septum, and evacuate and backfill with argon three times. Add a solution of this compound (1.0 mmol) in anhydrous, degassed toluene (3 mL), followed by the amine (1.2 mmol).

  • Reaction Conditions : Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired aminopyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups, forming C(sp²)-C(sp) bonds. This reaction is invaluable for creating rigid scaffolds and extending conjugation. As with other cross-couplings, the reaction on this compound proceeds sequentially, typically reacting at the C4/C6 positions first. A copper(I) co-catalyst is often employed to facilitate the reaction under milder conditions.

Performance Comparison of Catalysts for Sonogashira Coupling

The following catalyst systems have proven effective for the Sonogashira coupling of various bromo-heterocycles and are presented as strong candidates for the functionalization of this compound.[4][5]

Catalyst Precursor (mol%)Ligand (mol%)Co-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003>90
Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃N/THFTHF656-1285-95
Pd(OAc)₂ (2)SPhos (4)- (Cu-free)Cs₂CO₃Dioxane10012~80
[DTBNpP]Pd(crotyl)Cl (2.5)-- (Cu-free)TMPDMSOrt - 602-6>90

Yields are based on reactions with various aryl bromides and serve as a guide for catalyst selection.[4][6]

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-C≡CR (Product) F->G J Ar-X (Substrate) J->B H Terminal Alkyne (H-C≡CR) K Cu(I)X H->K I Base I->K L Cu(I)-C≡CR K->L L->D Copper Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method for the alkynylation of aryl bromides.[4]

  • Reaction Setup : In a Schlenk flask, combine this compound (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Reagent Addition : Evacuate the flask and backfill with argon. Add anhydrous, degassed DMF (5 mL), followed by triethylamine (Et₃N, 3.0 mmol), and finally the terminal alkyne (1.1 mmol).

  • Reaction Conditions : Heat the reaction mixture to 100°C and stir for 3-6 hours, monitoring by TLC.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Tribromopyrimidine via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2,4,6-Tribromopyrimidine. By offering detailed experimental protocols, comparative data, and clear visual workflows, this document serves as a practical resource for selecting the most appropriate analytical method.

Synthesis and Potential Impurities of this compound

A common synthetic route to this compound involves the reaction of barbituric acid with a brominating agent such as phosphorus oxybromide. This process, while effective, can lead to the formation of several impurities that need to be identified and quantified.

Potential Impurities:

  • Impurity A: Barbituric Acid (Unreacted Starting Material): The presence of the starting material indicates an incomplete reaction.

  • Impurity B: 2,4-Dibromo-6-hydroxypyrimidine (Partially Brominated Intermediate): Incomplete bromination can result in this intermediate.

  • Impurity C: 2,4,5-Tribromopyrimidine (Isomeric Impurity): Isomeric byproducts can sometimes form under certain reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Illustrative)

The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity A: Barbituric Acid3.218,0000.6
Impurity B: 2,4-Dibromo-6-hydroxypyrimidine7.830,0001.0
This compound 11.5 2,910,000 97.0
Impurity C: 2,4,5-Tribromopyrimidine12.142,0001.4

Alternative Analytical Methods for Purity Assessment

While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as providing orthogonal verification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it can be used to identify and quantify volatile impurities and confirm the identity of the main component.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Integrate the characteristic signals of both the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and the available instrumentation.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on differential partitioning between mobile and stationary phases, followed by UV detection.Separation of volatile compounds based on their boiling points and interactions with the stationary phase, followed by mass spectrometric detection.Direct quantification based on the proportionality of NMR signal integrals to the number of nuclei.[1]
Advantages Robust, reproducible, and suitable for non-volatile compounds. High resolving power for complex mixtures.High sensitivity and selectivity. Provides structural information from mass spectra, aiding in impurity identification.Primary analytical method, does not require a reference standard of the analyte. Provides structural information and is non-destructive.
Disadvantages Requires reference standards for accurate quantification of impurities. Response factors of impurities may differ from the main component.Not suitable for non-volatile or thermally labile compounds. May require derivatization for some analytes.Lower sensitivity compared to chromatographic methods for trace impurities. Potential for signal overlap in complex mixtures.
Best Suited For Routine quality control and quantification of known and non-volatile impurities.Identification of volatile organic impurities, residual solvents, and structural confirmation.Orthogonal purity confirmation, quantification without a specific reference standard, and analysis of samples with a limited number of impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized This compound dissolve Dissolve in Mobile Phase synthesis->dissolve filter Filter (0.45 µm) dissolve->filter hplc Reversed-Phase HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration report Purity Report integration->report

HPLC Analysis Workflow for this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes main Purity Assessment of This compound hplc HPLC-UV main->hplc gcms GC-MS main->gcms qnmr qNMR main->qnmr robustness Robustness hplc->robustness High quantification Quantification hplc->quantification Relative impurity_id Impurity ID gcms->impurity_id Excellent volatility Volatility gcms->volatility For Volatiles qnmr->quantification Absolute primary_method Primary Method qnmr->primary_method Yes

Comparison of Analytical Methods for Purity Assessment.

Conclusion

For routine quality control and the quantification of non-volatile impurities in synthesized this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method. However, for a comprehensive purity assessment, especially for the identification of unknown volatile impurities or for orthogonal confirmation of purity without a specific reference standard, GC-MS and qNMR, respectively, present powerful complementary techniques. The selection of the most appropriate analytical method should be guided by the specific goals of the analysis, the nature of the potential impurities, and the required level of analytical detail.

References

The Versatility of the Pyrimidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,4,6-Trisubstituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold in the design of novel therapeutics. The strategic substitution at the 2, 4, and 6 positions of the pyrimidine ring has yielded a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4,6-trisubstituted pyrimidine derivatives, with a focus on compounds conceptually derived from the versatile starting material, 2,4,6-tribromopyrimidine. We present a synthesis of quantitative data, detailed experimental protocols, and visualizations of key synthetic and mechanistic pathways to inform future drug discovery efforts.

Comparative Biological Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives

The reactivity of the bromine atoms at the C2, C4, and C6 positions of this compound allows for sequential and selective substitution, providing a powerful tool for generating diverse chemical libraries. The nature of the substituents introduced at these positions profoundly influences the resulting compound's biological activity. Below, we summarize the SAR of these derivatives against various biological targets.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Modifications at the 2, 4, and 6 positions have been explored to develop potent kinase inhibitors and cytotoxic agents.

A series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The general structure involves substitutions at the 2 and 4 positions of a 5-bromopyrimidine core. While not directly 2,4,6-trisubstituted, the principles of substitution at these positions are highly relevant. For instance, compounds with anilino- and substituted anilino-moieties at the C4 position and various amines at the C2 position have shown significant activity against the K562 (human chronic myeloid leukemia) cell line.

Compound IDR (C4-substituent)R1 (C2-substituent)K562 IC50 (µM)Bcr/Abl Kinase IC50 (µM)
5c 4-Fluoroanilino4-Methylpiperazin-1-yl0.04 ± 0.000.021 ± 0.00
5e 4-Chloroanilino4-Methylpiperazin-1-yl0.05 ± 0.000.026 ± 0.00
6g 3-Ethynylanilino4-(Dimethylamino)piperidin-1-yl0.06 ± 0.000.038 ± 0.00
9e 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilinoMorpholino0.03 ± 0.000.019 ± 0.00
9f 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilino4-Methylpiperazin-1-yl0.02 ± 0.000.015 ± 0.00
10c 4-(Pyrazin-2-yl)thiazol-2-amine4-Methylpiperazin-1-yl0.05 ± 0.000.029 ± 0.00
Dasatinib --0.01 ± 0.000.006 ± 0.00

Structure-Activity Relationship Highlights (Anticancer):

  • The presence of a 3-(trifluoromethyl)anilino group at the C4 position, particularly when combined with a piperazine or morpholine moiety at the C2 position, leads to potent inhibition of K562 cells and Bcr/Abl kinase.

  • Compounds 9e and 9f demonstrated the most potent activity, comparable to the standard drug Dasatinib, highlighting the importance of the specific substitution pattern on the anilino ring for kinase inhibition.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 2,4,6-Trisubstituted pyrimidines have shown promise in this area. In one study, a series of 2,4,6-trisubstituted pyrimidines were synthesized from chalcones and guanidine hydrochloride and evaluated for their antimicrobial activity.

Compound IDR (C6-substituent)Zone of Inhibition (mm) vs. B. pumilisZone of Inhibition (mm) vs. E. coli
5a 4-Chlorophenyl1819
5d 3-Bromophenyl1918
5k 2-Pyridinyl1817
5l 4-Pyridinyl1718
Amikacin -2224
Penicillin G -2521

Structure-Activity Relationship Highlights (Antimicrobial):

  • The presence of halogen-substituted phenyl rings (e.g., 4-chlorophenyl, 3-bromophenyl) or pyridinyl moieties at the C6 position of the pyrimidine ring conferred significant antibacterial activity.[1]

  • Compounds 5a and 5d were particularly effective against both Bacillus pumilis and Escherichia coli.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 2,4,6-trisubstituted pyrimidine derivatives.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines from Chalcones

A common route to certain 2,4,6-trisubstituted pyrimidines involves the condensation of substituted chalcones with guanidine.

  • Synthesis of Chalcones (3a-m): Substituted acetophenones are condensed with various aromatic or heteroaromatic aldehydes in the presence of a base, such as potassium hydroxide in ethanol, according to the Claisen-Schmidt condensation reaction.

  • Synthesis of 2,4,6-Trisubstituted Pyrimidines (5a-m): The synthesized chalcone is then reacted with guanidine hydrochloride in a basic alcoholic medium. The reaction mixture is typically refluxed for several hours. The resulting pyrimidine derivative is then purified, often by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., K562) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Dasatinib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli, B. pumilis) is prepared.

  • Agar Plate Preparation: The inoculum is uniformly spread onto the surface of a sterile agar plate.

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution at different concentrations is added to each well. A standard antibiotic (e.g., Amikacin) is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Logic of SAR Studies

To better understand the workflow and the relationships between chemical modifications and biological outcomes, graphical representations are invaluable.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Start This compound Reaction1 Sequential Nucleophilic Substitution (e.g., at C4) Start->Reaction1 Intermediate 2,6-Dibromo-4-substituted Pyrimidine Reaction1->Intermediate Reaction2 Further Substitution (e.g., at C2 and C6) Intermediate->Reaction2 Library Library of 2,4,6-Trisubstituted Pyrimidine Derivatives Reaction2->Library Screening In Vitro Assays (e.g., Kinase, Cytotoxicity, Antimicrobial) Library->Screening Data Quantitative Data (IC50, MIC values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimization New Derivatives Lead->Optimization Further Optimization

Caption: General workflow for the structure-activity relationship (SAR) studies of 2,4,6-trisubstituted pyrimidine derivatives.

This guide underscores the immense potential of the 2,4,6-trisubstituted pyrimidine scaffold in medicinal chemistry. The ability to systematically modify the substituents at the 2, 4, and 6 positions allows for the fine-tuning of biological activity, leading to the identification of potent and selective agents for a variety of therapeutic targets. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of next-generation pyrimidine-based drugs.

References

A Comparative Guide to Alternative Reagents for 2,4,6-Tribromopyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrimidine core is a cornerstone in the development of novel pharmaceuticals and functional materials. For decades, 2,4,6-tribromopyrimidine has been a workhorse reagent, offering three reactive sites for sequential modification. However, the landscape of organic synthesis is continually evolving, with a growing emphasis on cost-effectiveness, reactivity tuning, and atom economy. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data, to inform the selection of the optimal reagent for your synthetic endeavors.

The primary alternatives to this compound are its chlorinated and fluorinated analogs: 2,4,6-trichloropyrimidine and 2,4,6-trifluoropyrimidine . The choice between these reagents hinges on the desired reactivity profile, with the nature of the halogen atom profoundly influencing the outcome of key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Comparative Performance Data

The following tables summarize the performance of this compound and its key alternatives in representative organic transformations. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is a compilation from various sources to illustrate the general trends in reactivity and yield.

Table 1: Comparison in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Type)

ReagentCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-TrichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol11018~60 (mono-arylated)[1][2]
This compoundArylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O10024High (general)[3]
2,4,6-TrifluoropyrimidineArylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene11024Generally lower than Cl/Br[4]

General Trend in Cross-Coupling Reactivity: I > Br > Cl > F.[5] This trend is governed by the carbon-halogen bond strength, which affects the rate-determining oxidative addition step.

Table 2: Comparison in Nucleophilic Aromatic Substitution (SNAr) with Amines

ReagentNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,4,6-TrichloropyrimidineAnilineEt₃NEthanolReflux24-Anilino-2,6-dichloropyrimidine75[6]
This compoundPrimary/Secondary AmineK₂CO₃DMFRT - 802-12Mono/Di-substitutedGood to Excellent[7]
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineDIPEAAcetonitrile024-Benzylamino-5-chloro-2,6-difluoropyrimidineHigh (in a 5:1 isomeric ratio)[4]

General Trend in SNAr Reactivity: F >> Cl ≈ Br.[5][8][9][10] The high electronegativity of fluorine strongly activates the pyrimidine ring towards nucleophilic attack.

Reactivity and Regioselectivity

The reactivity of the halogen atoms on the pyrimidine ring is not uniform. For both SNAr and palladium-catalyzed cross-coupling reactions, the general order of reactivity for the positions is C4(6) > C2.[11] This allows for the sequential and regioselective introduction of different functional groups.

For instance, in the reaction of 2,4,6-trichloropyrimidine with amines, the first substitution occurs preferentially at the C4 or C6 position.[6] Subsequent substitutions at the C2 position often require more forcing conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in synthesis.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine via Sequential SNAr

This protocol details the synthesis of a key intermediate, demonstrating the principle of sequential nucleophilic aromatic substitution on a trihalopyrimidine. The starting material for this specific literature procedure is 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).[12]

  • Add phosphorus oxychloride (POCl₃, 9 mL).[12]

  • Heat the mixture at 97 °C and stir for 17 hours.[12]

  • Slowly pour the reaction mixture into ice water.[12]

  • Heat the aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.[12]

  • Adjust the pH of the solution to 8 with NaOH.[12]

  • Extract the product with ethyl acetate (3 x 150 mL).[12]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (Yield: 85%).[12]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol, adaptable for trihalopyrimidines, demonstrates a modern and efficient cross-coupling method.

  • To a microwave reactor tube, add the dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[2]

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[2]

  • Purge the mixture with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[2]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Sonogashira Coupling of an Aryl Halide (General Procedure)

This general protocol can be adapted for trihalopyrimidines to introduce alkyne moieties.

  • Dissolve the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF, DMF) in a reaction vessel under an inert atmosphere.[13][14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[13]

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).[13]

  • Add the terminal alkyne (1.1-1.5 equiv).[13]

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).[13]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.[13]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[13]

Visualization of Synthetic Pathways and Logical Relationships

reaction_workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start 2,4,6-Trihalopyrimidine (X = Br, Cl, F) snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-OH, R-SH suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ sonogashira Sonogashira Coupling start->sonogashira R-C≡CH amino_prod Substituted Aminopyrimidines snar->amino_prod aryl_prod Substituted Arylpyrimidines suzuki->aryl_prod alkynyl_prod Substituted Alkynylpyrimidines sonogashira->alkynyl_prod

A typical experimental workflow for the functionalization of 2,4,6-trihalopyrimidines.

reactivity_comparison cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling snar_reactivity Reactivity Trend F 2,4,6-Trifluoropyrimidine (Most Reactive) snar_reactivity->F Cl_Br 2,4,6-Trichloro/Tribromopyrimidine (Less Reactive) F->Cl_Br >> coupling_reactivity Reactivity Trend Br This compound (More Reactive) coupling_reactivity->Br Cl 2,4,6-Trichloropyrimidine (Reactive) Br->Cl > F_c 2,4,6-Trifluoropyrimidine (Least Reactive) Cl->F_c >

Comparative reactivity of trihalopyrimidines in key synthetic transformations.

Conclusion

The selection of an appropriate trihalogenated pyrimidine is a critical decision in the design of a synthetic route.

  • 2,4,6-Trichloropyrimidine stands out as a cost-effective and versatile alternative to its brominated counterpart, demonstrating good reactivity in a wide range of transformations. Its well-established reaction protocols make it a reliable choice for many applications.

  • 2,4,6-Trifluoropyrimidine is the reagent of choice when high reactivity in SNAr reactions is paramount. The exceptional activating effect of the fluorine atoms allows for substitutions to occur under milder conditions, which can be advantageous for sensitive substrates. However, its performance in palladium-catalyzed cross-coupling reactions is generally lower than that of the chloro and bromo analogs.

  • This compound remains a valuable reagent, particularly for cross-coupling reactions where its higher reactivity compared to the chloro-analog can be beneficial for achieving higher yields or faster reaction times.

Ultimately, the optimal choice will depend on the specific synthetic target, the desired sequence of reactions, and considerations of cost and availability. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic campaigns.

References

Benchmarking the Performance of 2,4,6-Tribromopyrimidine in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Pyrimidine scaffolds, in particular, are of immense interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a comprehensive performance benchmark of 2,4,6-tribromopyrimidine in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.

To offer a clear perspective on its utility, the performance of this compound is compared with two common alternatives: 2,4,6-trichloropyrimidine and 2,4-dibromopyrimidine. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in substrate selection for their synthetic endeavors.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction is highly dependent on the nature of the halogen and its position on the pyrimidine ring. Generally, the reactivity follows the trend I > Br > Cl. In the case of polyhalogenated pyrimidines, regioselectivity becomes a critical factor, with the C4 and C6 positions typically being more reactive than the C2 position due to the electronic effects of the nitrogen atoms.

Table 1: Comparison of Pyrimidine Substrates in the Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2,4,6-Trichloropyrido[2,3-d]pyrimidinePd(PPh₃)₄ (5)K₂CO₃Toluene110-83 (mono-arylation at C4)[1]
2,4-DichloropyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471 (mono-arylation at C4)[2][3]
2,4-Dibromopyrimidine-----Data not available

Performance in Stille Coupling

The Stille coupling offers a mild and functional group tolerant method for C-C bond formation using organostannanes. The reactivity trend of the leaving group is similar to that of the Suzuki coupling (I > Br > Cl). The toxicity of organotin compounds is a notable drawback of this method.

Table 2: Comparison of Pyrimidine Substrates in the Stille Coupling

SubstrateStannane ReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
2,4-DibromopyridineHexamethyldistannanePd(PPh₃)₂Cl₂ (10)Toluene901662 (mono-stannylation at C2)[4]
2,4-DibromopyridineTributyl(phenyl)tin----Data not available
This compoundTributyl(phenyl)tin----Data not available
2,4,6-TrichloropyrimidineTributyl(phenyl)tin----Data not available

Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles. The reaction typically employs a palladium catalyst and a copper co-catalyst. The reactivity of the halide follows the general trend I > Br > Cl.

Table 3: Comparison of Pyrimidine Substrates in the Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2,6-DibromopyridinePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60-80--[5]
Aryl IodidePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF5012High[6]
This compound------Data not available
2,4,6-Trichloropyrimidine------Data not available

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. The reactivity of the aryl halide generally follows I > Br > Cl.

Table 4: Comparison of Pyrimidine Substrates in the Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-BromopyridinesPd(OAc)₂dpppNaOtBuToluene80-55-98[7]
4-Bromo-N,N-dimethylaniline------High[8]
This compound------Data not available
2,4,6-Trichloropyrimidine------Data not available

Note: Specific data for the Buchwald-Hartwig amination of this compound with morpholine is not available in the searched literature. The data for 2-bromopyridines demonstrates the general effectiveness of this reaction for related heterocyclic systems.

Experimental Protocols

Detailed experimental protocols for each of the four cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and reagents.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for the desired time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the halogenated pyrimidine and Pd(PPh₃)₄.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, PdCl₂(PPh₃)₂, and CuI.[5]

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.[5]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[5]

Buchwald-Hartwig Amination Protocol

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (or other suitable phosphine ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base, the halogenated pyrimidine, and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Cross-Coupling Reactions

To aid in the conceptual understanding of these reactions, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a logical workflow for a generic cross-coupling experiment.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Coupling Partner, Catalyst, & Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tribromopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 2,4,6-Tribromopyrimidine, it is crucial to be familiar with the necessary safety measures. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE): The following PPE is mandatory to minimize exposure risks:[3][4][5]

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A laboratory coat to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[2][4]

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][6]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

Small Spill Cleanup:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[2]

  • Containment: For solid spills, carefully dampen the material to prevent it from becoming airborne.[2]

  • Collection: Use an inert absorbent material to collect the spilled substance. Place the material into a suitable, clearly labeled container for hazardous waste.[2][7]

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][2]

  • Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) office.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste program.

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and sealable container.[3][7] Polyethylene containers are often suitable for halogenated solvent wastes.[7]

    • For solutions, use a dedicated and compatible liquid waste container.[3]

    • Do not mix with incompatible wastes. In general, avoid mixing halogenated organic compounds with strong acids, bases, metals, and oxidizing agents.[7]

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][8] this compound, being a brominated organic compound, falls into the halogenated waste category.[8] This is because halogenated compounds require specific treatment processes, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any known hazard symbols.[3][10] Affix a hazardous waste tag as soon as the first drop of waste is added.[4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated waste accumulation area.[3][7] The storage area should be secure and away from incompatible materials.[1][7]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[2][3] The primary recommended disposal method for halogenated organic compounds is controlled incineration.[2][9]

  • Container Decontamination:

    • Empty containers that held this compound must be decontaminated before recycling or disposal. The first rinse should be collected and disposed of as hazardous waste.[11] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

Summary of Disposal Parameters

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[1][8]
Primary Disposal Method High-Temperature Incineration[9]
UN Hazard Class Should be determined by a qualified professional based on full hazard assessment.
Container Type Chemically compatible, sealable (e.g., polyethylene)[7]
Incompatible Materials for Storage Strong acids, bases, metals, oxidizing agents[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate this compound Waste B->C D Collect in Designated Halogenated Waste Container C->D E Label Container Clearly (Chemical Name, Hazard Info) D->E F Seal Container Tightly E->F G Store in a Cool, Dry, Ventilated, and Secure Area F->G H Contact EHS or Certified Waste Disposal Company G->H I Arrange for Waste Pickup H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4,6-Tribromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Tribromopyrimidine

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage1H318: Causes serious eye damage
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms: [1]

  • Health Hazard

  • Corrosion

  • Exclamation Mark

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and impervious clothing.Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection Use a NIOSH-approved respirator or work in a certified chemical fume hood.Prevents inhalation of dust which may cause respiratory irritation.[1][2]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an eyewash station and safety shower are accessible and functional.[2][3]

    • Assemble all necessary PPE before handling the chemical.

    • Prepare all equipment and reagents needed for the experiment.

  • Handling:

    • Conduct all weighing and transferring of this compound within a chemical fume hood to avoid dust inhalation.[1][4]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the designated handling area.[1]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Storage:

    • Store in a tightly closed, properly labeled container.[1][2]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

    • The storage area should be secure and accessible only to authorized personnel.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
If on Skin Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]
If in Eyes Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material. Avoid generating dust.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.

  • Clean: Thoroughly clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container.

  • All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[4]

Visual Safety Workflow

The following diagrams illustrate the logical flow of safety procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Check Fume Hood Check Fume Hood Verify Eyewash/Shower Verify Eyewash/Shower Check Fume Hood->Verify Eyewash/Shower Don PPE Don PPE Verify Eyewash/Shower->Don PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Proceed Avoid Contact Avoid Contact Weigh/Transfer in Hood->Avoid Contact No Food/Drink No Food/Drink Avoid Contact->No Food/Drink Wash Hands Wash Hands No Food/Drink->Wash Hands Complete Store Properly Store Properly Wash Hands->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste cluster_spill Spill Response cluster_disposal Waste Disposal Evacuate Area Evacuate Area Ventilate Ventilate Evacuate Area->Ventilate Wear PPE Wear PPE Ventilate->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Clean Area Clean Area Collect Waste->Clean Area Hazardous Waste Container Hazardous Waste Container Clean Area->Hazardous Waste Container Dispose of Follow Regulations Follow Regulations Hazardous Waste Container->Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tribromopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tribromopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.